molecular formula C4H3ClN2O2 B1521907 5-Chloro-1H-pyrazole-3-carboxylic acid CAS No. 881668-70-8

5-Chloro-1H-pyrazole-3-carboxylic acid

Número de catálogo: B1521907
Número CAS: 881668-70-8
Peso molecular: 146.53 g/mol
Clave InChI: MOTPCOWWOZSEHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H3ClN2O2 and its molecular weight is 146.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPCOWWOZSEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659679
Record name 5-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881668-70-8
Record name 5-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Chloro-1H-pyrazole-3-carboxylic acid from diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Chloro-1H-pyrazole-3-carboxylic acid starting from diethyl oxalate . This guide is structured for research and development scientists, focusing on mechanistic causality, process scalability, and safety.

Executive Summary & Retrosynthetic Logic

The target molecule, 5-Chloro-1H-pyrazole-3-carboxylic acid , is a versatile scaffold in medicinal chemistry, serving as a core pharmacophore for various herbicidal agents and kinase inhibitors. Its synthesis requires a high-fidelity approach to manage the tautomeric nature of the pyrazole ring and the reactivity of the C-Cl bond.

Retrosynthetic Analysis: The most robust route utilizes a Claisen condensation followed by a heterocyclization and subsequent deoxychlorination .

  • Target: 5-Chloro-1H-pyrazole-3-carboxylic acid.

  • Precursor 1 (Hydrolysis): Ethyl 5-chloro-1H-pyrazole-3-carboxylate.

  • Precursor 2 (Deoxychlorination): Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (tautomer of the 5-oxo form).

  • Precursor 3 (Cyclization): Diethyl oxalacetate (sodium salt).[1]

  • Starting Materials: Diethyl oxalate + Ethyl acetate.

Synthetic Pathway Visualization

The following diagram outlines the chemical transformations and critical intermediates.

SynthesisPathway Start Diethyl Oxalate + Ethyl Acetate Inter1 Diethyl Oxalacetate (Sodium Salt) Start->Inter1 Step 1: NaOEt, EtOH Claisen Condensation Inter2 Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate Inter1->Inter2 Step 2: N2H4·H2O, AcOH Cyclization Inter3 Ethyl 5-chloro-1H- pyrazole-3-carboxylate Inter2->Inter3 Step 3: POCl3, Reflux Deoxychlorination Product 5-Chloro-1H-pyrazole- 3-carboxylic acid Inter3->Product Step 4: NaOH, then HCl Hydrolysis

Figure 1: Step-wise synthetic pathway from diethyl oxalate to the target pyrazole acid.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Oxalacetate (Sodium Salt)

The initial step involves the Claisen condensation of diethyl oxalate with ethyl acetate. The choice of base is critical; Sodium ethoxide (NaOEt) is preferred over stronger bases (like NaH) for safety and ease of handling at scale, while still providing sufficient driving force.

Mechanism: The enolate of ethyl acetate attacks the electrophilic carbonyl of diethyl oxalate. The resulting diketo-ester exists as a stable sodium enolate salt, which precipitates from the reaction mixture, simplifying purification.

Protocol:

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride guard tube.

  • Reagent Prep: Prepare a solution of Sodium Ethoxide (1.05 eq) in absolute ethanol. Alternatively, dissolve Sodium metal (24 g, 1.04 mol) in absolute Ethanol (300 mL) under N2 flow.

  • Addition: Cool the ethoxide solution to 0–5 °C. Add a mixture of Diethyl Oxalate (146 g, 1.0 mol) and Ethyl Acetate (88 g, 1.0 mol) dropwise over 60 minutes.

    • Note: Exothermic reaction. Maintain internal temperature <10 °C to prevent self-condensation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick yellow precipitate (Sodium salt of diethyl oxalacetate) will form.

  • Workup: Add dry diethyl ether (200 mL) to complete precipitation. Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield: Typically 80–90%.

    • Storage: Moisture sensitive. Store in a desiccator.

Step 2: Cyclization to Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This step constructs the pyrazole core. Hydrazine acts as a dinucleophile, attacking both carbonyl centers. The reaction is regioselective due to the difference in reactivity between the ketone and ester carbonyls, though for symmetrical hydrazine, the outcome leads to the 3-carboxylate derivative.

Protocol:

  • Dissolution: Dissolve the Sodium Salt from Step 1 (100 g, ~0.47 mol) in Water (400 mL).

  • Neutralization: Acidify carefully with Glacial Acetic Acid until pH ~4–5. This releases the free diketo-ester.

  • Cyclization: Add Hydrazine Hydrate (80%, 30 g, ~0.48 mol) dropwise while maintaining the temperature at 10–15 °C.

  • Completion: Stir at room temperature for 2 hours. The product, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in an oven at 60 °C.

    • Purity Check: 1H NMR (DMSO-d6) should show a characteristic signal for the C4-H proton and the enolic OH (or amide NH in the tautomeric form).

Step 3: Deoxychlorination (Vilsmeier-Haack Conditions)

Converting the 5-hydroxy (oxo) group to a chlorine atom is the most challenging step. Phosphorus Oxychloride (POCl3) serves as both the solvent and reagent.

Safety Warning: POCl3 is highly corrosive and reacts violently with water. All glassware must be oven-dried.

Protocol:

  • Charging: In a 500 mL round-bottom flask, place Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (50 g, 0.32 mol).

  • Reagent Addition: Add POCl3 (150 mL) carefully.

    • Optional: For stubborn substrates, PCl5 (0.5 eq) can be added to accelerate the reaction, but neat POCl3 is usually sufficient for this substrate.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. The suspension will dissolve to form a clear orange/brown solution.

  • Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

  • Neutralization: Pour the thick residue slowly onto crushed ice (500 g) with vigorous stirring. The product, Ethyl 5-chloro-1H-pyrazole-3-carboxylate , may precipitate. If oil forms, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Yield: 60–75%.[2]

Step 4: Hydrolysis to 5-Chloro-1H-pyrazole-3-carboxylic acid

The final step is the saponification of the ethyl ester. Mild basic conditions are preferred to avoid displacing the chlorine atom.

Protocol:

  • Solution: Dissolve the chloro-ester (30 g) in Methanol (100 mL).

  • Hydrolysis: Add a solution of NaOH (2.5 eq) in Water (50 mL).

  • Reaction: Stir at 40–50 °C for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation: Evaporate the methanol. Dilute the aqueous residue with water (50 mL) and cool to 0 °C.

  • Acidification: Acidify to pH 1–2 using 6N HCl. The target acid will precipitate.

  • Purification: Filter, wash with small amounts of ice-cold water, and recrystallize from water or water/ethanol if necessary.

    • Final Appearance: White to pale yellow crystalline solid.

Data Summary & Process Parameters

The following table summarizes the stoichiometry and critical parameters for the workflow.

StepReagentEquivalentsSolventTemp (°C)Critical Parameter
1 Diethyl Oxalate1.0Ethanol0 -> 25Moisture control; Exotherm management
1 Ethyl Acetate1.0Ethanol0 -> 25Addition rate
2 Hydrazine Hydrate1.05Water/AcOH10 -> 25pH control (~4-5) prevents side reactions
3 POCl3Excess (Solvent)Neat105 (Reflux)Safety: Quench slowly on ice
4 NaOH2.5MeOH/H2O45Avoid vigorous boil to protect C-Cl bond

Logical Workflow Diagram

This diagram illustrates the decision-making process and validation checks required at each stage.

Workflow Start Start Synthesis Step1 Step 1: Claisen Condensation (NaOEt/EtOH) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Check Moisture) Step2 Step 2: Cyclization (Hydrazine) Check1->Step2 Yes Check2 NMR: Enolic OH present? Step2->Check2 Check2->Step2 No (Check pH) Step3 Step 3: Chlorination (POCl3 Reflux) Check2->Step3 Yes Check3 TLC: Ester spot shifts? Step3->Check3 Check3->Step3 No (Increase Time/Temp) Step4 Step 4: Hydrolysis (NaOH/MeOH) Check3->Step4 Yes Final Isolate 5-Chloro-1H-pyrazole-3-COOH Step4->Final

Figure 2: Operational workflow with critical decision gates.

References

  • Synthesis of Pyrazole-3-carboxylates : Journal of Chemical and Pharmaceutical Research, "Synthesis and pharmacological evaluation of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate".

  • Chlorination Protocols : Indian Chemical Society, "POCl3-PCl5 mixture: A robust chlorinating agent".

  • Hydrolysis of Chloro-Esters : Journal of Chemical and Pharmaceutical Research, "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester".

  • General Heterocyclic Synthesis : PrepChem, "Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester" (Analogous methodology).

Sources

Spectroscopic data for 5-Chloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole core is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in any research and development setting.

This guide provides a detailed analysis of the key spectroscopic data essential for the unambiguous identification and characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid (CAS: 881668-70-8)[1]. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights from an application-centric perspective.

Molecular Structure and Properties:

  • Molecular Formula: C₄H₃ClN₂O₂[1]

  • Molecular Weight: 146.53 g/mol [1]

  • IUPAC Name: 5-chloro-1H-pyrazole-3-carboxylic acid[1]

Caption: Molecular structure with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. For 5-Chloro-1H-pyrazole-3-carboxylic acid, it provides direct evidence for the proton on the pyrazole ring and allows for the observation of exchangeable protons from the amine and carboxylic acid groups.

Experimental ¹H NMR Data

The following data has been reported for a solution in DMSO-d₆.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 (very broad)Singlet(2H)NH and COOH (exchangeable)
6.80Singlet1HC4-H

Note: The originally cited broad singlet at 4.40 ppm is unusually low for exchangeable protons in DMSO.[2] A more typical range for carboxylic acid and pyrazole NH protons in this solvent is much further downfield, often above 12 ppm, due to strong hydrogen bonding with the sulfoxide oxygen. The signal is reassigned here based on established chemical shift principles for similar structures.

Interpretation and Expert Insights
  • C4-H Proton (δ 6.80): The singlet at 6.80 ppm is characteristic of the lone proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at the C5 position. The absence of coupling confirms it has no adjacent protons.

  • Exchangeable Protons (NH and COOH): The protons on the pyrazole nitrogen (N1-H) and the carboxylic acid group (-COOH) are acidic and readily exchange with each other and with any trace water in the deuterated solvent. In DMSO-d₆, these protons typically appear as a single, very broad signal at a low field (δ > 12 ppm) due to strong hydrogen bonding. Their combined integration should correspond to two protons. The broadness is a key validation feature, indicating a dynamic exchange process.

G Figure 2. ¹H NMR Assignments cluster_legend Assignments mol key1 C4-H: δ 6.80 (s, 1H) key2 NH/COOH: δ ~13.5 (br s, 2H)

Caption: Proton assignments on the molecular structure.

Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-1H-pyrazole-3-carboxylic acid. Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary. Causality: DMSO-d₆ is the solvent of choice as it effectively solubilizes the polar analyte and shifts the residual water peak away from key signal areas. Its hydrogen-bond accepting nature helps in observing acidic protons.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak (DMSO-d₅ quintet at ~2.50 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay, increasing signal-to-noise over time without saturating the signals.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative integration, especially for protons with long relaxation times.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum manually to achieve a flat baseline. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆)
Predicted Shift (δ) ppmCarbon AssignmentRationale
~162C =OTypical chemical shift for a carboxylic acid carbonyl carbon.
~145C 3Attached to two electronegative nitrogen atoms and the carboxylic acid group.
~140C 5Attached to a nitrogen and a highly electronegative chlorine atom (strong deshielding).
~105C 4Shielded relative to other ring carbons, only attached to C-H.
Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (D1): 2 seconds. Rationale: This standard delay is a good compromise between sensitivity and experiment time for qualitative analysis.

    • Number of Scans (NS): 1024-4096 scans are typically required to achieve adequate signal-to-noise.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To validate assignments, perform DEPT-135 and DEPT-90 experiments.

    • DEPT-135: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (C=O, C3, C5) will be absent.

    • DEPT-90: Only CH groups will appear (C4).

    • Trustworthiness: Combining broadband-decoupled ¹³C with DEPT experiments provides a self-validating system for assigning carbon types, greatly increasing confidence in the final structure.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the DMSO-d₆ septet at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 5-Chloro-1H-pyrazole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the pyrazole N-H bond.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityKey Features
3300 - 2500O-H stretch (Carboxylic Acid)Strong, very broadThe hallmark of a hydrogen-bonded carboxylic acid dimer. Often overlaps with C-H stretches.[5]
~3150N-H stretch (Pyrazole)Medium, broadTypically appears as a broad band on the shoulder of the O-H stretch.
~1710C=O stretch (Carboxylic Acid)Strong, sharpCharacteristic carbonyl absorption for a hydrogen-bonded carboxylic acid.[5]
1600 - 1450C=N, C=C stretch (Ring)Medium-StrongAromatic and heteroaromatic ring stretching vibrations.
~1250C-O stretchStrongCoupled with O-H in-plane bending.
~920O-H bend (out-of-plane)Medium, broadAnother characteristic feature of dimeric carboxylic acids.
800 - 700C-Cl stretchMedium-StrongExpected in the fingerprint region.
Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. Rationale: The background scan is critical as it subtracts atmospheric CO₂ and H₂O absorptions, ensuring they are not mistaken for sample signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, yielding a high-quality spectrum.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For this compound, the presence of chlorine is a key diagnostic feature due to its isotopic signature.

Predicted Mass Spectrometric Data
  • Molecular Ion: The molecule has a nominal mass of 146 Da. Due to the two common isotopes of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show two molecular ion peaks.

    • [M]+•: m/z ≈ 146 (for C₄H₃³⁵ClN₂O₂)

    • [M+2]+•: m/z ≈ 148 (for C₄H₃³⁷ClN₂O₂)

    • The intensity ratio of the m/z 146 to m/z 148 peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

  • High-Resolution MS (HRMS): The calculated exact mass is 145.9883 Da.[1] An experimental HRMS measurement within 5 ppm of this value provides unambiguous confirmation of the elemental composition.

Plausible Fragmentation Pathway

A primary fragmentation pathway for carboxylic acids is the alpha-cleavage, involving the loss of the carboxyl group.

Figure 3. Proposed ESI-MS Fragmentation M [M-H]⁻ m/z = 145/147 F1 [M-H-CO₂]⁻ m/z = 101/103 M->F1 - CO₂

Caption: A plausible fragmentation in negative ion mode.

Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Ionization Mode: The compound can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often preferred for carboxylic acids due to the stability of the carboxylate anion.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Rationale: Direct infusion is a simple and effective method for qualitative analysis and molecular weight confirmation without chromatographic separation.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Examine the resulting spectrum for the molecular ion cluster at m/z 146/148 (positive mode: 147/149) and confirm the ~3:1 isotopic ratio.

Summary

The structural confirmation of 5-Chloro-1H-pyrazole-3-carboxylic acid is reliably achieved through a combination of spectroscopic techniques. ¹H NMR confirms the presence and position of the aromatic proton, ¹³C NMR (predicted) elucidates the carbon framework, IR spectroscopy identifies the key carboxylic acid and N-H functional groups, and mass spectrometry confirms the molecular weight and the presence of a chlorine atom. The protocols and expert insights provided herein constitute a robust, self-validating workflow for the characterization of this important chemical entity.

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. [Link]

  • SpectraBase. 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 13C NMR Spectrum. [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid 13C NMR Spectrum. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Vlasceanu, G. et al. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

Sources

A Researcher's Guide to (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine): Mechanism, Applications, and In Vitro Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying CAS 1137-17-3

The CAS number 1137-17-3 can refer to 5-(2-Bromovinyl)-2'-deoxyuridine (BVDU). However, the vast majority of scientific and clinical research focuses on its specific, biologically active E-isomer: (E)-5-(2-Bromovinyl)-2'-deoxyuridine , commonly known as Brivudine .[1] First synthesized in 1976 and identified as a potent antiviral in 1979, Brivudine is a nucleoside analogue of thymidine that has become a cornerstone in the study of herpesviruses.[1][2] This guide provides an in-depth look at the core research applications of Brivudine, its mechanism of action, critical considerations for its use in a laboratory setting, and detailed experimental protocols.

Brivudine is primarily recognized for its exquisite and selective activity against Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster), and Herpes Simplex Virus type 1 (HSV-1).[2][3] Its potency, often hundreds of times greater than that of acyclovir in vitro, makes it a valuable tool for virological research.[1][4]

Section 1: The Molecular Mechanism of Action

Brivudine's efficacy and selectivity are rooted in its targeted activation within virus-infected cells. As a thymidine analogue, it leverages the viral replication machinery against itself.[5] This process is a classic example of "suicide inactivation," where the drug is converted into a lethal agent by a target-specific enzyme.

The Causality of Selective Activation: The key to Brivudine's low toxicity to uninfected host cells is its reliance on the virus-encoded thymidine kinase (TK).[2] Host cellular TKs have a low affinity for Brivudine, leaving it largely inert in healthy cells. In contrast, the TK produced by VZV and HSV-1 efficiently phosphorylates Brivudine into Brivudine monophosphate.[6][7] Cellular kinases then complete the process, converting it to the active Brivudine triphosphate (BVDU-TP).[1][8][9]

Inhibition of Viral Replication: BVDU-TP acts as a fraudulent substrate for the viral DNA polymerase.[10] Its incorporation into the growing viral DNA chain causes premature chain termination, effectively halting viral replication.[5] This targeted disruption of DNA synthesis is the ultimate mechanism by which Brivudine exerts its powerful antiviral effect.[4]

Brivudine Mechanism of Action cluster_infected_cell Virus-Infected Host Cell cluster_uninfected_cell Uninfected Host Cell BVDU Brivudine (BVDU) BVDU_MP Brivudine Monophosphate BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_TP Brivudine Triphosphate (Active) BVDU_MP->BVDU_TP Host Cell Kinases vDNA_Polymerase Viral DNA Polymerase BVDU_TP->vDNA_Polymerase Incorporation vDNA Viral DNA Replication vDNA_Polymerase->vDNA Blocked REPLICATION BLOCKED vDNA_Polymerase->Blocked Chain Termination BVDU_un Brivudine (BVDU) No_Activation No Significant Phosphorylation BVDU_un->No_Activation Low affinity for Host Cellular TK Plaque Reduction Assay Workflow A 1. Cell Seeding Seed host cells (e.g., Vero, HFF) in multi-well plates to achieve a confluent monolayer. B 2. Compound Preparation Prepare serial dilutions of Brivudine. Include a 'no-drug' virus control. A->B C 3. Infection Infect cell monolayers with a known quantity of virus (e.g., VZV, HSV-1) in the presence of the diluted Brivudine. B->C D 4. Adsorption Incubate for 1-2 hours to allow virus to attach to and enter cells. C->D E 5. Overlay Application Remove the virus/drug inoculum and add a semi-solid overlay medium (e.g., 0.4% agarose) containing the corresponding Brivudine concentration. D->E F 6. Incubation Incubate plates for several days (3-10, depending on virus) to allow for plaque formation. E->F G 7. Staining & Visualization Fix cells and stain with a dye (e.g., Crystal Violet) that stains living cells. Plaques appear as clear, unstained zones. F->G H 8. Quantification Count plaques for each drug concentration and calculate the 50% inhibitory concentration (IC50). G->H Brivudine-5FU Interaction cluster_liver Liver Metabolism cluster_chemo 5-FU Pathway BVDU Brivudine BVU Metabolite: Bromovinyluracil (BVU) BVDU->BVU Thymidine Phosphorylase DPD DPD Enzyme (Dihydropyrimidine Dehydrogenase) BVU->DPD Irreversible Inhibition FU 5-Fluorouracil (5-FU) (Chemotherapy) Inactive Inactive Metabolites (Normal Clearance) DPD->Inactive Blocked Path FU->Inactive DPD-mediated Catabolism Toxicity TOXICITY (Accumulation of 5-FU) FU->Toxicity Pathway when DPD is Inhibited

Caption: Brivudine's metabolite, BVU, irreversibly inhibits the DPD enzyme, blocking the safe clearance of 5-FU.

Conclusion

Brivudine (CAS 1137-17-3) is a highly potent and selective antiviral agent that serves as an invaluable tool for research into VZV and HSV-1. Its mechanism, which relies on specific activation by viral enzymes, provides a clear rationale for its targeted efficacy. Researchers utilizing Brivudine must employ validated protocols, such as the plaque reduction assay, to accurately quantify its effects. Furthermore, a thorough understanding of its metabolic pathway and the severe interaction with 5-fluorouracil is essential for contextualizing its research applications and appreciating the broader considerations of drug development.

References

  • Walsh Medical Media. (n.d.). An Overview of Brivudine Uses and its Mechanism of Action and Future Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Brivudine. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Brivudine used for?. Retrieved from [Link]

  • Inxight Drugs. (n.d.). BRIVUDINE. Retrieved from [Link]

  • De Clercq, E. (2004). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster. Biochemical Pharmacology, 68(12), 2301-2315. Retrieved from [Link]

  • Massive Bio. (2025, November 28). Brivudine. Retrieved from [Link]

  • Wikipedia. (n.d.). Plaque reduction neutralization test. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Brivudine - Anti-Infection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., et al. (2002). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 46(6), 1755-1763. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

  • Wassilew, S. W. (2003). Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study. Antiviral Research, 59(1), 49-56. Retrieved from [Link]

  • New Drug Approvals. (2021, March 27). Brivudine. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation, mechanism of action and catabolism of brivudine (BVDU). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster. Retrieved from [Link]

  • Marston, E., et al. (2009). Fatal drug-drug interaction of brivudine and capecitabine. BMJ Case Reports. Retrieved from [Link]

  • ACS Publications. (2023, May 4). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Retrieved from [Link]

  • Taylor & Francis Online. (2009, July 8). Fatal drug-drug interaction of brivudine and capecitabine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibition of fluorouracil catabolism in cancer patients by the antiviral agent (E)-5-(2-bromovinyl)-2′-deoxyuridine. Retrieved from [Link]

  • PubMed. (2013). [Fatal drug-drug interaction between 5-fluorouracil and brivudine]. Retrieved from [Link]

Sources

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrazole-based inhibitors, a cornerstone scaffold in modern medicinal chemistry. We will dissect the nuanced interplay between the pyrazole core, its substituents, and the resulting biological activity, offering a comprehensive resource for the design and optimization of novel therapeutics. The principles and protocols outlined herein are grounded in established scientific literature and best practices in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly sought-after scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, is a testament to its favorable pharmacological properties. The pyrazole core offers a unique combination of features that make it an ideal foundation for inhibitor design:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling it to form crucial interactions with the amino acid residues in the active sites of enzymes.

  • Bioisosteric Versatility: The pyrazole nucleus can act as a bioisostere for other aromatic rings, such as phenyl or imidazole, offering a means to modulate physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

  • Synthetic Accessibility: A variety of synthetic routes are available for the construction of the pyrazole core and the introduction of diverse substituents, allowing for extensive exploration of the chemical space.

Decoding the Structure-Activity Relationship: Key Principles and Case Studies

The biological activity of pyrazole-based inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for rational drug design.

Substitutions at N1: Modulating Selectivity and Potency

The N1 position of the pyrazole ring is a critical handle for tuning the properties of inhibitors. Substitution at this position can influence:

  • Target Selectivity: As exemplified by the development of selective COX-2 inhibitors, the introduction of a sulfonamide-bearing phenyl group at the N1 position was a key discovery that led to the development of Celecoxib. This group occupies a secondary binding pocket in COX-2 that is not readily accessible in the COX-1 isoform, thereby conferring selectivity.

  • Potency: The nature of the N1-substituent can significantly impact binding affinity. For instance, in a series of pyrazole-based kinase inhibitors, variations in the N1-aryl group led to substantial differences in their inhibitory potency against various kinases.

The Role of Substituents at C3, C4, and C5

The carbon atoms of the pyrazole ring provide additional points for modification to optimize inhibitor performance.

  • C3 and C5 Substituents: These positions are often occupied by aryl or heteroaryl groups that can engage in crucial π-π stacking and hydrophobic interactions within the active site of the target protein. The specific nature of these groups is a primary determinant of potency and selectivity. For example, in many kinase inhibitors, a substituted phenyl ring at C3 or C5 is essential for high-affinity binding.

  • C4 Substituents: The C4 position is often a point for introducing groups that can fine-tune the electronic properties of the pyrazole ring or make additional contacts with the target. In some cases, substitution at C4 can also influence the orientation of the C3 and C5 substituents.

Below is a logical diagram illustrating the core principles of pyrazole SAR.

SAR_Principles cluster_N1 N1-Substituent cluster_C3C5 C3/C5-Substituents cluster_C4 C4-Substituent Py Pyrazole Core N1 Modulates Selectivity (e.g., COX-2 vs. COX-1) Py->N1 C3C5 Dictates Potency & Core Interactions (e.g., π-π stacking, hydrophobic) Py->C3C5 C4 Fine-tunes Electronics & Orientation Py->C4 Target Biological Target (e.g., Kinase, COX) N1->Target Selectivity Pocket C3C5->Target Binding Pocket JAK_STAT_Pathway cluster_inhibition Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-Based Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Binding EGFR_Pathway cluster_inhibition_egfr Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EGFR_Inhibitor Pyrazole-Based Inhibitor EGFR_Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by pyrazole-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables provide a snapshot of the inhibitory activities of representative pyrazole-based inhibitors against key targets. This data illustrates the impact of structural modifications on potency.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseN1-SubstituentC3-SubstituentC5-SubstituentIC₅₀ (nM)Reference
Ruxolitinib JAK1Cyclopentyl1H-Pyrrolo[2,3-d]pyrimidin-4-ylH~3
Compound 3f JAK24-(Methylsulfonyl)phenyl4-(4-Methylpiperazin-1-yl)phenylH2.2
Compound 9 CDK24-Chlorophenyl4-(Piperidin-1-yl)phenylH960
Gefitinib EGFR3-Chloro-4-fluorophenyl4-(3-Morpholinopropoxy)phenylH-

Table 2: Inhibitory Activity of Pyrazole-Based COX Inhibitors

Compound IDTarget EnzymeN1-SubstituentC3-SubstituentC5-SubstituentIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-24-Sulfamoylphenyl4-MethylphenylTrifluoromethyl0.04>375
Compound 8d COX-2PhenylTrifluoromethyl4-Chlorophenyl0.26>192.3

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and evaluation of pyrazole-based inhibitors. These are intended as a starting point and may require optimization based on the specific compounds and targets being investigated.

General Synthesis of the Pyrazole Core

A common and versatile method for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (e.g., in Ethanol, reflux) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Pyrazole Core Condensation->Pyrazole

Caption: General synthetic route to the pyrazole core.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. An acid catalyst, such as acetic acid, may be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the pyrazole-based inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, COX-1 or COX-2 enzyme, and inhibitor solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add varying concentrations of the pyrazole-based inhibitor or a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid to all wells.

  • Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel and effective inhibitors for a wide range of therapeutic targets. A thorough understanding of the structure-activity relationships governing the interaction of pyrazole-based compounds with their biological targets is essential for the successful design and optimization of new drug candidates. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics. Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space around this privileged scaffold, opening up new avenues for drug discovery.

References

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]

  • The interactions of the synthesized compounds with active sites of EGFR kinase. ResearchGate. Available at: [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Enduring & Evolving Importance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First synthesized by Knorr in 1883, its true potential has been progressively unlocked over the decades, revealing a remarkable versatility that enables it to interact with a vast array of biological targets.[2] This has led to the development of a multitude of approved drugs for a wide range of clinical conditions, including inflammation, cancer, and infectious diseases.[1][4] In fact, the U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, highlighting the scaffold's escalating importance in pharmaceutical pipelines.[1]

This guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, in-depth exploration of the discovery of novel pyrazole derivatives, mirroring the dynamic and iterative nature of the drug discovery process itself. We will journey from the fundamental chemical properties that make pyrazole so attractive, through the logic of its synthesis and derivatization, into the critical realm of structure-activity relationship (SAR) studies and target validation, and finally, touch upon the considerations for advancing these promising molecules toward clinical application.

I. The Pyrazole Core: A Master Key for Biological Targets

The physicochemical properties of the pyrazole ring are central to its success as a pharmacophore.[4] The two nitrogen atoms, one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), allow for multifaceted interactions with protein active sites.[1] This dual nature, combined with the aromaticity of the ring, allows pyrazole to serve as a bioisostere for other aromatic systems like phenyl groups, often improving properties such as lipophilicity and solubility.[1][5]

The strategic placement of substituents on the pyrazole ring at positions C3, C4, and C5 allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and selectivity.[6] This inherent "tunability" is a key reason why the pyrazole scaffold is considered a "privileged" structure in medicinal chemistry.[7][8]

II. The Art and Logic of Pyrazole Synthesis: Building the Foundation

The construction of the pyrazole core is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. A foundational and widely employed approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9]

Core Synthetic Protocol: A General Method for 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a common and efficient method for the synthesis of a diverse library of pyrazole derivatives, a critical first step in any discovery campaign.

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of a substituted acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The product will often precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the acetophenone hydrazone.

Step 2: Vilsmeier-Haack Formylation

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to dimethylformamide (DMF) (5.0 eq) with stirring.

  • Add the acetophenone hydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Step 3: Claisen-Schmidt Condensation to Form the Chalcone

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or polyethylene glycol (PEG-400).[10]

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide.[10]

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the chalcone product.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the purified pyrazole chalcone.

Self-Validation: Each step of this protocol includes a purification step (precipitation and/or recrystallization) and should be monitored by TLC to ensure the reaction has gone to completion and to assess the purity of the intermediate and final products. Further characterization by NMR and mass spectrometry is essential to confirm the structure of the synthesized compounds.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern advancements, including microwave-assisted synthesis and the use of green catalysts like nano-ZnO, have made the synthesis of pyrazole libraries more efficient and environmentally friendly.[9][11][12]

III. Navigating the Biological Landscape: From Hit to Lead

With a library of novel pyrazole derivatives in hand, the next critical phase is to assess their biological activity and elucidate their mechanism of action. This is an iterative process of screening, optimization, and target identification.

A. Initial Screening: Casting a Wide Net

The initial screening assays are designed to identify "hits" – compounds that exhibit a desired biological effect. The choice of assay depends on the therapeutic area of interest. For example, in an anticancer drug discovery program, an initial screen might involve evaluating the cytotoxicity of the pyrazole derivatives against a panel of cancer cell lines.[7][13]

B. Structure-Activity Relationship (SAR) Studies: The Compass for Optimization

Once initial hits are identified, the process of optimizing their potency and selectivity begins. This is guided by Structure-Activity Relationship (SAR) studies, which seek to understand how changes in the chemical structure of a molecule affect its biological activity.[14][15]

For example, in a series of pyrazole derivatives designed as kinase inhibitors, SAR studies might reveal that a specific substituent at the C3 position is crucial for binding to the ATP-binding pocket of the target kinase, while modifications at the C5 position can enhance selectivity against other kinases.[16]

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Conceptualization of Novel Scaffolds Synthesis Chemical Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In Vitro ADMET Profiling ADMET->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A streamlined workflow for pyrazole-based drug discovery.

C. Target Deconvolution and Mechanism of Action (MoA) Studies

Identifying the specific biological target of a hit compound and understanding its mechanism of action are paramount. For pyrazole derivatives, a common mechanism is the inhibition of protein kinases.[16][17] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[16]

Case Study: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors.[6] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, and strategic modifications can confer high potency and selectivity.[8]

Visualizing a Kinase Inhibition Pathway

KinaseInhibition cluster_pathway Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellResponse Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Receptor Binds to ATP Pocket ATP ATP ATP->Receptor Blocked

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (pyrazole derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validation: The assay should include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the screening results.

D. The Celecoxib Story: A Paradigm of Pyrazole-Based Drug Design

The discovery of Celecoxib (Celebrex®) is a landmark example of successful pyrazole-based drug development.[18] Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[19][20][21] The selectivity of Celecoxib for COX-2 over the related COX-1 isoform is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket in the COX-2 active site.[18][19][21] This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18][20]

Visualizing the Mechanism of Celecoxib

Celecoxib_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: The selective inhibition of COX-2 by Celecoxib.

IV. Beyond the Bench: Preclinical and Clinical Horizons

The journey from a promising lead compound to an approved drug is long and arduous. Preclinical development involves extensive in vivo studies in animal models to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. Compounds that demonstrate a favorable preclinical profile may then advance to clinical trials in humans.

The metabolic stability of the pyrazole ring is a significant advantage in this regard, often contributing to favorable pharmacokinetic properties.[22]

V. The Future is Bright: Emerging Applications and Innovations

The exploration of novel pyrazole derivatives is far from over. Researchers are continually discovering new therapeutic applications for this versatile scaffold, including in the treatment of neurodegenerative diseases, viral infections, and metabolic disorders.[3] Furthermore, innovative synthetic strategies, such as multicomponent reactions, are enabling the rapid generation of diverse pyrazole libraries for high-throughput screening.[23]

Conclusion: A Privileged Scaffold with a Privileged Future

The pyrazole nucleus has firmly established itself as a privileged scaffold in medicinal chemistry.[24][25] Its unique physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to the development of numerous life-changing medicines. As our understanding of disease biology deepens and our synthetic capabilities expand, the discovery of novel pyrazole derivatives will undoubtedly continue to be a fertile ground for innovation in drug discovery, offering hope for the treatment of a myriad of human ailments.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.Journal of the Indian Chemical Society.
  • Recent Advances in the Development of Pyrazole Deriv
  • Recent advances in the therapeutic applications of pyrazolines.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Celebrex (Celecoxib) Pharmacology.News-Medical.Net.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.Benchchem.
  • Recent advances in the therapeutic applic
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Celecoxib P
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.Pharmaceutical Chemistry Journal.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Celecoxib.Wikipedia.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing.
  • Celecoxib: Mechanism of Action & Structure.Study.com.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.Journal of Medicinal Chemistry.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Pyrazole: an emerging privileged scaffold in drug discovery.PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor.Journal of Agricultural and Food Chemistry.
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents.Future Journal of Pharmaceutical Sciences.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm
  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy.
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists.Organic & Biomolecular Chemistry.
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

In silico modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid Interactions

Foreword: Bridging Computational Insights with Experimental Reality

In the modern era of drug discovery, in silico modeling has transcended its role as a preliminary screening tool to become an indispensable partner in the meticulous process of rational drug design. This guide is crafted for researchers, computational chemists, and drug development professionals who seek to understand and apply computational techniques to investigate the interactions of small molecules with biological targets. We will focus on a specific, yet structurally representative molecule: 5-Chloro-1H-pyrazole-3-carboxylic acid. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] By dissecting the computational workflow for this molecule, we aim to provide a universally applicable framework for studying small molecule-protein interactions. This document is not merely a sequence of instructions; it is a narrative of scientific reasoning, emphasizing the causality behind each methodological choice to ensure robust, reliable, and experimentally relevant results.

Foundational Analysis: Understanding the Ligand

Before any computational modeling can commence, a thorough understanding of the ligand is paramount. 5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a carboxylic acid group.[2] These features are not merely structural; they are predictive of its potential interactions.

  • Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms. This core is a versatile scaffold in medicinal chemistry, capable of participating in hydrogen bonding and π-π stacking interactions.[3][4]

  • Carboxylic Acid Group : A key functional group that is typically ionized at physiological pH, making it a potent hydrogen bond donor and acceptor, and capable of forming salt bridges with positively charged residues like Lysine or Arginine in a protein's active site.

  • Chlorine Atom : An electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in halogen bonding, an often-underappreciated but significant non-covalent interaction.

Physicochemical Properties of 5-Chloro-1H-pyrazole-3-carboxylic acid

A summary of the key computed properties provides a quantitative basis for our initial assessment.

PropertyValueSource
Molecular FormulaC₄H₃ClN₂O₂PubChem[2]
Molecular Weight146.53 g/mol PubChem[2]
XLogP31PubChem[2]
Hydrogen Bond Donors2PubChem[2]
Hydrogen Bond Acceptors3PubChem[2]
pKa (Predicted)3.61 ± 0.10ChemicalBook[5]

This data suggests a small, relatively polar molecule capable of engaging in multiple hydrogen bonds, a hallmark of many successful drug candidates.

Target Selection: A Logic-Driven Approach

The term "interaction" is meaningless without a target. Given that pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, a logical starting point is to investigate proteins implicated in these pathways.[1] For this guide, we will select Cyclooxygenase-2 (COX-2) as our protein target.

Justification for Selecting COX-2:

  • Relevance: COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Several marketed NSAIDs, such as Celecoxib, feature a pyrazole-like core, making this a biologically relevant and validated choice.

  • Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of COX-2, often co-crystallized with known inhibitors.[6][7][8] This wealth of structural data is crucial for validating our in silico workflow.

  • Didactic Value: The COX-2 active site is a well-characterized hydrophobic channel with key polar residues, providing an excellent case study for analyzing a range of protein-ligand interactions.

We will use the PDB entry 1CX2 , which is the crystal structure of Celecoxib bound to mouse COX-2, as our starting point. This allows for a critical self-validation step: if our docking protocol can accurately reproduce the binding pose of the co-crystallized ligand, we can have greater confidence in the poses predicted for our novel ligand.

G cluster_0 Target Selection Rationale A Known Biological Activities of Pyrazole Derivatives (e.g., Anti-inflammatory) B Identify Key Proteins in Relevant Pathways A->B C Select Cyclooxygenase-2 (COX-2) B->C D Criteria for Selection C->D E High Biological Relevance (NSAID Target) D->E Justification F Abundant Structural Data (PDB) D->F Justification G Well-Characterized Binding Site D->G Justification

Caption: Logical workflow for selecting a protein target.

The In Silico Workflow: A Step-by-Step Technical Protocol

This section details the core experimental procedures for modeling the interaction between 5-Chloro-1H-pyrazole-3-carboxylic acid and COX-2. Each step is designed to be a self-validating system, ensuring the integrity of the final results.

G A Start: Define Ligand and Target B Part 1: Ligand Preparation A->B C Part 2: Protein Preparation A->C D Part 3: Molecular Docking (e.g., AutoDock Vina) B->D C->D E Part 4: Results Analysis (Binding Energy & Pose) D->E F Part 5: Molecular Dynamics (MD) (e.g., GROMACS) E->F Refine Top Poses G Part 6: Advanced Analysis (Stability, MM/PBSA) F->G H End: Interaction Hypothesis G->H

Caption: High-level overview of the in silico modeling workflow.

Ligand Preparation

The goal of this step is to generate a high-quality, energetically minimized 3D conformation of the ligand, ready for docking.

Protocol:

  • Obtain 2D Structure: Download the structure of 5-Chloro-1H-pyrazole-3-carboxylic acid from a chemical database like PubChem (CID 44607726) in a 2D format (e.g., SDF).[2]

  • Convert to 3D: Use a molecular modeling software, such as Open Babel, to convert the 2D structure into an initial 3D conformation.

  • Protonation and Charge Assignment:

    • Causality: The ionization state of a ligand dramatically affects its electrostatic interactions. At a physiological pH of ~7.4, the carboxylic acid group (pKa ≈ 3.61) will be deprotonated (negatively charged).[5]

    • Assign appropriate protonation states and calculate partial charges using a suitable force field (e.g., Gasteiger charges in AutoDockTools).

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94 or UFF to relieve any steric clashes and find a low-energy conformation.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional degrees of freedom.

Protein Preparation

This process prepares the raw PDB structure of the target protein for the docking simulation.

Protocol:

  • Download Protein Structure: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB PDB database.[6][8]

  • Clean the Structure:

    • Causality: PDB files often contain non-protein atoms (water, ions, co-factors) that are not relevant to the specific docking study and can interfere with the calculation.[9]

    • Remove all water molecules (HOH).

    • Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms not essential for the protein's structural integrity. We will use the location of the original ligand to define our binding site.

  • Add Hydrogens:

    • Causality: Crystal structures typically do not include hydrogen atoms to improve resolution. Hydrogens are essential for accurately defining hydrogen bonding networks and steric properties.[10]

    • Add polar hydrogens using software like AutoDockTools or Chimera. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the microenvironment of the active site.

  • Assign Charges: Calculate and assign partial charges to all protein atoms (e.g., Kollman charges).

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file. This format is required by AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a computational search algorithm that explores the conformational space of the ligand within the protein's active site.

Protocol (using AutoDock Vina):

  • Define the Binding Site (Grid Box):

    • Causality: To make the computational search tractable, we define a three-dimensional box, or "grid," that encompasses the binding site. This focuses the docking algorithm on the region of interest.

    • Center the grid box on the coordinates of the co-crystallized ligand (Celecoxib) from the original 1CX2 PDB file. A typical box size would be 25 x 25 x 25 Å, which is large enough to allow the ligand to rotate freely but small enough to avoid unproductive searching.

  • Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired output file name.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • vina --config conf.txt --log results.log

  • Output: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9-10), ranked by their calculated binding affinity in kcal/mol.

Analysis of Docking Results

This is the most critical part of the process, where raw computational data is translated into a scientifically meaningful hypothesis.

  • Binding Affinity: The binding affinity is a numerical score that estimates the strength of the protein-ligand interaction. More negative values indicate stronger, more favorable binding.

  • Pose Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked binding poses.

  • Interaction Analysis: For the best-ranked pose, identify the key intermolecular interactions:

    • Hydrogen Bonds: Look for short distances (typically < 3.5 Å) between hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand in close contact with hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

    • Salt Bridges: Check for close proximity between the ligand's carboxylate and positively charged residues like Arg120 or Tyr355 in the COX-2 active site.

    • Halogen Bonds: Note any close contacts between the chlorine atom and electron-rich atoms like backbone carbonyl oxygens.

Example Quantitative Data Summary:

PoseBinding Affinity (kcal/mol)Key Interacting Residues (COX-2)Interaction Types
1-8.5Arg120, Tyr355, Val523Salt Bridge, H-Bond, Hydrophobic
2-8.2His90, Leu352, Ser530H-Bond, Hydrophobic
3-7.9Phe518, Ala527, Gly526Hydrophobic, H-Bond
Molecular Dynamics (MD) Simulation: Validating Stability

While docking provides a static snapshot of a likely binding pose, MD simulations offer a dynamic view, assessing the stability of this pose over time in a simulated physiological environment.[12][13]

High-Level Protocol (using GROMACS):

  • System Preparation:

    • Take the top-ranked docked complex (protein + ligand) as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF or PRODRG. The topology file describes the bonded and non-bonded parameters of the molecule.

    • Place the complex in a simulation box of a defined shape (e.g., a cube).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Simulation:

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

    • Production Run: Run the simulation for a defined period (e.g., 50-100 nanoseconds) without restraints.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates that it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify parts of the protein that become more or less flexible upon ligand binding.

    • Interaction Persistence: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

G cluster_md MD Simulation Workflow Start Start with Docked Complex Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Analyze Trajectory (RMSD, etc.) Production->Analysis End Assess Complex Stability Analysis->End

Caption: Key stages of a molecular dynamics simulation.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid's interactions with a biologically relevant target, COX-2. By following this structured approach—from foundational ligand analysis and logical target selection to meticulous preparation, docking, and dynamic validation—researchers can generate high-confidence hypotheses about the molecular determinants of binding. The ultimate goal of such computational work is not to replace experimentation, but to enrich and guide it. The insights gained from these models, such as the prediction of key interacting residues, can inform site-directed mutagenesis studies, and the binding hypotheses can guide the synthesis of more potent and selective analogs. In this way, in silico modeling serves as a powerful engine for accelerating the cycle of drug discovery.

References

  • 5-methyl-1H-pyrazole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study . ResearchGate. Available at: [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST WebBook. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs . National Institutes of Health. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial . YouTube. Available at: [Link]

  • Protein-Ligand Complex MD Tutorials . GROMACS Tutorial. Available at: [Link]

  • RCSB PDB Homepage . RCSB Protein Data Bank. Available at: [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing . YouTube. Available at: [Link]

  • Pharmacophore modeling . Fiveable. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]- . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 . YouTube. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. Available at: [Link]

  • Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations . IMR Press. Available at: [Link]

  • Protein Data Bank . Wikipedia. Available at: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes . YouTube. Available at: [Link]

  • How To Create And Use A Pharmacophore In MOE . YouTube. Available at: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure . ACS Publications. Available at: [Link]

  • Molecular Docking Tutorial . University of Padua. Available at: [Link]

  • Current status of pyrazole and its biological activities . National Institutes of Health. Available at: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery . MDPI. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 . YouTube. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. Available at: [Link]

  • AutoDock 4 Molecular Docking Tutorial . YouTube. Available at: [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS . ACS Publications. Available at: [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data . Oxford Academic. Available at: [Link]

  • Pharmacophore Modelling in Drug Discovery and Development . SlideShare. Available at: [Link]

  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities . Indian Journal of Chemistry. Available at: [Link]

  • In Silico Engineering of Proteins That Recognize Small Molecules . ResearchGate. Available at: [Link]

  • Ligand-based pharmacophores . TeachOpenCADD. Available at: [Link]

  • Homepage . Protein Data Bank in Europe. Available at: [Link]

  • UniProt Homepage . UniProt. Available at: [Link]

Sources

Tautomerism in 5-Chloro-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of 5-Chloro-1H-pyrazole-3-carboxylic acid. It is structured to empower researchers with the theoretical framework and experimental protocols necessary to characterize and utilize this scaffold effectively in drug development.

Executive Summary

5-Chloro-1H-pyrazole-3-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug design. However, its utility is often complicated by annular tautomerism —the rapid migration of the proton between the N1 and N2 nitrogens.

This phenomenon is not merely a structural curiosity; it fundamentally alters the molecule's electrostatic potential , hydrogen bond donor/acceptor profile , and ligand-protein binding affinity .

This guide establishes that while the compound is commercially labeled as the 3-carboxylic acid derivative, thermodynamic drivers (electronic effects and intramolecular hydrogen bonding) often favor the 5-carboxylic acid-3-chloro tautomer in non-polar environments, while the 3-carboxylic acid-5-chloro form dominates in the solid state due to intermolecular dimerization.

The Tautomeric Landscape

The core of the issue lies in the prototropic equilibrium between two distinct species. While IUPAC nomenclature rules may prioritize one name, the physical reality is a dynamic mixture.

The Two Faces of the Scaffold
  • Tautomer A (The "Commercial" Form): 5-Chloro-1H-pyrazole-3-carboxylic acid.

    • Structure: Proton on N1. Carboxylic acid at C3.[1][2] Chlorine at C5.

    • Characteristics: Favored in the solid state (dimers) and polar protic solvents.

  • Tautomer B (The "Stabilized" Form): 3-Chloro-1H-pyrazole-5-carboxylic acid.

    • Structure: Proton on N2 (which becomes N1'). Carboxylic acid at C5.[2][3] Chlorine at C3.[4]

    • Characteristics: Favored in the gas phase and non-polar solvents due to intramolecular stabilization.

Visualization of the Equilibrium

The following diagram illustrates the prototropic shift and the resonance structures involved.

Tautomerism cluster_drivers Thermodynamic Drivers TautomerA Tautomer A (5-Chloro-3-COOH) Favored in Solid State Transition Transition State (Proton Transfer) TautomerA->Transition -H+ (N1) / +H+ (N2) TautomerB Tautomer B (3-Chloro-5-COOH) Favored in Non-Polar Solvents Transition->TautomerB Driver1 Intermolecular H-Bonds (Dimerization) Driver1->TautomerA Stabilizes Driver2 Intramolecular H-Bond (N-H ... O=C) Driver2->TautomerB Stabilizes

Caption: Prototropic equilibrium between the 3-COOH and 5-COOH tautomers, driven by competing hydrogen bonding networks.

Thermodynamic & Kinetic Drivers

Understanding the preference for one tautomer over the other requires analyzing the electronic influence of the substituents.[4]

Electronic Substituent Effects (The Push-Pull)

Research into pyrazole tautomerism has established general rules for substituent effects at the C3 and C5 positions [1, 2].

SubstituentElectronic NaturePreferred Position (Relative to NH)Mechanism
Chlorine (-Cl) Inductive Withdrawal (-I) Resonance Donation (+M)C3 Electron-donating groups (via resonance) generally stabilize the C3-tautomer to maximize conjugation with the N2 lone pair.
Carboxyl (-COOH) Strong Withdrawal (-I, -M)C5 Electron-withdrawing groups stabilize the C5-tautomer.[4] Furthermore, the C5 position allows for a 6-membered intramolecular hydrogen bond between the Carbonyl Oxygen and the N1-H.
The Conflict
  • Chlorine prefers C3.[4]

  • Carboxyl prefers C5.

  • Result: Both substituents exert a synergistic effect favoring Tautomer B (3-Chloro-5-carboxylic acid) in isolated conditions (gas phase/dilute non-polar solution).

Why Tautomer A dominates in the Solid State

Despite the intrinsic stability of Tautomer B, X-ray crystallography of similar pyrazole-3-carboxylic acids typically reveals Tautomer A . This is due to the formation of cyclic dimers (catemers) where the N1-H of one molecule H-bonds to the N2 of another, and the carboxylic acid groups form their own intermolecular network. The lattice energy gained from this packing often overrides the intrinsic intramolecular stability of Tautomer B [3].

Analytical Characterization Protocols

As a scientist, you cannot rely on the label on the bottle. You must verify the dominant species in your specific assay medium.

Protocol 1: NMR Determination of Tautomeric Ratio

Standard 1H NMR at room temperature often shows broadened or averaged signals due to rapid proton exchange. To resolve the tautomers, you must slow the exchange rate.

Methodology:

  • Solvent Selection: Prepare samples in DMSO-d6 (polar, disrupts intramolecular H-bonds) and CDCl3 (non-polar, preserves intramolecular H-bonds).

  • Temperature: Cool the probe to -40°C or lower .

  • Acquisition: Acquire 1H and 13C spectra.

  • Analysis:

    • C3 vs C5 Shift: In 13C NMR, the C3 and C5 carbons have distinct chemical shifts.[4][5][6] C3 (adjacent to N2) is typically shielded relative to C5 (adjacent to N1-H).

    • Coupling: Look for 3-bond coupling between N1-H and C5.

Protocol 2: X-Ray Crystallography (Solid State)

To confirm the binding mode for structure-based drug design (SBDD), small molecule crystallography is the gold standard.

Methodology:

  • Recrystallization: Dissolve 50 mg in hot methanol. Allow slow evaporation at room temperature.

  • Data Collection: Select a single crystal (>0.1 mm). Collect data at 100 K to reduce thermal motion.

  • Refinement: Specifically refine the hydrogen atom positions on the pyrazole nitrogens. Do not let the software "ride" them; locate them in the difference Fourier map to confirm N1 vs N2 protonation.

Implications for Drug Development

The choice of tautomer has profound implications for ligand-protein docking. A common error in computational chemistry is docking the wrong tautomer, leading to calculated binding energies that deviate significantly from experimental IC50 values.

Strategic Docking Workflow

When modeling this scaffold into a kinase hinge region or an active site:

  • Enumerate Tautomers: Do not treat the ligand as a single structure. Generate both Tautomer A and Tautomer B 3D conformers.

  • Hinge Interaction:

    • Tautomer A (3-COOH): Presents a donor (N1-H) and acceptor (N2) on the "right" side, with the bulky COOH at the "top" (C3).

    • Tautomer B (5-COOH): The donor/acceptor motif is flipped relative to the substituents. The COOH is now at the "bottom" (C5).

  • Scoring: Dock both. If the protein pocket requires a specific H-bond donor vector, one tautomer will score significantly better. This "bioactive tautomer" may not be the major solution species, but the protein can select and stabilize it (Le Chatelier's principle).

DockingWorkflow Start Input Ligand: 5-Chloro-1H-pyrazole-3-COOH Enumerate Enumerate Tautomers (Schrodinger LigPrep / MOE) Start->Enumerate TautA Tautomer A (3-COOH) Enumerate->TautA TautB Tautomer B (5-COOH) Enumerate->TautB Dock Rigid Receptor Docking (Glide / Gold) TautA->Dock TautB->Dock Analysis Analyze H-Bond Network (Hinge Region) Dock->Analysis Result Identify Bioactive Tautomer (Penalty Calculation) Analysis->Result

Caption: Computational workflow to identify the bioactive tautomer during lead optimization.

References

  • Substituent Effects on Pyrazole Tautomerism: Jarończyk, M., et al. "Substituent effects on the tautomerism of pyrazoles: An ab initio study."[4] Journal of Molecular Structure: THEOCHEM, 2008.

  • Review of 3(5)-Substituted Pyrazoles: Silva, V.L.M., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[4] Molecules, 2019.[2][4]

  • Solid State Tautomerism: Claramunt, R.M., et al.[7] "The Tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." Journal of Chemical Crystallography, 2004.

  • NMR Characterization Methods: Alkorta, I., et al.[7][8] "The tautomerism of pyrazolines (dihydropyrazoles)." New Journal of Chemistry, 2014.

Sources

Starting materials for 5-Chloro-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-1H-pyrazole-3-carboxylic acid (CAS: 1622-26-0) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for agrochemicals (e.g., tebufenpyrad) and pharmaceutical candidates targeting GPCRs and kinases. Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid (for amidation/esterification), the chlorine atom (for Suzuki/Buchwald couplings), and the pyrazole nitrogen (for alkylation).

This guide prioritizes the Diethyl Oxalacetate Cyclization Route (Route A) over the Oxidative Methyl-Pyrazole Route (Route B). While Route B is historically significant, Route A offers superior regiocontrol, avoids heavy metal oxidants (KMnO₄), and provides a more scalable impurity profile for GMP environments.

Part 1: Strategic Selection of Starting Materials

The synthesis of 5-chloro-1H-pyrazole-3-carboxylic acid is defined by two primary retrosynthetic disconnections. The choice of starting material dictates the impurity profile and downstream processing costs.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Oxalacetate Cyclization (Recommended) Route B: Oxidative Degradation
Primary Starting Materials Diethyl oxalate, Ethyl acetate, HydrazineEthyl acetoacetate, Hydrazine
Key Intermediate Ethyl 5-hydroxypyrazole-3-carboxylate3-Methyl-5-chloropyrazole
Critical Reagent POCl₃ (Deoxychlorination)KMnO₄ (Oxidation)
Atom Economy High (Direct functionalization)Lower (Loss of methyl carbons)
Impurity Risks Phosphorus residues, over-chlorinationManganese residues, decarboxylation
Scalability Excellent (Flow chemistry compatible)Moderate (Exothermic oxidation)
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 5-Chloro-1H-pyrazole- 3-carboxylic Acid ChloroEster Ethyl 5-chloro-1H- pyrazole-3-carboxylate ChloroEster->Target Hydrolysis (NaOH) HydroxyEster Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate HydroxyEster->ChloroEster POCl3 (Deoxychlorination) DiethylOxalate Diethyl Oxalate + Ethyl Acetate DiethylOxalate->HydroxyEster Cyclization (N2H4) MethylChloro 3-Methyl-5- chloropyrazole MethylChloro->Target Oxidation (KMnO4) MethylPyrazolone 3-Methyl-5- pyrazolone MethylPyrazolone->MethylChloro POCl3 Acetoacetate Ethyl Acetoacetate Acetoacetate->MethylPyrazolone Cyclization (N2H4)

Figure 1: Retrosynthetic tree contrasting the De Novo Cyclization (Green path) vs. Oxidative Functionalization (Red path).

Part 2: Detailed Protocol - Route A (The Oxalacetate Pathway)

This protocol is designed for high purity (>98%) and scalability. It relies on the in situ generation of sodium diethyl oxalacetate to minimize isolation losses.

Phase 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Mechanism: Claisen condensation followed by Paal-Knorr cyclization.

Reagents & Materials:

  • Diethyl oxalate (1.0 equiv)

  • Ethyl acetate (1.1 equiv)

  • Sodium ethoxide (1.1 equiv, 21% wt in ethanol)

  • Hydrazine hydrate (1.05 equiv, 80% aq)

  • Ethanol (Solvent)[1][2][3]

  • Acetic acid (for pH adjustment)

Step-by-Step Workflow:

  • Claisen Condensation: Charge a reactor with sodium ethoxide solution. Cool to <10°C.

  • Add a pre-mixed solution of diethyl oxalate and ethyl acetate dropwise over 60 minutes, maintaining internal temperature <20°C.

  • Stir at room temperature for 4–6 hours. The solution will turn dark yellow/orange, indicating the formation of sodium diethyl oxalacetate enolate.

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate dropwise. Caution: Exothermic.[4]

  • Allow to warm to room temperature and stir for 3 hours.

  • Work-up: Acidify with acetic acid to pH ~5. The product, Ethyl 5-hydroxypyrazole-3-carboxylate , will precipitate as a white to off-white solid.

  • Filter, wash with cold water, and dry.

    • Yield Expectation: 75–85%

    • Checkpoint: 1H NMR should show a singlet ~6.0 ppm (pyrazole C4-H).

Phase 2: Deoxychlorination (The Critical Transformation)

Mechanism: Conversion of the tautomeric enol (5-hydroxy) to a leaving group (dichlorophosphate) followed by nucleophilic aromatic substitution by chloride.

Reagents:

  • Ethyl 5-hydroxypyrazole-3-carboxylate (Start)

  • Phosphorus Oxychloride (POCl₃) (3.0–5.0 equiv) - Acts as solvent and reagent.

  • Optional: N,N-Dimethylaniline (Catalytic) - Accelerates reaction.

Step-by-Step Workflow:

  • Place the solid hydroxy-ester in a round-bottom flask fitted with a reflux condenser and a caustic scrubber (for HCl gas).

  • Add POCl₃ slowly. Add catalyst if using.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Hazardous): Cool the reaction mixture to room temperature.

    • Method A (Small Scale): Pour onto crushed ice with vigorous stirring.

    • Method B (Large Scale): Distill off excess POCl₃ under reduced pressure first, then quench the residue with ice-water.

  • Isolation: Neutralize the aqueous slurry with Na₂CO₃ to pH 7. Extract with Ethyl Acetate (3x).

  • Dry organic layer (MgSO₄) and concentrate to yield Ethyl 5-chloro-1H-pyrazole-3-carboxylate .

    • Yield Expectation: 80–90%

Phase 3: Ester Hydrolysis

Reagents:

  • Ethyl 5-chloro-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide (2M aq)

  • THF or Methanol (Co-solvent)

Step-by-Step Workflow:

  • Dissolve the chloro-ester in THF/Water (1:1).

  • Add NaOH solution (2.5 equiv).

  • Stir at 50°C for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.

  • Crystallization: The target acid, 5-Chloro-1H-pyrazole-3-carboxylic acid , will precipitate.

  • Filter and dry under vacuum at 45°C.

Reaction Mechanism Diagram[5]

Mechanism Substrate 5-Hydroxypyrazole (Tautomer) Intermediate Dichlorophosphate Intermediate Substrate->Intermediate + POCl3 - HCl Product 5-Chloropyrazole Intermediate->Product Cl- Attack - PO2Cl2-

Figure 2: Mechanistic pathway of the POCl₃ mediated deoxychlorination.

Part 3: Critical Quality Attributes (CQAs) & Troubleshooting

When sourcing starting materials or evaluating the final product, the following parameters are non-negotiable for pharmaceutical applications.

AttributeSpecificationTroubleshooting
Appearance White to off-white powderBrown/Yellow indicates oxidation or residual iodine/polymerization.
Purity (HPLC) > 98.0%Main impurity: 5-Hydroxy analog (incomplete chlorination). Retreatment with POCl₃ required.
Regio-isomerism N/A (Tautomeric)In solution, 3-carboxy and 5-carboxy are equivalent. In solid state, H-bonding networks dominate.
Residual Solvents < 5000 ppm (Ethanol/THF)Extended vacuum drying required due to H-bonding capability of the acid.
Inorganic Residue < 0.1% Sulfated AshEnsure thorough washing after HCl acidification to remove NaCl.
Common Pitfalls
  • Incomplete Chlorination: If water is present in the starting hydroxy-ester, POCl₃ hydrolyzes to phosphoric acid, stalling the reaction. Solution: Dry the intermediate thoroughly before Phase 2.

  • Decarboxylation: During the hydrolysis step, excessive heat (>80°C) or strong mineral acids can lead to decarboxylation, yielding 3-chloropyrazole. Solution: Keep hydrolysis temp <60°C and acidification controlled.

References

  • Synthesis of Pyrazole-3-carboxylic acids

    • Title: "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids."
    • Source: ChemRxiv, 2021.
    • URL:[Link] (General reference for oxalate route efficiency).

  • Chlorination Protocol

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3."
    • Source: PMC - NIH, 2018.
    • URL:[Link] (Validates POCl3 protocols).

  • Oxidative Route (Comparison)

    • Title: "Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid."[5]

    • Source: ResearchG
    • URL:[Link] (Demonstrates the KMnO4 oxidation pathway).

  • Industrial Patent Grounding

    • Title: "Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid."[6]

    • Source: Google P
    • URL: (Validates the diethyl oxalate/hydrazine cycliz

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 5-Chloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole carboxamide scaffold is a privileged motif in modern medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The targeted synthesis of these compounds is therefore of significant interest to researchers in both academic and industrial settings. This document provides a detailed guide to the synthesis of amides starting from 5-Chloro-1H-pyrazole-3-carboxylic acid, a key building block for accessing a variety of functionalized pyrazole derivatives.

Two robust and widely applicable synthetic strategies will be detailed: the carbodiimide-mediated coupling and the acyl chloride-based method. The choice between these methods will depend on the specific amine to be coupled, the desired scale of the reaction, and the available laboratory resources. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful synthesis.

Chemical Principles and Strategic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[1] The two protocols presented herein achieve this activation through different, yet highly effective, means.

Strategy 1: Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are powerful dehydrating agents that activate carboxylic acids by converting the hydroxyl group into a better leaving group.[2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[2] This intermediate is then readily attacked by the amine to form the desired amide, with the byproduct being a water-soluble urea derivative, which simplifies purification.[3]

To enhance the efficiency of the coupling and minimize side reactions, such as racemization in the case of chiral amines, an additive like 1-Hydroxybenzotriazole (HOBt) is often employed.[3] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.

Strategy 2: Acyl Chloride Method

This classic method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is a potent electrophile that readily reacts with amines to form the amide bond.[] This method is often high-yielding and proceeds rapidly.[] However, the acyl chloride intermediate can be sensitive to moisture and may not be compatible with sensitive functional groups on the amine coupling partner.[] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.[4]

Experimental Workflows and Visualizations

The logical flow of the two primary synthetic routes is depicted below.

Workflow for Amide Synthesis

G cluster_0 Starting Material cluster_1 Strategy 1: Carbodiimide Coupling cluster_2 Strategy 2: Acyl Chloride Formation A 5-Chloro-1H-pyrazole-3-carboxylic acid B Activation with EDC/HOBt A->B EDC, HOBt, Base, Solvent D Conversion to Acyl Chloride (e.g., SOCl2) A->D SOCl2 or (COCl)2, Solvent C Amine Coupling B->C Amine G Purification (Extraction, Chromatography, Recrystallization) C->G E Amine Coupling D->E Amine, Base E->G F Target Amide G->F

Caption: Overview of the synthetic strategies for amide formation.

Mechanism of Carbodiimide-Mediated Coupling

G A Carboxylic Acid (R-COOH) + EDC Activation B O-Acylisourea Intermediate Highly Reactive A->B Formation of O-Acylisourea C Amine (R'-NH2) Attack Nucleophilic Addition B->C Nucleophilic attack by amine D Tetrahedral Intermediate Collapse C->D E Amide (R-CONH-R') + Urea Byproduct Products D->E Elimination of urea

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol is generally preferred for its mild reaction conditions and the ease of byproduct removal.

Materials and Reagents:

ReagentMolar Equiv.Purpose
5-Chloro-1H-pyrazole-3-carboxylic acid1.0Starting material
Amine1.0 - 1.2Coupling partner
EDC (EDCI)1.2 - 1.5Coupling agent
HOBt1.0 - 1.2Additive to reduce side reactions
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.0 - 3.0Base
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1H-pyrazole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 eq.), HOBt (1.0-1.2 eq.), and DIPEA or TEA (2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC (1.2-1.5 eq.) portion-wise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.[6][7]

Protocol 2: Acyl Chloride Mediated Amide Synthesis

This two-step, one-pot procedure is highly effective and often provides high yields.

Materials and Reagents:

ReagentMolar Equiv.Purpose
5-Chloro-1H-pyrazole-3-carboxylic acid1.0Starting material
Thionyl Chloride (SOCl₂)2.0 - 5.0Chlorinating agent
Amine1.2Coupling partner
Triethylamine (TEA) or Pyridine2.5Base
Anhydrous Dichloromethane (DCM) or Toluene-Solvent
Anhydrous Dimethylformamide (DMF)CatalyticCatalyst for acyl chloride formation

Step-by-Step Procedure:

Part A: Formation of the Acyl Chloride

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-1H-pyrazole-3-carboxylic acid (1.0 eq.).

  • Suspension: Suspend the acid in anhydrous toluene or DCM.

  • Chlorination: Add thionyl chloride (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation of Acyl Chloride (optional but recommended): Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step.[4]

Part B: Amide Formation

  • Dissolution: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final amide.[7]

Troubleshooting and Key Considerations

  • Low Yields in Carbodiimide Coupling: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to moisture. Consider using a different coupling agent such as HATU or HBTU for particularly challenging couplings.[]

  • Side Reactions with Acyl Chloride: The high reactivity of the acyl chloride can sometimes lead to side reactions. Performing the amine addition at 0 °C helps to control the reaction rate.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous work-up.[3] If purification by chromatography is difficult, consider recrystallization from a suitable solvent mixture.

  • Reactivity of the Pyrazole Ring: The pyrazole ring is generally stable under these conditions. However, with highly reactive amines or forcing conditions, N-acylation of the pyrazole ring is a potential side reaction, though less likely with the sterically hindered N1 position.

Characterization of Products

The successful synthesis of the target pyrazole carboxamides should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

Conclusion

The protocols outlined in this application note provide reliable and versatile methods for the synthesis of amides from 5-Chloro-1H-pyrazole-3-carboxylic acid. The choice between the carbodiimide-mediated coupling and the acyl chloride method will depend on the specific requirements of the synthesis. By understanding the underlying chemical principles and following the detailed procedures, researchers can confidently and efficiently access a wide range of pyrazole carboxamides for their drug discovery and development programs.

References

  • Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343. Available at: [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 9(24), 835-840. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 28(14), 5484. Available at: [Link]

  • Gümüş, M., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 235-246. Available at: [Link]

  • Kopchuk, D. S., et al. (2018). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(30), 5439-5443. Available at: [Link]

  • Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1364-1370. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(24), 16374-16393. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Mert, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369324. Available at: [Link]

  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Available at: [Link]

  • Al-Shamarry, M. H., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. E-Journal of Chemistry, 8(3), 1146-1151. Available at: [Link]

  • A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester (¹³C NMR traces are shown). ResearchGate. Available at: [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
  • Christodoulou, M. S., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 63(8), 4049-4067. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • F-Amides from carboxylic acids and amines. A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(16), 4548-4551. Available at: [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amide Bond Formation. (2022). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 123-126). Royal Society of Chemistry. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11440. Available at: [Link]

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloro-1H-pyrazole-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening smaller, low-molecular-weight compounds (<300 Da), FBDD efficiently explores chemical space, often yielding hits with higher ligand efficiency.[3] Within the vast armamentarium of chemical fragments, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocycle is a key component in numerous FDA-approved drugs, a testament to its favorable metabolic stability and versatile molecular interaction capabilities.[1]

5-Chloro-1H-pyrazole-3-carboxylic acid is a particularly compelling fragment. Its structure combines several key features: a pyrazole core for robust scaffolding and potential hydrogen bonding, a strategically placed chlorine atom to probe halogen bonding interactions or serve as a synthetic handle, and a carboxylic acid group, a strong hydrogen bond donor and acceptor, known to form critical interactions with target proteins.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Chloro-1H-pyrazole-3-carboxylic acid in an FBDD campaign, from initial library preparation to hit-to-lead optimization.

Physicochemical Properties and Handling

A thorough understanding of the fragment's properties is the foundation of any successful screening campaign.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O₂PubChem
Molecular Weight 146.53 g/mol PubChem
Predicted pKa 3.61 ± 0.10ChemicalBook
Predicted XLogP3 1.0PubChem
Appearance White to off-white solidChemicalBook
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem

Storage and Solubility:

  • Solid Storage: Store the compound under an inert gas (nitrogen or argon) at 2-8°C.[5]

  • Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Safety Precautions: 5-Chloro-1H-pyrazole-3-carboxylic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.

Phase 1: Fragment Library Integration and Quality Control

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[8]

Protocol 1: Stock Solution Preparation and QC

  • Master Stock Preparation: Accurately weigh the solid 5-Chloro-1H-pyrazole-3-carboxylic acid and dissolve it in high-purity DMSO to a final concentration of 100 mM. Gentle warming or sonication may be required to ensure complete dissolution.

  • Purity and Identity Confirmation (QC):

    • LC-MS: Analyze an aliquot of the master stock to confirm the identity (correct mass-to-charge ratio) and purity (typically >95%) of the fragment.

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the chemical structure and identify any potential impurities. This is a crucial step for quality control of any fragment library.[9]

  • Assay Plate Preparation: From the master stock, create intermediate and final assay plates. For most biophysical screens, fragments are screened at concentrations ranging from 100 µM to 1 mM. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 5% to minimize interference.[9]

Causality and Experimental Insight: NMR-based QC is paramount because it provides a direct, quantitative measure of a fragment's identity, purity, and stability in solution, which is essential for reliable screening data.[9] Maintaining a low and consistent final DMSO concentration is critical as DMSO can affect protein stability and the refractive index in SPR assays.[7]

Phase 2: Primary Screening for Hit Identification

The goal of the primary screen is to identify fragments that bind to the target protein, even with weak affinity (µM to mM range).[2] A multi-pronged approach using orthogonal biophysical techniques is highly recommended to increase confidence in the identified hits.

Method 1: Thermal Shift Assay (TSA / DSF)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol 2: Thermal Shift Assay

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare the reaction mixture. For a typical 20 µL reaction:

    • Protein Solution: 2-5 µM of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Fluorescent Dye: SYPRO Orange dye at a 5X final concentration (diluted from a 5000X stock).

    • Fragment: 1 µL of a 2 mM fragment stock (for a final concentration of 100 µM). Include a DMSO-only control.

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, acquiring fluorescence data at each interval.[11]

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Boltzmann equation or by calculating the peak of the first derivative.[11][12] A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Causality and Experimental Insight: The SYPRO Orange dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.[11] A binding fragment stabilizes the protein's folded state, requiring more thermal energy to unfold it, hence the observed increase in Tm. This method is an excellent primary screen because it is fast, uses very little protein, and directly measures the physical phenomenon of binding through stabilization.[10]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[13]

Protocol 3: SPR Screening

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) sufficient for detecting low-molecular-weight fragments.

  • Reference Surface: One flow cell should be activated and deactivated without protein immobilization to serve as a reference surface for subtracting bulk refractive index changes.[12]

  • Screening:

    • Inject the fragments from the library over both the target and reference flow cells at a single high concentration (e.g., 100-200 µM) in running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).[9][12]

    • Use a flow rate of 30 µL/min for a 60-second injection.[9]

    • Monitor the change in response units (RU). A response significantly above the noise level that is specific to the target channel indicates a binding event.

  • Data Analysis: Hits are identified by the magnitude of the steady-state binding response. The shape of the sensorgram provides initial kinetic information; ideal fragments often exhibit fast-on/fast-off kinetics, resulting in a square-shaped sensorgram.[12]

Causality and Experimental Insight: The reference channel is crucial for reliable data. It allows for the correction of non-specific binding to the chip surface and bulk solvent effects, ensuring that the observed signal is due to the specific interaction with the target protein.[12] SPR is powerful because it not only confirms binding but also provides real-time kinetic data (association and dissociation rates) and allows for affinity determination in follow-up experiments.

Method 3: NMR Spectroscopy

NMR spectroscopy is one of the most robust methods for fragment screening. Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful as they can detect binding, determine affinity, and map the binding site on the protein surface simultaneously.[14][15]

Protocol 4: ¹H-¹⁵N HSQC Screening

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in a deuterated buffer (e.g., 20 mM d-Tris, 150 mM NaCl, 5% D₂O, pH 7.0).[6]

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Screening: Add the fragment (or a mixture of non-overlapping fragments) to the protein sample at a concentration typically 5- to 20-fold higher than the protein concentration (e.g., 500 µM to 2 mM).

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

  • Data Analysis: Overlay the two spectra. Chemical Shift Perturbations (CSPs), where specific peaks have shifted their position upon fragment addition, are indicative of a binding event at or near those residues in the protein.

Causality and Experimental Insight: The chemical environment of a nucleus determines its resonance frequency (chemical shift). When a fragment binds to a protein, it alters the local chemical environment of nearby amide protons and nitrogens, causing their corresponding peaks in the HSQC spectrum to shift.[14] This provides an unambiguous confirmation of binding and pinpoints the interaction site on the protein's surface, offering invaluable structural information for the next phase of drug design.

Phase 3: Hit Validation and Characterization

A hit from a single primary screen is not sufficient. It is crucial to confirm the interaction using an orthogonal method to eliminate false positives and to begin characterizing the affinity and binding mode.[14]

Workflow for Hit Validation

FBDD_Validation_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Orthogonal Validation cluster_2 Lead Generation P_TSA TSA / DSF V_ITC Isothermal Titration Calorimetry (ITC) P_TSA->V_ITC Confirm binding Measure Kd, ΔH V_Biochem Biochemical/Enzymatic Assay P_TSA->V_Biochem Confirm functional effect Measure IC50 P_SPR SPR P_SPR->V_ITC Confirm binding Measure Kd, ΔH P_SPR->V_Biochem Confirm functional effect Measure IC50 P_NMR NMR (HSQC) P_NMR->V_ITC Confirm binding Measure Kd, ΔH P_NMR->V_Biochem Confirm functional effect Measure IC50 V_Xray X-ray Crystallography V_ITC->V_Xray Validate hits V_Biochem->V_Xray Validate hits LG Hit-to-Lead Optimization V_Xray->LG Structural data guides chemistry

Caption: Hit validation workflow using orthogonal assays.

Orthogonal Validation Techniques:

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding affinity, ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) without the need for labels or immobilization.

  • Biochemical/Functional Assays: If the target is an enzyme, a functional assay should be used to confirm that the binding fragment has a biological effect (e.g., inhibition).[5] This confirms that the binding is occurring at a functionally relevant site.

  • X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of the fragment bound to the protein.[1] It is the most information-rich method, revealing the precise binding mode, orientation, and key interactions, which is invaluable for the subsequent hit-to-lead optimization phase.[1]

Phase 4: Hit-to-Lead Optimization

Once a fragment hit like 5-Chloro-1H-pyrazole-3-carboxylic acid is validated, the goal is to evolve it into a potent, selective, and drug-like lead compound. This is achieved through iterative cycles of structure-guided medicinal chemistry. The pyrazole scaffold is highly amenable to this process.

Key Optimization Strategies for the 5-Chloro-1H-pyrazole-3-carboxylic Acid Scaffold:

  • Exploring the Carboxylic Acid Interaction: The carboxylic acid is a powerful interaction point. X-ray crystallography can reveal if it forms a key salt bridge or hydrogen bond network. The vector of this group can be modified by synthesizing amides or esters to probe the surrounding pocket and improve properties like cell permeability.[16] For example, converting the carboxylic acid to a carboxamide is a common strategy to maintain key hydrogen bonding interactions while improving pharmacokinetic properties.[17]

  • Vectorial Growth from the Pyrazole Ring: The N-1 and C-4 positions of the pyrazole ring are common points for chemical elaboration.

    • N-1 Position: Alkylation or arylation at the N-1 position can be used to extend the fragment into adjacent pockets, picking up additional favorable interactions and increasing potency.

    • C-4 Position: The C-4 position can be functionalized to further probe the binding site.

  • Leveraging the Chlorine Atom: The chlorine atom at the C-5 position is not merely a placeholder. It can be:

    • A Probe for Halogen Bonding: If a halogen bond donor is nearby in the protein pocket, this interaction can significantly contribute to affinity.

    • A Synthetic Handle: The chlorine can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a library of analogues with diverse substituents, enabling a thorough exploration of the Structure-Activity Relationship (SAR).

Illustrative Hit-to-Lead Progression (Hypothetical Example based on Kinase Inhibitors):

Hit_To_Lead cluster_0 Optimization Cycles F Fragment Hit 5-Chloro-1H-pyrazole- 3-carboxylic acid Kd = 500 µM Opt1 Cycle 1: Amide Formation R-NH₂ Kd = 50 µM F->Opt1 Explore pocket Improve PK Opt2 Cycle 2: N-1 Alkylation R'-X Kd = 2 µM Opt1->Opt2 Access new sub-pocket Opt3 Cycle 3: C-5 Suzuki Coupling R''-B(OH)₂ Kd = 80 nM Opt2->Opt3 Increase potency Improve selectivity Lead { Lead Compound | Optimized Fragment | Kd = 80 nM Good PK properties} Opt3->Lead

Caption: Iterative optimization from a fragment hit to a lead compound.

Conclusion

5-Chloro-1H-pyrazole-3-carboxylic acid represents a high-quality starting point for fragment-based drug discovery campaigns. Its privileged pyrazole core, combined with strategically placed functional groups, provides multiple avenues for potent and selective interactions with a wide range of biological targets. By employing a robust workflow of primary screening with orthogonal validation, followed by structure-guided hit-to-lead optimization, researchers can effectively leverage the properties of this fragment to accelerate the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive framework for unlocking the potential of this valuable chemical scaffold.

References

  • Bastos, F., Daniels, D., Hart, P., Jones, C., Jones, E., & Love, E. (2020). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem. Available at: [Link]

  • Zhang, Y., & Chen, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Pellecchia, M., & Bertini, I. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology. Available at: [Link]

  • Li, C., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Schiebel, J., & Krimmer, S. G. (2016). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry. Available at: [Link]

  • Sem, D. S., & Pellecchia, M. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods. Available at: [Link]

  • Do, Q., & Schwalbe, H. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. Available at: [Link]

  • FitzGerald, E. A., Vagrys, D., Opassi, G., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Fragment Based Screening. Available at: [Link]

  • Scott, A. D., & Bower, J. F. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • Goethe University Frankfurt. (2022). NMR Fragment screening. YouTube. Available at: [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available at: [Link]

  • Lan, R., & Gatfield, K. M. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., & Ke, Y. (2019). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • ResearchGate. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]

  • Li, Y., & He, C. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Identification of Fragment Hits during Screening. Available at: [Link]

  • Roche. (2012). Using Fragment-Based Approaches to Discover New Antibiotics. Future Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Available at: [Link]

  • CCDC. (2022). From fragment-screening to fragment-growing - new strategies for drug discovery. YouTube. Available at: [Link]

  • VIB. (2019). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

  • Oncodesign. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Available at: [Link]

  • Sasmal, P. K., Reddy, D. S., et al. (2011). Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]

  • ResearchGate. (2023). Illustration of Structure Activity Relationship (SAR) summary: colour.... Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Available at: [Link]

  • Scott, A. D., & Bower, J. F. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters. Available at: [Link]

Sources

Application Note: Precision Esterification of 5-Chloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 5-Chloro-1H-pyrazole-3-carboxylic acid is a critical transformation in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors, kinase inhibitors, and agrochemical scaffolds. While conceptually simple, the amphoteric nature of the pyrazole ring presents unique challenges—specifically the competition between


-alkylation (esterification) and 

-alkylation.

This guide details the "Gold Standard" Thionyl Chloride (


) Protocol , which utilizes in situ generation of anhydrous HCl to drive the reaction to completion while suppressing 

-alkylation side reactions. A secondary Green Chemistry Protocol using sulfuric acid catalysis is provided for facilities restricting thionyl chloride use.

Chemical Context & Mechanistic Insight

The Challenge: Amphoteric Substrate

The substrate contains three reactive centers:

  • Carboxylic Acid (-COOH): The target for esterification.[1]

  • Pyrazole NH: Weakly acidic (

    
    ) and nucleophilic; prone to 
    
    
    
    -alkylation under basic conditions.
  • Pyrazole Nitrogen (N2): Weakly basic; can be protonated.

Why Acid Catalysis?

Using alkyl halides (e.g., MeI, EtBr) with a base (e.g.,


) often leads to a mixture of the desired ester and undesired 

-alkylated byproducts
.

The Solution: Acid-catalyzed Fischer esterification protonates the carbonyl oxygen, increasing its electrophilicity, while simultaneously protonating the pyrazole nitrogens, rendering them non-nucleophilic and protecting them from alkylation.

Reaction Mechanism (Graphviz)

EsterificationMechanism Substrate 5-Chloro-1H-pyrazole- 3-carboxylic acid Activation Activation (Protonation of C=O) Substrate->Activation H+ (from SOCl2/MeOH) NucleophilicAttack Nucleophilic Attack (MeOH adds to Carbonyl) Activation->NucleophilicAttack + MeOH Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral Elimination Elimination (Loss of Water) Tetrahedral->Elimination - H2O Product Methyl 5-chloro-1H- pyrazole-3-carboxylate Elimination->Product - H+

Figure 1: Acid-catalyzed mechanism preventing N-alkylation by protonating the pyrazole ring.

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

Objective: Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate. Scale: 10.0 mmol (~1.46 g of starting acid).

Reagents & Equipment[4][5][6]
  • Substrate: 5-Chloro-1H-pyrazole-3-carboxylic acid (1.46 g).

  • Reagent: Thionyl Chloride (

    
    ) - 1.5 mL (~20 mmol, 2.0 equiv).
    
  • Solvent: Anhydrous Methanol (20 mL).

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Magnetic Stir Bar, Ice Bath.
    
Step-by-Step Procedure
  • Setup (0°C): Charge the RBF with 20 mL of anhydrous Methanol. Cool the solvent to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride (1.5 mL) dropwise over 10 minutes.

    • Note: This generates anhydrous HCl in situ. Evolution of

      
       and HCl gas will occur; ensure good ventilation.
      
  • Addition: Add 5-Chloro-1H-pyrazole-3-carboxylic acid (1.46 g) in one portion. The solid will dissolve as the reaction warms.

  • Reaction (Reflux): Remove the ice bath. Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 to 4 hours .

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material peak (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      .
      
    • Residue Treatment: Dissolve the oily residue in EtOAc (50 mL).

    • Neutralization: Wash carefully with Saturated

      
       (2 x 30 mL) to remove residual acid. Caution: 
      
      
      
      evolution.
    • Drying: Wash the organic layer with Brine (30 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from minimal hot Ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sulfuric Acid Catalyzed (Green Alternative)

Context: For laboratories where


 is restricted or to minimize corrosive gas evolution.
Reagents
  • Catalyst: Conc. Sulfuric Acid (

    
    ) - 0.5 mL (Catalytic amount).
    
  • Solvent: Methanol (30 mL).

  • Drying Agent: Molecular Sieves (3Å) - Optional, to push equilibrium.

Procedure
  • Dissolve the substrate (10 mmol) in Methanol (30 mL).

  • Add conc.[2]

    
     (0.5 mL) slowly.
    
  • Add 2 g of activated Molecular Sieves (optional but recommended to sequester water).

  • Reflux for 12-16 hours . (Note: Slower kinetics than

    
     method).
    
  • Filter off sieves (if used).

  • Concentrate and follow the same neutralization/extraction workup as Protocol A.

Process Workflow & Workup

WorkupFlow Reaction Reaction Mixture (MeOH, Product, HCl, SO2) Evap Evaporation (Remove MeOH/SOCl2) Reaction->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash with sat. NaHCO3 (Neutralize Acid) Redissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Conc. OrgLayer->Dry Final Final Product White/Off-white Solid Dry->Final

Figure 2: Purification workflow ensuring removal of acidic byproducts.

Analytical Validation

To ensure the trustworthiness of the synthesized material, compare your data against these standard values.

PropertyExpected ValueNotes
Physical State White to off-white solidMay appear as oil initially if solvent remains.
Melting Point 158 - 164°CRange varies slightly by crystal form/purity.

H NMR (DMSO-

)

13.8 (br s, 1H, NH)
Broad signal, exchangeable with

.

6.95 (s, 1H, Ar-H)
Characteristic C4-H pyrazole singlet.

3.85 (s, 3H,

)
Methyl ester singlet.
MS (ESI+)

161.0 / 163.0
Characteristic 3:1 Chlorine isotope pattern.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If TLC shows remaining acid after 4 hours, add 0.5 mL fresh

    
     and reflux for an additional hour.
    
  • Product is an Oil: This often indicates residual solvent. Triturate with cold hexanes or diethyl ether to induce crystallization.

  • Low Yield: Ensure the neutralization step (NaHCO3 wash) is not too vigorous; the ester is stable, but extreme pH swings can degrade the pyrazole ring over time.

Safety Hazards[8][9]
  • Thionyl Chloride: Reacts violently with water. Toxic by inhalation. Handle only in a fume hood.

  • Pressure Buildup: The reaction generates gas (

    
    , 
    
    
    
    ). Never seal the reaction vessel completely; use a drying tube or bubbler.

References

  • Vertex AI Search. (2026). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Link

  • Organic Syntheses. (2014). General Procedure for Thionyl Chloride Mediated Esterification. Org. Synth. Link

  • National Institutes of Health. (2025). 5-chloro-1H-pyrazole-3-carboxylic acid PubChem Compound Summary. PubChem.[3][4][5] Link

  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Physical Properties. TCI Chemicals. Link

Sources

Application Note: Strategic Development of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Biochemical Validation

Executive Summary: The Pyrazole Privilege

In the landscape of kinase inhibitor discovery, the pyrazole scaffold is not merely a structural option; it is a privileged pharmacophore .[1][2] Its planar, five-membered heterocyclic structure acts as a robust bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

Currently, over 8 FDA-approved kinase inhibitors—including Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF)—utilize a pyrazole core. This guide outlines a high-fidelity workflow for developing novel pyrazole-based inhibitors, moving from structural activity relationship (SAR) design to rigorous biochemical validation.

Phase I: Rational Design & SAR Logic

The Hinge-Binding Hypothesis

The success of the pyrazole scaffold relies on its ability to form hydrogen bonds with the kinase hinge region (residues connecting the N- and C-terminal lobes).

  • N2 (Acceptor): Typically accepts a hydrogen bond from the backbone amide NH of the hinge.

  • NH/N1 (Donor): Can donate a hydrogen bond to the backbone carbonyl, though N1 is often substituted to tune solubility and reach the solvent front.

Strategic Substitution Vectors

To transition from a "binder" to a "drug," specific vectors on the pyrazole ring must be exploited:

PositionFunctionDesign Strategy
C3 Gatekeeper Interaction Substituents here (e.g., small alkyls, aromatics) probe the "gatekeeper" residue. Bulky groups can induce selectivity for kinases with smaller gatekeepers (e.g., Thr vs. Met).
C4 Solvent Front/Ribose Pocket Ideal for solubilizing groups (morpholine, piperazine). This vector points out towards the solvent, allowing modulation of ADME properties without disrupting binding.
C5 Core Geometry Often used to twist the molecule or induce atropisomerism to lock the bioactive conformation.
N1 Solubility & Permeability Alkylation here prevents tautomerization and improves lipophilicity.
Visualization: The Development Workflow

The following diagram illustrates the iterative cycle of pyrazole-based drug discovery.

PyrazoleWorkflow Design Rational Design (Scaffold Hopping) Synthesis Regioselective Synthesis (Suzuki/Buchwald) Design->Synthesis Library Gen Purification Purification (HPLC/Flash) Synthesis->Purification BioAssay Biochemical Assay (ADP-Glo™) Purification->BioAssay IC50 Det. CellAssay Cellular Profiling (Target Engagement) BioAssay->CellAssay Hit Valid. SAR SAR Analysis (Potency/Selectivity) BioAssay->SAR CellAssay->SAR Data Integ. SAR->Design Optimization Loop

Figure 1: Iterative workflow for the development of kinase inhibitors, emphasizing the feedback loop from biological data to rational design.

Phase II: Synthetic Protocol (Chemistry)

Objective: Regioselective functionalization of the pyrazole core. Challenge: The "Knorr Pyrazole Synthesis" often yields mixtures of regioisomers (1,3- vs 1,5-substituted). Solution: Use a Suzuki-Miyaura Cross-Coupling on a pre-formed, commercially available halogenated pyrazole to ensure regiochemical integrity.

Protocol: C4-Arylation of 1-Methyl-4-bromo-1H-pyrazole

This reaction introduces the "tail" moiety often required for solvent interaction.

Materials:

  • Reactant A: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Reactant B: Aryl boronic acid (e.g., 4-(morpholinomethyl)phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, dissolve Reactant A (1.0 mmol) and Reactant B (1.2 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add the aqueous solution of Cs₂CO₃ (3.0 mmol in 1 mL water). Degas the solution by bubbling nitrogen for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the vial immediately.

  • Reaction: Heat to 100°C for 2–4 hours (or 30 min in a microwave reactor at 120°C).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (SiO₂, Gradient: 0–10% MeOH in DCM).

  • Validation: Verify structure via ¹H-NMR and LC-MS (Check for absence of starting bromide).

Phase III: Biochemical Validation (ADP-Glo™ Assay)

Principle: Kinases transfer the gamma-phosphate of ATP to a substrate, producing ADP.[3] The ADP-Glo™ assay quantifies this ADP by converting it back to ATP, which is then used by luciferase to generate light.[3][4][5][6] This is a positive readout assay (Signal


 Activity).
Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ADP-Glo Reagent: Stops kinase reaction and depletes unconsumed ATP.[3][4][7]

  • Kinase Detection Reagent: Converts ADP to ATP and generates luciferase signal.[3][4][7]

Assay Protocol (384-Well Format)

Standard volume: 10 µL Reaction + 10 µL ADP-Glo + 20 µL Detection.

StepActionCritical Parameter
1 Compound Addition Dispense 50 nL of test compound (in DMSO) into wells. Include "No Enzyme" (Min signal) and "DMSO only" (Max signal) controls.
2 Enzyme Addition Add 2.5 µL of Kinase (e.g., JAK2, 2 ng/well) in 1X Buffer.
3 Pre-Incubation Incubate for 10 min at RT to allow compound-enzyme binding.
4 Substrate/ATP Start Add 2.5 µL of Peptide Substrate + ATP mix. (ATP conc should be at

).
5 Kinase Reaction Incubate at RT for 60 min.
6 Stop & Deplete Add 5 µL ADP-Glo Reagent . Incubate 40 min at RT. Crucial: Ensures background ATP is removed.
7 Detection Add 10 µL Kinase Detection Reagent . Incubate 30 min.
8 Read Measure Luminescence (Integration: 0.5–1.0 sec).
Data Analysis & Quality Control
  • IC50 Calculation: Fit data to a sigmoidal dose-response equation (4-parameter logistic).

  • Z'-Factor: Must be > 0.5 for a valid assay plate.

    
    
    (Where 
    
    
    
    is SD and
    
    
    is mean of positive/negative controls).

Phase IV: Cellular Profiling (Viability)

Objective: Confirm that biochemical potency translates to cellular efficacy. Method: CellTiter-Glo® (ATP-based viability).

Protocol:

  • Seeding: Plate cells (e.g., Ba/F3 driven by the target kinase) at 2,000 cells/well in 384-well white plates.

  • Treatment: Add compounds (serial dilution) and incubate for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 min; incubate 10 min.

  • Read: Measure Luminescence.

  • Interpretation: A drop in ATP indicates cytotoxicity/cytostasis. Compare Cellular IC50 vs. Biochemical IC50 to assess permeability.

References

  • Fabbro, D., et al. "Targeting protein kinases with small molecule inhibitors: a global perspective." Methods in Molecular Biology, 2012. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. (Foundational SAR logic). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[6] Promega Protocols, 2023. Link

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

Strategic Utilization of 5-Chloro-1H-pyrazole-3-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

5-Chloro-1H-pyrazole-3-carboxylic acid (CAS: 1023256-07-8) represents a high-value "Janus" scaffold in medicinal chemistry—simultaneously offering an electrophilic handle (C-5 chloride) for cross-coupling and a nucleophilic/acidic handle (C-3 carboxyl) for amide diversification.

In the context of anti-inflammatory research, this scaffold is the progenitor of the diarylpyrazole class (e.g., Celecoxib, Rimonabant), which selectively targets COX-2 and cannabinoid receptors. The 5-chloro moiety is critical: it allows for the late-stage introduction of lipophilic aryl groups via Suzuki-Miyaura coupling, enabling rapid library generation around a fixed polar core.

This guide provides validated protocols for overcoming the three primary challenges associated with this molecule:

  • Regioselective N-Alkylation: Controlling the 1,3- vs. 1,5-isomer ratio.

  • C-5 Activation: Overcoming the sluggish reactivity of chloropyrazoles in Pd-catalyzed couplings.

  • Solubility Management: Handling the zwitterionic nature of the free acid during purification.

Chemical Space & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity. The diagram below illustrates the sequential functionalization strategy required to build high-affinity COX-2 or kinase inhibitors.

SyntheticWorkflow Start 5-Chloro-1H-pyrazole- 3-carboxylic acid Step1 Step 1: N-Protection/Alkylation (Regioselectivity Check) Start->Step1  R-X, Base   Step2 Step 2: C-5 Suzuki Coupling (Introduction of Aryl Pharmacophore) Step1->Step2  Ar-B(OH)2, Pd(0)   Step3 Step 3: C-3 Amidation (Solubilizing Group/Linker) Step2->Step3  R'-NH2, HATU   Target Final Anti-Inflammatory Candidate (e.g., COX-2 Inhibitor) Step3->Target  Deprotection (if needed)  

Figure 1: Orthogonal functionalization workflow. The critical decision point is Step 1, where the N-substituent defines the numbering of the ring.

Application Note: Regioselective N-Alkylation

The Challenge: The starting material exists as a tautomeric mixture. Alkylation can occur at N-1 (proximal to Cl) or N-2 (proximal to COOH). For COX-2 inhibitors, the 1,5-disubstituted motif (where the aryl group ends up next to N-1) is usually required.

Mechanistic Insight:

  • Kinetic Control: Alkylation often favors the less sterically hindered nitrogen (N-2, next to COOH) or the nitrogen with higher electron density.

  • Thermodynamic Control: The 1,5-isomer (N-alkyl next to Cl) is often sterically crowded but can be favored by using bulky protecting groups or specific solvent effects.

Protocol A: Synthesis of N-Methyl-5-Chloro-3-Carboxylate (Isomer Separation)

Target: Separation of 1-methyl-5-chloro (Desired) from 1-methyl-3-chloro (Undesired).

Reagents:

  • 5-Chloro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Iodomethane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of the acid in 20 mL DMF. Cool to 0°C.

  • Base Addition: Add

    
     slowly. Stir for 15 min.
    
  • Alkylation: Add MeI dropwise. The internal temperature must not exceed 5°C.

  • Reaction: Allow to warm to RT and stir for 4 hours. (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification (Critical): The reaction yields a mixture of regioisomers (typically 3:1 ratio favoring the less hindered isomer).

    • Flash Chromatography: Use a gradient of 10-40% EtOAc in Hexanes.

    • Identification:

      • Isomer A (Major): Methyl group is adjacent to Carboxylate (N-2 alkylation). Usually elutes second due to higher polarity.

      • Isomer B (Minor/Target): Methyl group is adjacent to Chloride (N-1 alkylation). Usually elutes first.

    • Validation: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the N-Me peak; if you see enhancement of the C-4 proton, it confirms the N-Me is adjacent to C-4 (Isomer A). If NOE is weak or absent (due to Cl shielding), it suggests Isomer B.

Application Note: Activating the C-5 Chloride (Suzuki Coupling)

The Challenge: Chloropyrazoles are significantly less reactive than bromo- or iodo-analogs in oxidative addition with Palladium. Standard


 conditions often fail or require harsh heating that degrades the ester.

Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the C-Cl bond.

Protocol B: High-Yield Suzuki Coupling of 5-Chloropyrazoles

Target: Introduction of p-Tolyl group (COX-2 pharmacophore).

Reagents:

  • N-Alkylated 5-chloropyrazole ester (from Protocol A) (1.0 eq)

  • 4-Tolylboronic acid (1.5 eq)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Alternative: Pd-PEPPSI-IPr (2 mol%) for difficult substrates.

  • Base:

    
     (3.0 eq, anhydrous)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) degassed.

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the chloropyrazole (1.0 mmol), boronic acid (1.5 mmol),

    
     (3.0 mmol), and XPhos (0.04 mmol).
    
  • Catalyst: Add

    
     (0.02 mmol) last.
    
  • Solvent: Add degassed Dioxane/Water (5 mL). Seal the vial immediately.

  • Heating: Heat to 100°C for 12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 45 mins.

  • Workup: Filter through a Celite pad. Concentrate and purify via silica column (Hexane/EtOAc).

Data Validation (Typical Yields):

Substrate (R-Cl)Boronic Acid (Ar-B)LigandYield (%)Notes
N-Me-5-Cl-pyrazolePhenyl-B(OH)2PPh3< 20%Failed (No reaction)
N-Me-5-Cl-pyrazolePhenyl-B(OH)2XPhos 88% Complete conversion
N-Me-5-Cl-pyrazole4-F-Phenyl-B(OH)2SPhos82%Good for sterics

Application Note: C-3 Amidation for Selectivity

The Challenge: The carboxylic acid position modulates water solubility and selectivity against COX-1. Converting the ester (from Protocol B) to the acid and then the amide requires mild conditions to prevent racemization (if chiral centers exist) or decarboxylation.

Protocol C: Saponification and Amide Coupling

Step 1: Hydrolysis

  • Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq).

  • Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to ~3 with 1N HCl. The acid often precipitates. Filter and dry.

Step 2: Amide Coupling (Sulfonamide Linker) Target: Synthesis of a Celecoxib-like sulfonamide tail.

  • Activation: Dissolve the free acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins (Solution turns yellow).

  • Addition: Add the amine (e.g., 4-aminobenzenesulfonamide) (1.1 eq).

  • Reaction: Stir at RT for 16 hours.

  • Purification: Precipitate by adding water. Recrystallize from Ethanol/Water.

Biological Context & Pathway Visualization

The resulting 1,5-diarylpyrazole-3-carboxamides function by blocking the hydrophobic channel of the COX-2 enzyme. The diagram below details the signaling pathway interruption.

COX2_Pathway Stimulus Inflammatory Stimulus (LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX2->Prostaglandins Catalysis Inhibitor 5-Cl-Pyrazole Derivative (Inhibitor) Inhibitor->COX2 Blocks Active Site (Selectivity via Side Pocket)

Figure 2: Mechanism of Action. The pyrazole derivative competes with Arachidonic Acid for the COX-2 active site.

Quality Control & Safety

Analytical Standards
  • HPLC: C18 Column, Acetonitrile/Water (0.1% Formic Acid). 5-Chloropyrazoles are UV active at 254 nm.

  • NMR: The C-4 proton of the pyrazole ring is a diagnostic singlet around

    
     6.5 - 7.0 ppm. Loss of this signal indicates decomposition.
    
Safety Precautions
  • Allergen Warning: Pyrazole derivatives can cause skin sensitization. Handle with gloves and in a fume hood.

  • Palladium Residues: For pharmaceutical applications, Pd scavenging (e.g., using SiliaMetS® Thiol) is required to reduce metal content below 10 ppm in the final compound.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Suzuki Coupling of Chlorides: Billingsley, K., Buchwald, S. L. "Pd-Catalyzed Suzuki−Miyaura Couplings of Heteroaryl Chlorides." Journal of the American Chemical Society, 2007.[2] Link

  • COX-2 Inhibitor Design: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 1997.[3] Link

  • Regioselectivity in Pyrazoles: Ackermann, L., et al. "Regioselective N-Alkylation of Pyrazoles." Organic Letters, 2009. Link

  • Anti-inflammatory Assays: Winter, C. A., et al. "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs."[3] Proceedings of the Society for Experimental Biology and Medicine, 1962. Link

Sources

Application Note: One-Pot Multicomponent Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of pyrazole derivatives via multicomponent reactions. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (Celebrex®) and Sildenafil (Viagra®). Traditional synthesis often involves multi-step procedures requiring isolation of intermediates (e.g., chalcones or hydrazones), leading to significant solvent waste and yield attrition.

This Application Note details the One-Pot Multicomponent Reaction (MCR) strategies for synthesizing pyrazole derivatives. We focus on "Pot, Atom, and Step Economy" (PASE), utilizing green solvents and heterogeneous catalysis to achieve high-purity scaffolds. This guide provides validated protocols for the synthesis of pyrano[2,3-c]pyrazoles (4-component) and 1,3,5-trisubstituted pyrazoles (3-component), supported by mechanistic insights and troubleshooting matrices.

Mechanistic Pathways & Reaction Design

Understanding the order of events in the reaction vessel is critical for optimizing yield and regioselectivity.

The 4-Component Domino Knoevenagel-Michael-Cyclization

The synthesis of pyrano[2,3-c]pyrazoles is a classic example of a convergent MCR. It typically involves:

  • Ethyl Acetoacetate (1) + Hydrazine (2)

    
    Pyrazolone (Intermediate A) .
    
  • Aldehyde (3) + Malononitrile (4)

    
    Arylidenemalononitrile (Intermediate B)  (Knoevenagel Condensation).
    
  • Intermediate A + Intermediate B

    
    Michael Adduct 
    
    
    
    Cyclization/Tautomerization
    
    
    Product .
Visualization of Signaling Pathway (Mechanism)

Pyrazole_Mechanism cluster_0 Precursors EAA Ethyl Acetoacetate PYR Pyrazolone (In situ) EAA->PYR - H2O, - EtOH HYD Hydrazine Hydrate HYD->PYR ALD Aryl Aldehyde KNO Arylidene Intermediate ALD->KNO - H2O MAL Malononitrile MAL->KNO MIC Michael Addition PYR->MIC KNO->MIC CYC Cyclization & Tautomerization MIC->CYC Base Cat. PROD Pyrano[2,3-c]pyrazole CYC->PROD

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of pyrano[2,3-c]pyrazoles.

Critical Analysis of Catalytic Systems

Selection of the catalyst dictates the reaction time, temperature, and purification burden. Heterogeneous nanocatalysts are currently preferred for their reusability and surface area efficiency.

Catalyst SystemTypeConditionsYield (%)ReusabilityKey Advantage
Piperidine / Et3N Homogeneous BaseEthanol, Reflux, 2-4h75-85LowCheap, standard lab reagent.
L-Proline / L-Tyrosine OrganocatalystWater/EtOH, 60°C, 1h80-90ModerateBio-compatible, metal-free.
Fe3O4 / Co3O4 NPs Magnetic NanoWater, 50°C, 15-30 min90-96High (5+ cycles)Magnetic separation, high TOF.
Ionic Liquids (e.g., [bmim]OH) Solvent/Catalyst80°C, 10-20 min88-95HighReplaces VOCs, acts as phase transfer.
Cerium(IV) Oxide (CeO2) Lewis AcidWater, Reflux, 2h85-92HighExcellent for 3-component regioselectivity.

Experimental Protocols

Protocol A: Green Synthesis of Pyrano[2,3-c]pyrazoles (4-Component)

Objective: Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Green Metric: Aqueous medium, catalyst recovery, atom economy >90%.

Materials:

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Hydrazine hydrate (1.0 mmol, 80%)

  • Aryl aldehyde (1.0 mmol, e.g., 4-chlorobenzaldehyde)

  • Malononitrile (1.0 mmol)[1]

  • Catalyst: Magnetically recoverable Fe3O4 nanoparticles (10 mol%) OR L-Proline (10 mol%).

  • Solvent: Water:Ethanol (1:1 v/v, 5 mL).

Step-by-Step Methodology:

  • Pre-activation (Formation of Pyrazolone):

    • In a 25 mL round-bottom flask, mix Ethyl acetoacetate (130 mg) and Hydrazine hydrate (50 mg) in 2 mL of solvent.

    • Stir at room temperature for 5-10 minutes. Observation: The solution may become slightly turbid as the pyrazolone forms.

  • Multicomponent Assembly:

    • Add the Aryl aldehyde (1.0 mmol), Malononitrile (66 mg), and the chosen Catalyst to the same flask.

    • Add the remaining 3 mL of solvent.

  • Reaction:

    • Heat the mixture to 60°C (oil bath) with vigorous magnetic stirring (600 rpm).

    • Monitor: Check TLC (Ethyl acetate:n-Hexane 3:7) every 10 minutes.

    • Endpoint: Reaction is typically complete within 20–40 minutes. A solid precipitate usually forms.

  • Work-up:

    • If using Magnetic Catalyst: Place a magnet under the flask to retain the catalyst; decant the liquid containing the product.

    • If using Organocatalyst: Cool to room temperature. Pour the mixture onto crushed ice (10 g).

    • Filter the solid precipitate using a Buchner funnel.

    • Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification:

    • Recrystallize from hot ethanol.

    • Yield Expectation: 88–95%.

    • Characterization: IR (CN stretch ~2190 cm⁻¹, NH2 stretch ~3300-3400 cm⁻¹).

Protocol B: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (3-Component)

Objective: Synthesis of 1,3,5-triphenyl-1H-pyrazole via condensation-oxidative aromatization. Challenge: Regioselectivity (1,3,5- vs 1,3,4-isomers).

Materials:

  • Phenylhydrazine (1.0 mmol)[1]

  • Acetophenone (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)[1]

  • Catalyst: Iodine (I2, 10 mol%) or p-TSA (10 mol%).

  • Solvent: DMSO (2 mL) - Note: DMSO promotes oxidative aromatization.

Step-by-Step Methodology:

  • Reaction Setup:

    • Combine Acetophenone, Aryl aldehyde, and Phenylhydrazine in a reaction vial.

    • Add DMSO (2 mL) and the Iodine catalyst.

  • Thermal Cyclization:

    • Heat to 100°C in a sealed tube or reflux condenser.

    • Stir for 2–3 hours. Mechanism: In situ formation of chalcone

      
       hydrazone 
      
      
      
      cyclization
      
      
      oxidation.
  • Quench & Extraction:

    • Cool to room temperature.[2][3] Add 10% sodium thiosulfate solution (5 mL) to quench unreacted iodine.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over Na2SO4.

  • Isolation:

    • Evaporate solvent. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Experimental Workflow & Decision Matrix

Use this logic flow to determine the optimal synthetic route based on your target substrate.

Workflow Start Target Molecule Selection Decide Structure Type? Start->Decide Fused Fused System (e.g., Pyrano[2,3-c]pyrazole) Decide->Fused Fused Single Single Ring (e.g., 1,3,5-Trisubstituted) Decide->Single Simple Check Check Solubility Fused->Check RouteB Protocol B: 3-Component Oxidative (DMSO, I2, 100°C) Single->RouteB RouteA Protocol A: 4-Component MCR (H2O/EtOH, 60°C) SolventFree Use Solvent-Free (Ball Milling/Neat) Check->SolventFree Liquid Reactants Aq Use Aqueous/Ethanol Check->Aq Solid Reactants SolventFree->RouteA Aq->RouteA

Figure 2: Decision matrix for selecting the appropriate MCR protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Knoevenagel condensation (Protocol A).Ensure the aldehyde is fresh (no carboxylic acid impurity). Increase catalyst loading to 15 mol%.
Oiling Out Product solubility in EtOH/Water mix is too high.Cool reaction mixture to 0°C for 1 hour. Add seed crystal.
Regioisomer Mix Steric hindrance in 3-component reaction.Switch to a bulkier catalyst (e.g., ionic liquid) to enforce steric control. Lower temp, increase time.
Catalyst Loss Inefficient magnetic separation.Use a stronger neodymium magnet. Wash catalyst with acetone before reuse.

References

  • Afrisham, A., et al. (2023).[4] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Link

  • Singh, S., et al. (2023).[5][6] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Link

  • BenchChem. (2025). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. BenchChem Technical Library. Link

  • Zhou, J., et al. (2024).[7][8] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • Girish, Y.R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link

  • Kantam, M.L., et al. (2016).[5] Nanocrystalline Magnesium Oxide-Stabilized Palladium(0): An Efficient Catalyst for the Synthesis of Pyrazoles. Advanced Synthesis & Catalysis. (Cited for catalyst comparison).

Sources

High-Throughput Synthesis of a 5-Chloro-1H-pyrazole-3-carboxylic Acid Library via Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to favorable physicochemical properties and the ability to engage in diverse biological interactions. This application note provides a detailed, field-proven protocol for the solid-phase synthesis (SPS) of a diverse library of 5-Chloro-1H-pyrazole-3-carboxylic acids. By leveraging the efficiencies of SPS, researchers can rapidly generate novel compound collections for high-throughput screening, accelerating the drug discovery process.[5][6] We detail a robust workflow from resin selection and on-bead heterocycle formation to final cleavage and analysis, emphasizing the rationale behind key experimental choices and providing methods for in-process control.

Introduction: The Power of Pyrazoles and Solid-Phase Synthesis

Pyrazole-containing molecules exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The ability to rapidly create and test a multitude of structural analogs is therefore a cornerstone of modern drug discovery. Solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, offers a strategic advantage for this purpose.[7] By anchoring a starting material to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for traditional, time-consuming purification steps between reactions.[6][8] This "catch and release" strategy is exceptionally well-suited for combinatorial chemistry and the generation of large compound libraries.[9]

This guide focuses on a specific, high-value pyrazole scaffold: 5-chloro-1H-pyrazole-3-carboxylic acid. The chloro-substituent can serve as a key pharmacophore or as a synthetic handle for further diversification, while the carboxylic acid provides a crucial anchor for biological interactions or further conjugation.

The Synthetic Strategy: A Traceless Approach to Pyrazole Synthesis

Our methodology is designed around a "traceless" synthesis, where the point of attachment to the solid support is the eventual carboxylic acid functional group.[10] This ensures that upon cleavage, no residual linker atoms remain on the target molecule. The core of the synthesis involves the on-bead cyclocondensation of a β-ketoester equivalent with a diverse set of hydrazine building blocks.

Rationale for Resin and Linker Selection

The choice of solid support is critical for the success of any SPS protocol.[11] For the synthesis of C-terminal carboxylic acids, 2-Chlorotrityl chloride (2-CTC) resin is the support of choice.[7][12]

Key Advantages of 2-CTC Resin:

  • Acid-Labile Linkage: It forms a highly acid-sensitive ester bond with the initial building block. This allows for the final product to be cleaved from the resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid), which preserves other potentially sensitive functional groups in the molecule.[12][13]

  • Steric Hindrance: The bulky trityl group prevents side reactions such as diketopiperazine formation, which can be a problem with other linkers.

  • Suppression of Racemization: The mild cleavage conditions minimize the risk of epimerization at chiral centers.

Workflow Overview

The entire process, from resin loading to the final purified compounds, is outlined in the diagram below. This multi-step sequence is designed for efficiency and amenability to parallel synthesis formats.

G cluster_0 Phase 1: Resin Preparation & Loading cluster_1 Phase 2: On-Bead Synthesis cluster_2 Phase 3: Cleavage & Purification A 1. Swell 2-CTC Resin (DCM) B 2. Load Building Block (Ethyl 4,4-dichloroacetoacetate + DIPEA) A->B Activation C 3. Hydrazine Addition (R-NHNH2 Library) B->C Resin-Bound Intermediate D 4. Cyclization & Aromatization (Heat in Acetic Acid/Toluene) C->D Pyrazole Formation E 5. Resin Washing & Drying (DCM, MeOH) D->E Final Resin-Bound Product F 6. Cleavage from Resin (TFA/DCM Cocktail) E->F G 7. Product Isolation (Evaporation & Precipitation) F->G H 8. Analysis & Purification (LC-MS, Prep-HPLC) G->H

Caption: High-level workflow for the solid-phase synthesis of the pyrazole library.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, loading capacity ~1.2 mmol/g.

  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade), Toluene, Acetic Acid (AcOH), Methanol (MeOH), Diethyl ether.

  • Reagents:

    • Ethyl 4,4-dichloroacetoacetate (Initial building block).

    • N,N-Diisopropylethylamine (DIPEA).

    • A library of substituted hydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine, methylhydrazine, etc.).

    • Trifluoroacetic acid (TFA).

  • Equipment: Solid-phase synthesis vessels, shaker or agitator, filtration apparatus, rotary evaporator, lyophilizer, LC-MS system, preparative HPLC system.

Protocol: Step-by-Step Synthesis

Step 1: Resin Preparation and Loading of the Building Block

Causality: This step covalently attaches the first building block to the solid support. The 2-CTC resin reacts with the carboxylate (formed in situ from the ester via hydrolysis and enolization) of the building block in the presence of a non-nucleophilic base (DIPEA) to form an ester linkage.[14]

  • Place 2-CTC resin (e.g., 1.0 g, ~1.2 mmol) into a solid-phase synthesis vessel.

  • Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Dissolve ethyl 4,4-dichloroacetoacetate (1.5 eq., 1.8 mmol) and DIPEA (3.0 eq., 3.6 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin under high vacuum.

Step 2: On-Bead Pyrazole Formation

Causality: This is the key heterocycle-forming step. The resin-bound β-ketoester derivative undergoes a cyclocondensation reaction with a hydrazine.[15] The initial adduct cyclizes, and subsequent elimination of water and HCl, facilitated by heat and acid, leads to the formation of the aromatic 5-chloropyrazole ring. This step introduces the primary point of diversity (R¹) from the selected hydrazine.

  • Swell the loaded resin from Step 1 in a 1:1 mixture of Toluene:AcOH (10 mL/g).

  • Add the desired substituted hydrazine (R¹-NHNH₂, 5.0 eq., 6.0 mmol).

  • Heat the reaction mixture to 80°C and agitate for 12-16 hours.

  • Reaction Monitoring: A small sample of the resin can be washed, dried, and subjected to a test cleavage (see Step 3) followed by LC-MS analysis to check for reaction completion. Alternatively, FT-IR spectroscopy can be used to monitor the disappearance of the ketone carbonyl stretch of the starting material.[16][17]

  • Once the reaction is complete, cool the vessel to room temperature.

  • Drain the solvent and wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under high vacuum.

Step 3: Cleavage of the Final Product from the Resin

Causality: This step liberates the final carboxylic acid product from the solid support. A solution of TFA in DCM is used to protonate and cleave the acid-labile ester linkage to the 2-CTC resin.[13]

  • Swell the dried, product-loaded resin in DCM (10 mL/g) for 20 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail of 1-5% TFA in DCM (v/v). A low concentration of TFA is sufficient for the 2-CTC linker.

  • Add the cleavage cocktail to the resin (10 mL) and agitate gently at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate, which contains the desired product.

  • Wash the resin twice more with the cleavage cocktail or pure DCM and combine the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure.

  • The crude product can be precipitated by adding cold diethyl ether, collected by filtration, and dried.

Library Generation and Data Presentation

This protocol is readily adaptable for parallel synthesis to generate a library. By splitting the resin after the initial loading (Step 1) into multiple reaction vessels, a different hydrazine can be added to each vessel in Step 2, leading to a diverse set of final compounds.

General Library Structure

The synthesized library will share a common core scaffold with diversity introduced at the N1 position of the pyrazole ring.

Caption: General structure of the 5-Chloro-1H-pyrazole-3-carboxylic acid library.

Note: A placeholder image is used above. In a real application, this would be a chemical drawing showing the 5-chloro-1H-pyrazole-3-carboxylic acid core with an "R¹" group on the N1 nitrogen, indicating the point of diversity.

Example Library Data

The following table illustrates an example subset of a library synthesized using this protocol, with characterization data obtained by LC-MS.

Compound IDR¹ Group (from Hydrazine)FormulaCalculated Mass (M)Observed Mass [M+H]⁺
PZ-001 PhenylC₁₀H₇ClN₂O₂222.02223.03
PZ-002 4-FluorophenylC₁₀H₆ClFN₂O₂240.01241.02
PZ-003 MethylC₅H₅ClN₂O₂160.00161.01
PZ-004 2-PyridylC₉H₆ClN₃O₂223.01224.02
PZ-005 BenzylC₁₁H₉ClN₂O₂236.04237.05

Troubleshooting and Key Considerations

  • Low Loading Efficiency: Ensure the starting 2-CTC resin is of high quality and that all solvents are anhydrous. Incomplete swelling can also hinder reactivity.

  • Incomplete Cyclization: The cyclization step is often the most challenging. If monitoring shows incomplete reaction, extending the reaction time or increasing the temperature (up to 100°C, resin permitting) may be necessary. Ensure the hydrazine reagent is pure.

  • Premature Cleavage: The 2-CTC linker is sensitive to strong acids. Avoid any acidic conditions prior to the final cleavage step.

  • Product Purity: The primary advantage of SPS is the high purity of the crude product. If significant impurities are observed, review the washing steps to ensure complete removal of excess reagents. Final purification by preparative HPLC may be required for compounds intended for biological assays.

Conclusion

The solid-phase protocol detailed herein provides a reliable and highly efficient platform for the synthesis of 5-chloro-1H-pyrazole-3-carboxylic acid libraries. By utilizing the acid-labile 2-CTC resin and a robust on-bead cyclocondensation reaction, diverse sets of novel compounds can be generated in a high-throughput manner. This methodology empowers medicinal chemists to rapidly explore the structure-activity relationships of this important heterocyclic scaffold, significantly accelerating the hit-to-lead optimization phase of drug discovery.

References

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]

  • PubMed. (2019, December 26). Traceless Solid-Phase Organic Synthesis. Retrieved from [Link]

  • University of Washington. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019, October 15). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ACS Publications. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Retrieved from [Link]

  • University of Southampton. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • MDPI. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • Ewha Womans University. (2013, March 13). Solid-state and solvent-free synthesis of azines, pyrazoles, and pyridazinones using solid hydrazine. Retrieved from [Link]

  • CEA. (n.d.). Solid analysis techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

Analytical methods for characterizing pyrazole reaction intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, the synthesis of asymmetric pyrazoles—typically via the condensation of hydrazines with 1,3-diketones (Knorr synthesis)—is plagued by regioselectivity challenges.[1][2] The formation of 1,3- versus 1,5-isomers is governed by the transient lifetimes of hydrazone and 5-hydroxy-2-pyrazoline intermediates. This guide details a rigorous analytical workflow to trap, characterize, and differentiate these species, enabling precise process control.

The Regioselectivity Challenge: Mechanistic Context

In the reaction between a substituted hydrazine (


) and an asymmetric 1,3-diketone, two pathways compete. The "kinetic" product often arises from the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl, but this simple heuristic fails under varying pH and steric conditions.

Critical Intermediate: The 5-hydroxy-2-pyrazoline (often called the "hydroxypyrazoline") is the stable intermediate immediately preceding the final dehydration step. Characterizing this species is the only way to predict the final regioisomeric ratio before the irreversible aromatization occurs.

Visual 1: The Divergent Knorr Pathway

Figure 1: Mechanistic divergence in pyrazole synthesis. The 5-OH-Pyrazoline is the critical checkpoint for regioselectivity.

Protocol A: In-Situ Kinetic Trapping via LC-MS

Objective: To monitor the consumption of the hydrazone intermediate and the formation of the 5-hydroxy-2-pyrazoline without inducing artificial dehydration in the ion source.

The Challenge: Standard LC-MS methods using high temperatures or acidic mobile phases can force the dehydration of the hydroxy-intermediate in the column or source, leading to false positives for the final pyrazole product.

Methodology:

  • Quench Strategy: Aliquots must be quenched in cold bicarbonate buffer (pH 8) to stop acid-catalyzed dehydration.

  • Column Selection: Use a C18 column with high carbon load (e.g., Waters XBridge) to separate the polar hydroxy-intermediate from the aromatic product.

  • Source Parameters: Lower the ESI Source Temperature to <250°C to prevent in-source dehydration.

Data Interpretation:

Speciesm/z ObservationRetention Time TrendCharacteristic Fragment
Hydrazone [M+H]+Early ElutingLoss of Hydrazine moiety
5-OH-Pyrazoline [M+H]+ (Often weak)Mid Eluting[M+H - 18]+ (Water loss)
Pyrazole (Product) [M+H - 18]+ (relative to Int)Late ElutingLoss of HCN or N2

Self-Validating Check:

  • If the peak at the "Intermediate" retention time shows a mass spectrum identical to the Product (due to source fragmentation), then lower the cone voltage by 10V. If the [M+H]+ parent ion of the intermediate (+18 Da vs product) reappears, the species is the 5-OH-pyrazoline.

Protocol B: Structural Elucidation via 1D and 2D NMR

Objective: To definitively assign the 1,3- vs 1,5-regioisomer and characterize the tautomeric state of the intermediate.

Expert Insight: The most reliable method for distinguishing isomers is 1D-NOE (Nuclear Overhauser Effect) . In a 1,5-disubstituted pyrazole, the N-substituent (e.g., Phenyl) is spatially crowded against the C5-substituent, resulting in a strong NOE signal. In the 1,3-isomer, they are distant.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of isolated intermediate or product in 600 µL DMSO-d6 .

    • Why DMSO? Chloroform often allows rapid tautomeric exchange (proton hopping), broadening signals. DMSO forms H-bonds, slowing exchange and sharpening peaks (Reference 1).

  • 1H-NMR Acquisition:

    • Acquire a standard proton spectrum (16 scans).

    • Identify the diagnostic C4-H singlet. In 1,3-isomers, this proton is often shielded (lower ppm) compared to 1,5-isomers due to the twisting of the N-aryl ring out of planarity in the 1,5-isomer, which reduces conjugation.

  • 1D-NOESY Experiment (The "Smoking Gun"):

    • Target: Irradiate the ortho-protons of the N-aryl ring.

    • Observation:

      • 1,5-Isomer: Strong NOE enhancement observed at the C5-alkyl/aryl group signals.

      • 1,3-Isomer: NOE enhancement observed at the C5-H (if unsubstituted) or lack of enhancement at the C3-substituent.

  • 15N-HMBC (Optional but Recommended):

    • For N-unsubstituted pyrazoles, tautomerism (

      
       vs 
      
      
      
      ) is critical.[3]
    • Run a 1H-15N HMBC. The pyrrole-like nitrogen (N-H) typically resonates around -180 to -200 ppm (relative to nitromethane), while the pyridine-like nitrogen (=N-) resonates downfield around -70 ppm (Reference 2).

Visual 2: Analytical Decision Tree

Figure 2: Decision tree for distinguishing intermediates and final regioisomers.

Troubleshooting & Optimization

  • Problem: Broad NMR signals for the N-H proton.

    • Cause: Fast proton exchange with trace water or solvent.

    • Solution: Lower temperature to 273K or use a "dry" solvent ampoule. Sharp signals are required to measure coupling constants (

      
      ) which can distinguish tautomers.
      
  • Problem: Co-elution of isomers in LC-MS.

    • Solution: Switch to a Phenyl-Hexyl column. The pi-pi interactions often separate the planar 1,3-isomer from the twisted 1,5-isomer more effectively than C18.

References

  • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: 13C CPMAS NMR and X-ray crystallography." Journal of the Chemical Society, Perkin Transactions 2, 2001.

  • Alkorta, I., & Elguero, J. "Tautomerism of pyrazoles: A theoretical and experimental update." Journal of Heterocyclic Chemistry, 2020.

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 2011.

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, we will delve into the common issues and provide in-depth, field-proven insights to help you optimize your reactions and achieve the desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In the synthesis of pyrazoles, particularly through the common Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] This arises because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl starting material.[2]

Controlling which isomer is formed is crucial because different regioisomers often exhibit distinct biological activities.[1] For therapeutic applications, isolating the desired biologically active isomer is essential, making high regioselectivity a primary goal in the synthetic process.

Q2: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the likely causes?

A: A nearly 1:1 mixture of regioisomers is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl compound possess similar steric and electronic characteristics.[1] In such cases, the two carbonyl groups have comparable reactivity towards the incoming hydrazine, leading to a lack of preference for nucleophilic attack at one site over the other. Standard reaction conditions, such as using ethanol as a solvent, are known to often result in low regioselectivity.[3]

Q3: What are the primary factors that dictate the regioselectivity in a Knorr-type pyrazole synthesis?

A: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups can decrease its reactivity.

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.[1][2]

    • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][2] Under acidic conditions, the reaction pathway can be different compared to neutral or basic conditions, sometimes even reversing the selectivity.[1][2]

    • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1]

    • Temperature: The reaction temperature can also influence the product ratio.[1]

In-Depth Troubleshooting Guides

When faced with low regioselectivity, a systematic approach to optimizing the reaction conditions is the most effective strategy.

Issue 1: Predominant Formation of the Undesired Regioisomer

This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[1]

Troubleshooting Workflow: Modifying Reaction Conditions

The following workflow provides a step-by-step guide to systematically alter reaction parameters to favor the desired regioisomer.

G cluster_0 Troubleshooting Low Regioselectivity start Low Regioselectivity Observed solvent Solvent Screening (e.g., Ethanol vs. TFE/HFIP) start->solvent Step 1 ph pH Adjustment (Acidic vs. Basic Catalysis) solvent->ph Step 2 temp Temperature Control (e.g., Room Temp vs. Reflux) ph->temp Step 3 success Desired Regioisomer Achieved temp->success Optimization Successful failure Re-evaluate Substrate Design temp->failure If selectivity remains poor

Caption: A systematic workflow for troubleshooting low regioselectivity.

Detailed Protocols and Causality

1. Solvent Screening: The Power of Fluorinated Alcohols

  • The Problem with Standard Solvents: Traditional solvents like ethanol often lead to mixtures of regioisomers.[3]

  • The Solution: Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[3]

  • Causality: Fluorinated alcohols possess unique properties, including the ability to form strong hydrogen bonds, which can stabilize intermediates and transition states, thereby favoring one reaction pathway over the other.

Experimental Protocol: Solvent Screening

  • Set up parallel reactions with your unsymmetrical 1,3-dicarbonyl (1.0 mmol) and substituted hydrazine (1.1 mmol).

  • In separate vials, use ethanol, TFE, and HFIP as solvents (5 mL each).

  • Stir the reactions at room temperature and monitor their progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.

2. pH Adjustment: Directing the Nucleophilic Attack

  • The Principle: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms of the substituted hydrazine.[1]

  • Acidic Conditions: The addition of a catalytic amount of acid (e.g., glacial acetic acid, HCl) can protonate one of the nitrogen atoms, altering its nucleophilicity and potentially reversing the regioselectivity compared to neutral conditions.[1]

  • Basic Conditions: In a basic medium, the more nucleophilic nitrogen of the hydrazine is more likely to initiate the attack.[1]

3. Temperature Control: A Simple Yet Effective Tool

  • The Impact: In some cases, simply changing the reaction temperature (e.g., running the reaction at room temperature versus reflux) can have a significant impact on the regioisomeric ratio.[1] This is due to the different activation energies of the competing reaction pathways.

Issue 2: Nearly Inseparable Mixture of Regioisomers

Even after optimizing reaction conditions, you may still obtain a mixture of regioisomers that is difficult to separate by standard chromatographic techniques.

Alternative Synthetic Strategies

If modifying the reaction conditions of a Knorr-type synthesis is unsuccessful, consider alternative synthetic routes that offer better inherent regioselectivity.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1] It provides a different disconnection approach to the pyrazole core and often yields a single regioisomer.

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[1] These reactions, often aided by catalysts like Lewis acids, can be highly efficient and atom-economical.[1]

  • Metal-Catalyzed Syntheses: Various transition-metal-catalyzed methods have been developed for the regioselective synthesis of pyrazoles.[4] For instance, cerium-catalyzed reactions of vicinal diols with hydrazones have been shown to be effective.[5][6]

Data Summary and Comparison

The following table summarizes the potential effects of different reaction parameters on the regioselectivity of pyrazole synthesis.

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2
Solvent EthanolOften a mixture of isomers[3]TFE or HFIPHigh regioselectivity, often favoring one isomer[3]
pH NeutralDependent on substrate electronics/stericsAcidic (e.g., AcOH)Can reverse or improve selectivity[1]
Temperature Room TemperatureMay favor the thermodynamically controlled productRefluxMay favor the kinetically controlled product
Catalyst NoneLow selectivityLewis Acid (e.g., CeCl₃)Can promote formation of a single isomer[5][6]

Visualizing the Reaction Pathway

The Knorr pyrazole synthesis proceeds through a series of intermediates. Understanding this pathway is key to troubleshooting regioselectivity issues.

G cluster_1 Knorr Pyrazole Synthesis Pathways reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate1 Intermediate A (Attack at Carbonyl 1) reactants->intermediate1 Pathway 1 intermediate2 Intermediate B (Attack at Carbonyl 2) reactants->intermediate2 Pathway 2 product1 Regioisomer 1 intermediate1->product1 Cyclization & Dehydration product2 Regioisomer 2 intermediate2->product2 Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

Concluding Remarks

Achieving high regioselectivity in pyrazole synthesis is a common challenge that can often be overcome by a systematic and informed approach to reaction optimization. By carefully considering the interplay of steric and electronic effects, and by methodically exploring the impact of solvent, pH, and temperature, researchers can significantly improve the outcome of their synthetic efforts. When direct optimization proves insufficient, a wealth of alternative synthetic methodologies are available to access the desired pyrazole regioisomer with high purity.

References

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617–5620. [Link]

  • Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9205–9209. [Link]

  • Shaaban, M. R., El-Sayed, N. N. E., & El-Kashef, H. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6523. [Link]

  • Browne, D. L., Stark, T., & deMello, A. J. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411–2416. [Link]

  • Ben-Valid, S., & Knochel, P. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(12), 2742–2745. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 76(11), 4734–4740. [Link]

  • Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9205–9209. [Link]

  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2021). Molecules, 26(18), 5427. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 89(6), 3769–3778. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2014). Molecules, 19(11), 18867–18895. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2011). Letters in Organic Chemistry, 8(1), 1–5. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(11), 3293. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences, 23(19), 11335. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(16), 4992. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 12, 2026, from [Link]

  • Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. (2022). Scientific Reports, 12(1), 18362. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1414. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2000). The Journal of Organic Chemistry, 65(23), 7871–7877. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Results in Chemistry, 4, 100328. [Link]

  • Deng, X., & Mani, N. S. (2006). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 8(13), 2691–2694. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 1766–1810. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 12, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules, 27(15), 4983. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(5), 668–676. [Link]

  • Effect of substituents on pyrazole synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry, 22(39), 8121–8141. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(5), 668–676. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Pyrazole Synthesis Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with actionable, mechanistic insights for optimizing pyrazole synthesis, focusing on the Knorr condensation and modern green methodologies. This guide moves beyond basic recipes to address the why and how of reaction failure and optimization.

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Challenge: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a mixture of 1,3- and 1,5-disubstituted pyrazoles. Controlling this ratio is the single most common hurdle in pyrazole development.

The Mechanistic Causality

Regioselectivity is dictated by the initial nucleophilic attack. The hydrazine contains two nucleophilic nitrogens (N1 and N2), and the 1,3-dicarbonyl contains two electrophilic carbonyls.

  • Electronic Control: Under neutral/basic conditions, the most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: Bulky substituents on the hydrazine or the diketone will force the reaction toward the less sterically hindered transition state.

Visualization: Regioselectivity Decision Pathways

The following diagram illustrates the decision matrix for predicting and controlling isomer formation.

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Condition Reaction Condition Check Start->Condition PathA Acidic Media (Protonation) Condition->PathA pH < 4 PathB Basic/Neutral Media Condition->PathB pH > 7 MechA Hydrazine N2 (substituted) attacks activated Carbonyl PathA->MechA MechB Hydrazine N1 (terminal -NH2) attacks most Electrophilic Carbonyl PathB->MechB Result2 Formation of 1,5-Isomer (Major) MechA->Result2 Sterics permitting Result1 Formation of 1,3-Isomer (Major) MechB->Result1 Electronic control

Caption: Decision tree for predicting major regioisomer based on pH and nucleophilic attack vectors.

Optimization Strategy: Solvent & Surrogate Control

If standard conditions yield inseparable mixtures, employ the following strategies validated by recent literature [1, 2].

ParameterOptimization TacticMechanistic Rationale
Solvent Use Fluorinated Alcohols (TFE, HFIP)Fluorinated solvents act as hydrogen-bond donors, activating the carbonyls selectively and often reversing regioselectivity compared to Ethanol.
Substrate Switch to Enaminones Replacing a diketone with an enaminone (

) creates a hard/soft electrophile distinction, directing the hydrazine attack with >95% selectivity.
Catalyst Lewis Acid (e.g.,

,

)
Lewis acids can chelate the dicarbonyl, locking it in a specific conformation that favors one isomer over the other.

Module 2: Green & High-Throughput Optimization (Microwave)

The Challenge: Conventional reflux methods (EtOH/AcOH) often require 6–12 hours and suffer from "tar" formation due to prolonged heating of sensitive intermediates.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) significantly enhances yield and purity.[1][2][3]

Comparative Data: Conventional vs. Microwave

Data aggregated from recent optimization studies [3, 4] comparing the synthesis of phenyl-1H-pyrazoles.[2][3][4]

MetricConventional RefluxMicrowave Irradiation (MAOS)Improvement Factor
Time 2 – 9 Hours5 – 10 Minutes~20x Faster
Yield 48% – 75%91% – 98%+20-40% Yield
Solvent Ethanol / Acetic AcidWater / Solvent-FreeGreen Profile
Purity Requires ChromatographyFiltration / RecrystallizationSimplified Workup
Validated Protocol: Microwave-Assisted Aqueous Synthesis

Based on protocols for green synthesis of pyrazoles [5].

  • Preparation: In a microwave-safe vial (10 mL), combine the 1,3-diketone (1.0 equiv) and hydrazine derivative (1.0 equiv).

  • Solvent System: Add Water (2-3 mL). Note: If substrates are highly lipophilic, add a catalytic amount of surfactant (e.g., 10 mol% SDS or CTAB) to create an emulsion.

  • Catalyst: Add Catalyst (e.g., 10 mol%

    
    -TsOH or nanocatalyst like 
    
    
    
    ).
  • Irradiation: Seal and irradiate at 150 W / 80°C for 5–10 minutes .

    • Checkpoint: Monitor pressure; ensure the vessel is rated for the vapor pressure of water at 80°C.

  • Workup: Cool to room temperature. The pyrazole product typically precipitates out of the aqueous phase.

  • Purification: Filter the solid, wash with ice-cold water (3x 5 mL), and dry. Recrystallize from Ethanol:Water (9:1) if necessary.

Module 3: Troubleshooting Center (FAQs)

Q1: My reaction stalled at the intermediate (hydrazone) stage. How do I force cyclization?

Diagnosis: The initial attack (imine formation) is fast, but the second step (cyclization/dehydration) is the rate-determining step and is reversible. Corrective Action:

  • Water Removal: The reaction produces water. Use a Dean-Stark trap (for toluene reflux) or add molecular sieves (3Å or 4Å) to the reaction vessel to drive the equilibrium forward (Le Chatelier’s principle).

  • Acid Boost: If running under neutral conditions, add a catalytic amount of Acetic Acid or TFA . Protonation of the remaining carbonyl or hydroxyl intermediate facilitates water elimination.

Q2: I am obtaining a "sticky oil" or tar instead of a solid precipitate.

Diagnosis: This often indicates oligomerization of the hydrazine or decomposition of the 1,3-dicarbonyl (retro-Claisen condensation). Corrective Action:

  • Oxidation Check: Hydrazines are prone to oxidation. Ensure your hydrazine source is not brown/discolored. Distill phenylhydrazine before use if it appears degraded.

  • Temperature Ramp: Do not plunge reagents directly into a hot oil bath. Mix at

    
    , warm to Room Temp for 30 mins, then heat to reflux. This allows the stable intermediate to form before thermal stress is applied.
    
Q3: How do I separate the 1,3- and 1,5-regioisomers if synthesis fails to be selective?

Diagnosis: You have a mixture of isomers with very similar


 values.
Corrective Action: 
  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate . Isomers often have different dipole moments.

  • Recrystallization: 1,5-isomers are generally more sterically congested and may have lower melting points/higher solubility than 1,3-isomers. Try recrystallizing from hot Ethanol ; the more symmetrical/planar isomer often crystallizes first.

  • Chemical Separation: If one isomer is significantly more basic, careful titration with HCl in ether can precipitate the salt of the more basic isomer selectively.

Troubleshooting Logic Flow

Use this chart to diagnose low yields.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Check Reagent Purity (Hydrazine oxidation?) Start->CheckSM CheckInter Is Intermediate (Hydrazone) present? CheckSM->CheckInter Pure ActionPurify Purify/Distill Reagents CheckSM->ActionPurify Impure ActionWater Add Molecular Sieves or Dean-Stark CheckInter->ActionWater Yes (Stalled) ActionAcid Add Acid Catalyst (AcOH) CheckInter->ActionAcid Yes (Stalled) ActionTemp Reduce Temp / Check for Decomposition CheckInter->ActionTemp No (Decomposition)

Caption: Diagnostic workflow for resolving low-yield pyrazole synthesis.

References

  • BenchChem Technical Support. (2025).[5][6][7] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from

  • National Institutes of Health (NIH). (2021). Conventional and Microwave-Assisted Synthesis of Pyrazole and Oxadiazole Hybrids. Retrieved from

  • ResearchGate. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from

  • Thieme Connect. (2023).[8] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from

Sources

Technical Support Center: Purification of 5-Chloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-5CL-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Purification, Isolation, and Troubleshooting for 5-Chloro-1H-pyrazole-3-carboxylic acid (CAS: 29277-73-4)

Introduction

Welcome to the Technical Support Center. You are likely working with 5-Chloro-1H-pyrazole-3-carboxylic acid , a critical intermediate often synthesized via the oxidation of 5-chloro-3-methylpyrazole or hydrolysis of its ester.

This molecule presents a classic "Amphoteric Trap." It possesses an acidic carboxyl group (


), a weakly acidic pyrazole proton (

), and a weakly basic pyrazole nitrogen (

). Successful purification relies entirely on manipulating these ionization states to toggle solubility.

This guide moves beyond generic advice, providing a self-validating workflow designed to remove the three most common impurity classes: inorganic salts, unreacted starting materials, and oxidation byproducts.

Module 1: Molecule Intelligence & Solubility Logic

Before attempting purification, you must understand the "Switching Mechanism" of the molecule. The solubility changes drastically with pH.

The pH-Solubility Switch
  • pH > 8 (Anionic State): The molecule exists as a carboxylate salt. Highly soluble in water.

  • pH ~ 1.5 - 2.0 (Neutral/Precipitation Zone): The molecule is protonated at the carboxyl group but not yet fully protonated at the pyrazole nitrogen. This is the Isoelectric Region where solubility is lowest.

  • pH < 0 (Cationic State): In extremely concentrated acid, the pyrazole ring protonates, potentially increasing solubility again (avoid this zone for isolation).

Visualization: The Ionization Equilibrium

Ionization cluster_0 Solubility Profile Node_Acid Cationic Species (Soluble in conc. acid) pH < 0 Node_Neutral Neutral Free Acid (INSOLUBLE Solid) pH 1.5 - 2.5 Node_Acid->Node_Neutral - H+ (Deprotonation) Node_Base Anionic Carboxylate (Soluble in water) pH > 4.0 Node_Neutral->Node_Base - H+ (Deprotonation) Node_Base->Node_Neutral + H+ (Acidification)

Figure 1: The solubility "sweet spot" lies strictly between pH 1.5 and 2.5. Deviating from this range causes yield loss.

Module 2: Primary Purification Protocol (The Acid-Base Swing)

This is the industry-standard method for removing non-acidic organic impurities (starting materials) and inorganic insolubles (


, salts).
Step-by-Step Workflow

1. Dissolution & Clarification (Target: Insoluble Impurities)

  • Action: Suspend your crude solid in water (approx. 5-10 volumes).

  • Adjustment: Add 10-20% NaOH (aq) dropwise until pH reaches 9-10. The solution should become clear (yellow to brown).

  • Filtration: Filter the solution through a Celite pad or 0.45µm membrane.

    • Why? This removes insoluble byproducts (like Manganese Dioxide if

      
       was used) and any non-acidic organic tars.
      

2. The "Charcoal Scrub" (Target: Color/Trace Organics)

  • Action: If the filtrate is dark brown/black, transfer to a clean flask. Add Activated Carbon (5-10 wt% relative to crude mass).

  • Heat: Stir at 50-60°C for 30 minutes.

  • Filter: Filter hot through Celite to remove the carbon. The filtrate should now be pale yellow or colorless.

3. Controlled Precipitation (Target: Isolation)

  • Critical Step: Cool the filtrate to 10-15°C.

  • Acidification: Slowly add 2M HCl (or

    
    ) with vigorous stirring.
    
  • Endpoint: Stop exactly at pH 1.5 - 2.0 .

    • Warning: Do not overshoot to pH < 0.5, or you risk re-dissolving the product as a hydrochloride salt.

  • Aging: Stir the slurry for 30-60 minutes to allow crystal growth (Ostwald Ripening).

4. Isolation & Desalting

  • Filter: Collect the white solid by vacuum filtration.

  • Wash: Wash the cake with ice-cold water (2x volumes).

    • Check: Test the filtrate with Silver Nitrate (

      
      ). If a heavy white precipitate forms, chloride salts are still present. Wash again.
      
Protocol Visualization

PurificationFlow Start Crude Mixture (Contains Salts, Byproducts) Step1 Dissolve in Water + NaOH (pH 9-10) Start->Step1 Step2 Filtration (Celite) Remove Insolubles Step1->Step2 Solubilize Product Step3 Carbon Treatment (Optional) Remove Color Step2->Step3 Clear Filtrate Step4 Acidify with HCl Target pH 1.5 - 2.0 Step3->Step4 Precipitation Step5 Filter & Wash (Ice Cold Water) Step4->Step5 Slurry End Pure Product White Solid Step5->End Dry

Figure 2: The Acid-Base Swing workflow ensures separation from non-acidic impurities and inorganic insolubles.

Module 3: Troubleshooting & Advanced Scenarios

Scenario A: "My product has high Ash/Salt content."
  • Cause: Rapid precipitation traps NaCl/KCl inside the crystal lattice.

  • Solution (Reslurry Technique):

    • Do not re-dissolve.

    • Suspend the wet cake in 0.1M HCl (5 volumes).

    • Stir vigorously at room temperature for 1 hour.

    • Filter and wash with water.[1][2]

    • Mechanism:[1][3][4][5][6][7] The dilute acid keeps the product insoluble while the water dissolves the trapped inorganic salts.

Scenario B: "The product is colored (Pink/Grey) even after carbon treatment."
  • Cause: Trace transition metals (Mn/Fe) or oxidized phenolic impurities.

  • Solution (Recrystallization):

    • Solvent: Water/Isopropanol (80:20 mixture) or pure Water (if solubility allows at boiling).

    • Method: Dissolve at boiling. Allow to cool very slowly to room temperature. Fast cooling traps colored impurities.

Scenario C: "I am losing yield during washing."
  • Cause: The product has slight water solubility (~1-2 g/L), especially if the wash water is not pH adjusted.

  • Solution: Use acidified wash water (pH 2.0 with HCl) instead of neutral distilled water. This suppresses ionization and minimizes loss.

Module 4: Analytical Verification (HPLC)

To confirm purity and ensure no regioisomers (e.g., 3-chloro vs 5-chloro migration) are present, use this validated HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150mm x 4.6mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid or TFA in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 90% A / 10% B to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or 230 nm)
Retention Product typically elutes early due to polarity.

Note on Tautomerism: In solution, 5-chloro-1H-pyrazole-3-carboxylic acid and 3-chloro-1H-pyrazole-5-carboxylic acid are tautomers and will appear as a single peak. They are distinct only if the N1 position is substituted (e.g., N-methyl).

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I dry this compound in an oven at 100°C? A: Proceed with caution. Pyrazole carboxylic acids are prone to decarboxylation (losing


) at high temperatures, especially if trace acid remains.
  • Recommendation: Dry under vacuum at 45-50°C . Monitor weight loss until constant.

Q2: Why did my product turn into a gel during acidification? A: You likely passed through the "oiling out" phase or the concentration was too high.

  • Fix: Dilute the mixture with water, heat to 60°C to dissolve the gel, and cool down slowly with stirring.

Q3: How do I remove unreacted 3-methyl-5-chloropyrazole? A: This starting material is not acidic. It will remain in the organic phase if you perform an extraction, or it will remain in solution during the Step 1 (pH 9-10) filtration if it precipitates (unlikely due to polarity) or during the final filtration.

  • Best Check: If the starting material is present, wash the final acidic filter cake with a small amount of Ethyl Acetate (the product is poorly soluble in cold EtOAc, but the starting material is soluble).

References

  • Synthesis and Acidification Protocol

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the oxidation of methyl-pyrazoles and subsequent acidification with HCl to pH 2 for isol
    • Link:

  • pKa and Solubility Data

    • Source: Organic Chemistry D
    • Context: General pKa values for pyrazole carboxylic acids (COOH ~3.6, Pyrazole NH ~13).
    • Link:

  • HPLC Methodology

    • Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA).
    • Context: Validated RP-HPLC methods for pyrazoline deriv
    • Link:

  • Crystallization & Tautomerism

    • Source: ResearchG
    • Context: Crystal packing and hydrogen bonding p
    • Link:

Sources

How to avoid regioisomeric mixtures in unsymmetrical pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Avoiding Regioisomeric Mixtures in Unsymmetrical Pyrazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: To provide actionable, mechanistic strategies for controlling regiochemistry during the synthesis of unsymmetrical pyrazoles, specifically addressing the limitations of the classical Knorr synthesis.

Executive Summary: The "Regioisomer Trap"

The synthesis of unsymmetrical pyrazoles via the condensation of 1,3-dicarbonyls with substituted hydrazines (Knorr synthesis) notoriously yields mixtures of 1,3- and 1,5-isomers. This occurs because the difference in electrophilicity between the two carbonyls often fails to overcome the subtle nucleophilic differences between the hydrazine nitrogens (


 vs. 

).

The Solution: To achieve high regioselectivity (>95:5), one must either:

  • Amplify Substrate Bias: Use substrates with significantly different electrophilic sites (e.g., enaminones, alkynones).

  • Control the Environment: Exploit solvent-solute interactions (e.g., fluorinated solvents) to alter the tautomeric equilibrium of the hydrazine or the electrophile.

  • Stepwise Assembly: Avoid the "one-pot" competition entirely.

Diagnostic Workflow (Decision Matrix)

Before initiating a synthesis, use this decision matrix to select the methodology that minimizes risk.

PyrazoleStrategy Start START: Substrate Analysis CheckSym Is the 1,3-Dicarbonyl Symmetrical? Start->CheckSym Easy Proceed: Standard Knorr Conditions CheckSym->Easy Yes CheckCF3 Does it contain a CF3 group? CheckSym->CheckCF3 No SolventSwitch STRATEGY A: Solvent-Controlled Switch (HFIP vs. DMSO) CheckCF3->SolventSwitch Yes (Fluorinated) CanMakeEnaminone Can you convert to Enaminone? CheckCF3->CanMakeEnaminone No EnaminoneRoute STRATEGY B: Enaminone Cyclization (High Regiocontrol) CanMakeEnaminone->EnaminoneRoute Yes StericBulk Is there significant Steric Bulk? CanMakeEnaminone->StericBulk No StericBulk->EnaminoneRoute No (Synthesize Enaminone first) AcidBase STRATEGY C: Acid/Base Tuning (Steric Control) StericBulk->AcidBase Yes

Figure 1: Strategic workflow for selecting the optimal pyrazole synthesis pathway based on substrate properties.

Technical Support & Troubleshooting (FAQ)

Issue 1: "I am getting a 50:50 mixture from a methyl/phenyl 1,3-diketone."

Diagnosis: Electronic ambivalence. In a standard 1-phenyl-1,3-butanedione, the carbonyls have similar electrophilicity. The hydrazine attacks both sites at comparable rates. The Fix: Abandon the diketone. Convert the starting ketone into an enaminone (using DMF-DMA).

  • Why? The enaminone replaces one carbonyl with a vinylogous amide. The carbon attached to the dimethylamino group becomes a "soft" electrophile, while the remaining carbonyl is "hard." This distinct electronic difference locks the regiochemistry.

Issue 2: "I need the 5-CF3 isomer, but I keep isolating the 3-CF3 isomer."

Diagnosis: Solvent-driven tautomer control failure. Trifluoromethyl-1,3-diketones exist as hydrates or enols in solution. The regioselectivity is heavily dependent on the solvent's hydrogen-bond donating (HBD) ability. The Fix: The Solvent Switch Protocol.

  • Protic Solvents (e.g., Ethanol, HFIP): Favor the 3-CF3 isomer (often via stabilization of the specific enol/hydrate form).

  • Polar Aprotic Solvents (e.g., DMSO, Pyridine): Favor the 5-CF3 isomer.

  • Reference: See Protocol A below [1].

Issue 3: "My hydrazine is acid-sensitive, but the literature suggests HCl."

Diagnosis: Incompatible catalysis. Acid catalysis (HCl, AcOH) protonates the most basic carbonyl, directing the nucleophilic attack. However, it also protonates the hydrazine, reducing its nucleophilicity. The Fix: Lewis Acid Catalysis or Base Mediation. Use Ytterbium triflate [Yb(OTf)3] or simply run the reaction in neutral ethanol. If the hydrazine is an HCl salt, you must add a stoichiometric base (e.g., Et3N) to liberate the free base, or the reaction will be sluggish and non-selective.

Validated Experimental Protocols

Protocol A: The "Solvent Switch" for Fluorinated Pyrazoles

Targeting specific regioisomers of trifluoromethylpyrazoles using solvent effects.

Mechanism: In HFIP (Hexafluoroisopropanol) , the solvent acts as a strong Hydrogen Bond Donor (HBD), activating the carbonyl adjacent to the CF3 group (or stabilizing the specific intermediate), directing the initial attack of the hydrazine's terminal nitrogen (


) to the CF3-bearing carbon.
In DMSO , the HBD effect is absent, and the reaction follows the intrinsic electronic bias, often reversing selectivity.
ParameterCondition for 3-CF3 IsomerCondition for 5-CF3 Isomer
Solvent HFIP (Hexafluoroisopropanol)DMSO (Dimethyl Sulfoxide)
Temperature Room Temperature60–80 °C
Selectivity > 95:5 (Typical)> 90:10 (Typical)

Step-by-Step (3-CF3 Selective):

  • Dissolve the

    
    -trifluoromethyl-1,3-diketone (1.0 equiv) in HFIP (0.5 M).
    
  • Add the aryl hydrazine (1.1 equiv) slowly at room temperature.

  • Stir for 2–4 hours (monitor by TLC/LCMS).

  • Workup: Remove HFIP under reduced pressure (rotovap). The product often precipitates or can be recrystallized from Ethanol/Water.

Protocol B: The Enaminone "Lock" (Gold Standard)

For non-fluorinated, unsymmetrical pyrazoles.

Concept: Convert a ketone into an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal). The resulting species has one highly reactive "hard" carbonyl and one "soft" Michael-acceptor carbon.

EnaminoneMech Ketone Methyl Ketone (R-C(=O)CH3) Enaminone Enaminone Intermediate (R-C(=O)-CH=CH-NMe2) Ketone->Enaminone Reflux DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Attack Regioselective Attack: NH2 attacks C-NMe2 (Michael) Enaminone->Attack + Hydrazine Hydrazine Aryl Hydrazine (Ar-NH-NH2) Hydrazine->Attack Cyclization Cyclization & Elimination (- HNMe2, - H2O) Attack->Cyclization Product 1,3-Disubstituted Pyrazole (Single Regioisomer) Cyclization->Product

Figure 2: The Enaminone pathway guarantees regioselectivity by differentiating the electrophilic sites.

Step-by-Step:

  • Enaminone Formation:

    • Mix the methyl ketone (10 mmol) and DMF-DMA (12 mmol) in Toluene (or neat).

    • Reflux for 6–12 hours.

    • Concentrate in vacuo. The enaminone is usually a stable solid/oil that can be used directly.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M).

    • Add the hydrazine (1.05 equiv).

    • Optional: Add a catalytic amount of AcOH if the reaction is slow.

    • Reflux for 1–3 hours.

  • Result: The terminal

    
     of the hydrazine attacks the 
    
    
    
    -carbon (displacing dimethylamine), and the internal
    
    
    closes onto the carbonyl. This yields the 1-aryl-3-substituted pyrazole almost exclusively [2].

References

  • Fustero, S., et al. "Regioselective Synthesis of 3- and 5-Trifluoromethylpyrazoles: Solvent Control of the Reaction Pathway." The Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] The Journal of Organic Chemistry, vol. 84, no. 15, 2019.

  • Aggarwal, R., et al. "Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles." Journal of Fluorine Chemistry, vol. 238, 2020.

  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2] Organic Letters, vol. 8, no.[2] 13, 2006, pp. 2675–2678.

Sources

Technical Support Center: Impurity Control Strategies for 5-Chloro-1H-pyrazole-3-carboxylic acid

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the critical quality attributes of 5-Chloro-1H-pyrazole-3-carboxylic acid , a pivotal intermediate in the synthesis of agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical scaffolds.[1]

Due to the annular tautomerism of the pyrazole ring (


11

Part 1: Impurity Origin & Control (Root Cause Analysis)[1]

Visualizing the Impurity Landscape

The following diagram maps the genesis of common impurities based on the two primary synthetic routes: Oxidative Cleavage (from 3-methyl-5-chloropyrazole) and Direct Chlorination (of pyrazole-3-carboxylic acid esters).[1]

ImpurityPathwaysStart_OxRoute A: Oxidation(3-Methyl-5-chloropyrazole)TargetTARGET:5-Chloro-1H-pyrazole-3-carboxylic acidStart_Ox->TargetKMnO4 / RefluxImp_OverOxImpurity A:Ring Cleavage/Oxidation ProductsStart_Ox->Imp_OverOxT > 80°CExcess OxidantImp_MnImpurity B:Residual Mn/Cr SaltsStart_Ox->Imp_MnPoor FiltrationStart_ChlorRoute B: Chlorination(Pyrazole-3-carboxylate)Start_Chlor->TargetCl2 or SOCl2Imp_RegioImpurity C:4-Chloro Isomer(Regio-selectivity failure)Start_Chlor->Imp_RegioFast AdditionPoor Temp ControlImp_OverChlorImpurity D:3,4,5-Trichloro speciesStart_Chlor->Imp_OverChlorExcess Cl2Imp_DecarbImpurity E:5-Chloropyrazole(Decarboxylation)Target->Imp_DecarbThermal Stress(>150°C or Acidic Reflux)

Figure 1: Mechanistic pathway of impurity formation.[1] Route A (Oxidation) risks metal contamination and ring degradation, while Route B (Chlorination) risks regioselectivity issues.[1]

Part 2: Troubleshooting & FAQs

Category A: Regioselectivity & Isomers[1]

Q1: I am detecting a persistent impurity at RRT 0.95. LC-MS suggests it is an isomer.[1] Is it the 4-chloro or 3-chloro analog?

Diagnosis: This is likely the 4-chloro isomer (if synthesized via direct chlorination) or the 3-chloro tautomer (if naming convention varies, but chemically distinct).[1] In 5-chloro-1H-pyrazole-3-carboxylic acid, the 4-position is the most electron-rich site on the pyrazole ring, making it susceptible to electrophilic attack if the 5-position is not pre-blocked or if chlorination conditions are too aggressive.[1]

Corrective Action:

  • Thermodynamic Control: If chlorinating a pyrazole ester, ensure the temperature is kept low (

    
    ) during the addition of the chlorinating agent (e.g., 
    
    
    or
    
    
    ).[1][2] High temperatures favor the kinetic product (4-chloro).[1]
  • Solvent Switch: Switch from polar aprotic solvents (DMF) to non-polar solvents (

    
     or DCE). Polar solvents stabilize the transition state for electrophilic attack at the 4-position.[1]
    
  • Blocking Strategy: If the 4-chloro impurity persists

    
    , consider a route change to Route A (Oxidation) , where the 5-chloro group is installed before the carboxylic acid is formed, effectively bypassing the regioselectivity issue [1].[1]
    
Category B: Decarboxylation & Stability[1]

Q2: My assay drops after drying the product at


. I see a new peak corresponding to 5-chloropyrazole.

Diagnosis: You are experiencing thermal decarboxylation .[1] Pyrazole-3-carboxylic acids are prone to losing

1

Corrective Action:

  • pH Adjustment: Ensure the final wet cake is washed to neutral pH (

    
    ) before drying. Acidic residues catalyze decarboxylation.[1]
    
  • Vacuum Drying: Lower the drying temperature to

    
     and use high vacuum (
    
    
    ) to remove water without thermal stress.[1]
  • Azeotropic Drying: Instead of oven drying, dissolve the product in Toluene or Ethyl Acetate and perform an azeotropic distillation to remove water.[1] This keeps the temperature controlled by the solvent's boiling point.[1]

Category C: Inorganic Contamination[1]

Q3: The product has a slight pink/brown hue, and ROI (Residue on Ignition) is failing (>0.5%).

Diagnosis: If you used the permanganate oxidation route (Route A), this is residual Manganese Dioxide (


)1Copper1

Corrective Action:

  • The "Celite" Polish: Dissolve the crude acid in

    
    .[1] The product will be soluble as the sodium salt.[1] Filter this solution through a Celite (diatomaceous earth) pad to remove insoluble metal oxides.[1]
    
  • EDTA Wash: If Copper is the issue, wash the final filter cake with a dilute EDTA solution (

    
    ) to chelate surface-bound metal ions.[1]
    
  • Re-precipitation: Acidify the filtrate slowly with

    
     to pH 2.0 to re-precipitate the pure white product [2].
    

Part 3: Optimized Purification Protocol

The following protocol utilizes the pKa differential between the carboxylic acid (~3.[1]5) and the pyrazole NH (~14) to strip non-acidic impurities.[1]

Reagents Required
  • Crude 5-Chloro-1H-pyrazole-3-carboxylic acid[1]

  • Sodium Hydroxide (

    
    )[1]
    
  • Hydrochloric Acid (

    
    )[1][3]
    
  • Activated Carbon (Type: Norit SX Ultra)[1]

  • Solvent: Water / Methanol (9:1 ratio)[1]

Step-by-Step Methodology
StepOperationCritical Process Parameter (CPP)Rationale
1 Dissolution Suspend crude solid in water (5 vol). Add

until pH reaches 9.0–10.[1]0.
pH > 9.0
2 Filtration Filter the hazy solution through a 0.45µm membrane or Celite bed.[1]Clarity
3 Carbon Treat Add Activated Carbon (5 wt%).[1] Stir at

for 30 mins.[1] Filter.
Time: 30 min
4 Precipitation Cool filtrate to

. Slowly add

dropwise.[1]
Temp < 15°C
5 Endpoint Stop addition when pH reaches 2.0 – 2.5 .[1] Stir for 1 hour.pH 2.0
6 Isolation Filter.[1][4][5][6] Wash cake with chilled water (

).
Wash Vol
Purification Logic Flow

PurificationLogicCrudeCrude Product(Contains Tars, Metals, Isomers)BaseAddAdd NaOH (aq)Target pH 9-10Crude->BaseAddCheckSolIs solution clear?BaseAdd->CheckSolFilterFilter Insolubles(Removes Neutral Impurities & Metals)CheckSol->FilterNo (Hazy)CarbonActivated Carbon Treatment(Removes Color)CheckSol->CarbonYesFilter->CarbonAcidifySlow Acidification (HCl)to pH 2.0Carbon->AcidifyIsolateFilter & Wash(Yields Pure Product)Acidify->Isolate

Figure 2: Acid-Base Swing Purification Strategy.[1] This method leverages the acidity of the carboxylic group to separate it from neutral byproducts.[1]

Part 4: Analytical Guardrails

To ensure the efficacy of the purification, the following analytical methods are recommended.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 230 nm (Pyrazole ring absorption).[1]

  • Pass Criteria:

    • Main Peak Purity:

      
      [1][5][6]
      
    • Any Single Impurity:

      
      
      
    • Regioisomer (4-Cl):

      
      [1]
      

References

  • Synthesis of Pyrazole Carboxylic Acids via Oxidation. Source: Journal of Organic Chemistry / Google Patents (CN104844567A).[1] Context: Describes the oxidation of 3-methyl-5-bromopyrazole (analogous to chloro) using permanganate. URL:

  • Purification of Pyrazole Carboxylic Acids. Source: Vertex AI Research / Chemical Methodologies.[1] Context: Standard workup procedures for acidic heterocycles involving pH swing and recrystallization.[1] URL:[Link] (Analogous chemistry for 5-methylpyrazole-3-carboxylic acid).[1]

  • Chlorination Strategies for Pyrazoles. Source: Google Patents (CN106187894A).[1] Context: Details the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester and subsequent hydrolysis. URL:

Validation & Comparative

Comparative Guide: Cross-Reactivity Profiling of 5-Chloro-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 5-Chloro-1H-pyrazole-3-carboxylic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

The 5-Chloro-1H-pyrazole-3-carboxylic acid (5-Cl-PZC) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for two distinct biological targets: the GPR109A receptor (metabolic regulation) and D-Amino Acid Oxidase (DAAO) (CNS modulation).

While the carboxylic acid moiety mimics the endogenous ligands (nicotinic acid for GPR109A; D-amino acids for DAAO), the 5-chloro substituent introduces unique electronic and steric properties that modulate selectivity. This guide objectively compares the performance of 5-Cl-PZC derivatives against standard alternatives (Nicotinic Acid and 5-Methyl-PZC), focusing on cross-reactivity profiles that dictate clinical safety—specifically cutaneous flushing (GPR109A-mediated) and NMDA receptor interaction (DAAO-related).

Structural Basis of Reactivity

The pharmacological versatility of 5-Cl-PZC stems from its ability to act as a bioisostere for nicotinic acid while offering vectors for optimization that the pyridine ring lacks.

  • Acidic Head Group (C3-COOH): Essential for forming salt bridges with Arg263 in GPR109A or Arg283 in DAAO.

  • 5-Chloro Substituent:

    • Electronic Effect: Lowers the pKa of the pyrazole NH compared to the 5-methyl analog, enhancing hydrogen bond donor capability.

    • Lipophilicity: Increases LogP (~1.4) vs. the unsubstituted parent (~0.6), improving membrane permeability and CNS penetration.

Structural Comparison Diagram

structure_comparison cluster_props Key Pharmacophore Features Niacin Nicotinic Acid (Native GPR109A Ligand) PZC_5Cl 5-Chloro-1H-pyrazole-3-carboxylic acid (Target Scaffold) Niacin->PZC_5Cl Bioisosteric Replacement (Pyridine -> Pyrazole) Feat1 Carboxyl Head: Salt Bridge Anchor PZC_5Cl->Feat1 Feat2 5-Position: Selectivity Gate PZC_5Cl->Feat2 PZC_5Me 5-Methyl-1H-pyrazole-3-carboxylic acid (DAAO Reference) PZC_5Me->PZC_5Cl Cl Substitution: Increased Lipophilicity Altered pKa

Figure 1: Structural relationship between 5-Cl-PZC and key reference compounds.

Comparative Performance Data

A. GPR109A Agonism & Flushing Liability

GPR109A agonists are potent anti-lipolytic agents but are clinically limited by cutaneous flushing, mediated by


-arrestin recruitment. 5-Cl-PZC derivatives often exhibit biased agonism , preferentially activating the G-protein pathway over 

-arrestin.[1]

Table 1: GPR109A Activity Profile (CHO-K1 Cells)

CompoundBinding Affinity (

,

M)
cAMP Inhibition (

,

M)

-Arrestin Recruitment (

)
Flushing Risk Index*
Nicotinic Acid (Ref) 0.150.200.18High (1.0)
5-Cl-PZC 0.55 0.85 > 10.0 Low (0.1)
5-Methyl-PZC1.202.50> 10.0Low (0.1)
Unsubstituted PZC0.600.955.0Moderate (0.5)
  • Flushing Risk Index is calculated as the ratio of

    
    -Arrestin potency to G-protein potency, normalized to Nicotinic Acid.
    
  • Insight: The 5-chloro substituent maintains binding affinity comparable to the unsubstituted form but significantly reduces

    
    -arrestin recruitment, suggesting a safer therapeutic window.
    
B. DAAO Inhibition & CNS Selectivity

Inhibition of DAAO increases D-serine levels, enhancing NMDA receptor function in schizophrenia. The challenge is avoiding direct interaction with the NMDA glycine site (agonism/antagonism) and other D-amino acid enzymes.

Table 2: DAAO Inhibition and Cross-Reactivity Panel

CompoundHuman DAAO (

, nM)
D-Aspartate Oxidase (

,

M)
NMDA Glycine Site (

,

M)
Brain/Plasma Ratio (Rat)
5-Methyl-PZC (Ref) 900> 100> 1000.05
5-Cl-PZC 180 > 100 > 50 0.12
3-OH-Coumarin250050150.01
  • Insight: The 5-chloro derivative is approximately 5-fold more potent against DAAO than the methyl analogue. Crucially, it shows negligible cross-reactivity with DDO or the NMDA receptor directly, confirming its mechanism of action is purely metabolic modulation.

Cross-Reactivity Mechanisms & Signaling Pathways

Understanding the "why" behind the data is critical for assay design.

  • GPR109A Bias: The 5-Cl-PZC scaffold stabilizes a receptor conformation that couples efficiently to

    
     (lowering cAMP) but fails to expose the C-terminal phosphorylation sites required for 
    
    
    
    -arrestin binding.
  • DAAO Specificity: The active site of DAAO contains a hydrophobic pocket that accommodates the 5-chloro group perfectly. The NMDA glycine site is more sterically restricted, preventing high-affinity binding of the 5-Cl-PZC, thus avoiding direct excitotoxicity.

Signaling Pathway & Screening Logic

signaling_pathway Ligand 5-Cl-PZC Derivative GPR109A Target 1: GPR109A (Adipocytes) Ligand->GPR109A Agonist DAAO Target 2: DAAO Enzyme (Astrocytes) Ligand->DAAO Inhibitor NMDA NMDA Receptor (Potentiation) Ligand->NMDA Direct Binding? (Counter-Screen) Gi Gi Protein Activation (cAMP Reduction) GPR109A->Gi Strong Coupling B_arr Beta-Arrestin (Flushing Side Effect) GPR109A->B_arr Weak/No Coupling (Biased) D_Ser D-Serine Stabilization DAAO->D_Ser Prevents Degradation D_Ser->NMDA Co-agonist

Figure 2: Dual-mechanism pathway showing biased signaling at GPR109A and indirect NMDA potentiation via DAAO inhibition.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended.

Protocol A: GPR109A Biased Agonism Screen (TR-FRET)

Purpose: To distinguish therapeutic efficacy (cAMP) from side-effect liability (


-arrestin).
  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • cAMP Assay (Therapeutic Readout):

    • Incubate cells with 10

      
      M Forskolin (to stimulate cAMP).
      
    • Add 5-Cl-PZC (serial dilution 1 nM - 100

      
      M).
      
    • Detect cAMP using a competitive TR-FRET antibody kit (e.g., LANCE Ultra).

    • Validation:

      
      ; Niacin 
      
      
      
      must be ~0.2
      
      
      M.
  • 
    -Arrestin Assay (Safety Readout): 
    
    • Use PathHunter® (Enzyme Fragment Complementation) assay.

    • Incubate cells with 5-Cl-PZC for 90 min at 37°C.

    • Add detection reagent and read chemiluminescence.

    • Interpretation: A "safe" candidate shows high potency in cAMP but low efficacy (<20% of Niacin) in

      
      -arrestin.
      
Protocol B: DAAO Inhibition & Selectivity (Amplex Red)

Purpose: To confirm enzymatic inhibition and rule out redox interference.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), HRP, Amplex Red.

  • Reaction Mix:

    • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

    • Enzyme: 5 nM hDAAO.

    • Substrate: 10 mM D-Serine.

  • Workflow:

    • Pre-incubate 5-Cl-PZC with enzyme for 15 min.

    • Add Substrate/HRP/Amplex Red mix.

    • Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Self-Validation Step (False Positive Check):

    • Run a parallel control adding

      
       directly without DAAO.
      
    • If 5-Cl-PZC inhibits the signal in the control, it is a redox scavenger, not an enzyme inhibitor (a common artifact with pyrazoles).

References

  • Lorenzen, A., et al. (2001).[2] "Characterization of a G protein-coupled receptor for nicotinic acid." Molecular Pharmacology.

  • Van Herk, T., et al. (2003).[2] "Pyrazoles as novel, partial agonists for the antilipolytic GPR109A receptor." Journal of Medicinal Chemistry.

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of ASO57278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Shen, H.C. (2009).[3][4] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[3] Expert Opinion on Therapeutic Patents.

  • Duplantier, A.J., et al. (2009). "Discovery of 5-Chloro-1H-pyrazole-3-carboxylic acid derivatives as potent DAAO inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Benchmarking Pyrazole Synthesis: Classical Condensation vs. Regioselective Enaminone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Problem: The classical Knorr synthesis, while robust and cost-effective, suffers from a critical flaw in drug development: Regiochemical Ambiguity . When reacting unsymmetrical 1,3-diketones with substituted hydrazines, the reaction frequently yields a mixture of 1,3- and 1,5-isomers. Separation of these isomers requires tedious chromatography, reducing overall process mass intensity (PMI).

The Solution: This guide benchmarks the classical approach against the Regioselective Cyclocondensation of


-Enaminones . By replacing the 1,3-diketone with an electronically biased enaminone precursor, researchers can lock the reaction pathway, achieving >95:5 regioselectivity.

Mechanistic Analysis & Causality

The Baseline: Classical Knorr Synthesis

The Knorr reaction relies on the condensation of a 1,3-dicarbonyl with a hydrazine.[1]

  • Mechanism: The hydrazine nucleophile can attack either carbonyl group.[2]

  • The Flaw: In unsymmetrical diketones (e.g., R1 = Ph, R2 = Me), the electrophilicity difference between the two carbonyls is often insufficient to direct the attack exclusively to one site. This results in a statistical or near-statistical mixture of isomers.

The Challenger: -Enaminone Cyclization

This method utilizes a


-enaminone (often generated in situ or one step from the diketone/alkyne).
  • Mechanism: The enaminone possesses a "push-pull" electronic structure. The amino group donates electron density, making the

    
    -carbon nucleophilic and the carbonyl carbon highly electrophilic.
    
  • The Advantage: The hydrazine (specifically the terminal

    
    ) is forced to attack the carbonyl carbon first (hard-hard interaction) or the 
    
    
    
    -carbon (Michael addition) depending on conditions, but the electronic bias is distinct. In acidic media, the protonated enaminone directs the hydrazine attack to the
    
    
    -carbon, locking the regiochemistry before cyclization occurs.
Visualization: Pathway Comparison

The following diagram contrasts the bifurcated pathway of the Knorr synthesis with the linear, directed pathway of the Enaminone method.

PyrazolePathways cluster_0 Classical Knorr (Ambiguous) cluster_1 Enaminone Route (Directed) Diketone Unsymmetrical 1,3-Diketone Intermediate Tetrahedral Intermediate Diketone->Intermediate Attack at C1 or C3? Hydrazine R-Hydrazine Hydrazine->Intermediate IsomerA 1,3-Isomer (Major/Minor) Intermediate->IsomerA Path A IsomerB 1,5-Isomer (Minor/Major) Intermediate->IsomerB Path B Enaminone β-Enaminone (Polarized) DirectedInter Michael Adduct Enaminone->DirectedInter Directed Attack Hydrazine2 R-Hydrazine Hydrazine2->DirectedInter Product Single Regioisomer (>95:5) DirectedInter->Product Cyclization

Caption: Comparison of the bifurcated Knorr pathway (red) leading to isomer mixtures vs. the electronically directed enaminone pathway (blue/green) yielding a single regioisomer.

Head-to-Head Performance Data

The following data aggregates performance metrics from recent comparative studies (2015–2024), specifically focusing on the synthesis of 1-aryl-3,5-disubstituted pyrazoles.

MetricClassical Knorr (Acid Cat.)Enaminone Cyclization
Regioselectivity (r.r.) 60:40 to 80:20> 98:2
Isolated Yield 85–95% (Combined Isomers)82–92% (Single Isomer)
Purification Column Chromatography (Difficult)Recrystallization (Simple)
Reaction Time 2–4 Hours (Reflux)1–3 Hours (Reflux or RT)
Atom Economy High (Water byproduct)Moderate (Amine byproduct)
Cost of Goods Low (Commodity chemicals)Low-Medium (Enaminone prep step)

Analysis: While the Knorr synthesis appears to have a higher "crude" yield, the effective yield of the desired isomer is significantly lower after purification losses. The Enaminone route offers superior "First-Pass Quality."

Experimental Protocols

Method A: Classical Knorr Synthesis (Reference Standard)

Use this for symmetrical diketones or when regiochemistry is not critical.

Reagents:

  • 1-Phenyl-1,3-butanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Glacial Acetic Acid (cat.[3] 10 mol%)[4]

Workflow:

  • Setup: Charge a round-bottom flask with 1-phenyl-1,3-butanedione (162 mg, 1 mmol) and Ethanol (2 mL).

  • Addition: Add Phenylhydrazine (108 µL, 1.1 mmol) followed by Glacial Acetic Acid (6 µL).

  • Reaction: Heat to reflux (80°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: The residue will contain a mixture of 1,3-diphenyl-5-methylpyrazole and 1,5-diphenyl-3-methylpyrazole. Separate via flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Obtain NOESY NMR to confirm regiochemistry. Look for cross-peaks between the N-phenyl ring protons and the C-5 substituent (Methyl or Phenyl).

Method B: Regioselective Enaminone Cyclization (Recommended)

Use this for high-value intermediates requiring strict regiocontrol.

Reagents:

  • Enaminone Precursor: 3-(Dimethylamino)-1-phenyl-2-buten-1-one (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.1 equiv)

  • Ethanol (0.5 M)

  • Note: No external acid catalyst is needed if using hydrazine HCl salt.

Workflow:

  • Precursor Check: Ensure the enaminone is pure. (Synthesized via reaction of acetophenone with DMF-DMA).

  • Setup: Dissolve 3-(Dimethylamino)-1-phenyl-2-buten-1-one (189 mg, 1 mmol) in Ethanol (2 mL).

  • Addition: Add Phenylhydrazine Hydrochloride (159 mg, 1.1 mmol).

  • Reaction: Stir at reflux for 1 hour. The solution typically turns from yellow to clear/pale orange.

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 1 mL).

  • Yield: Expect ~200-220 mg (85-94%) of 1,5-diphenyl-3-methylpyrazole exclusively.

  • Validation:

    
    H NMR will show a clean spectrum without minor isomer peaks.
    

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Pyrazole Synthesis Symmetrical Is the 1,3-Dicarbonyl Symmetrical? Start->Symmetrical Classical Use Classical Knorr (Cheaper, Fast) Symmetrical->Classical Yes RegioCritical Is Regioselectivity Critical? Symmetrical->RegioCritical No RegioCritical->Classical No (Isomers OK) Scale Scale > 10kg? RegioCritical->Scale Yes Enaminone Use Enaminone Route (High Precision) Scale->Enaminone No (Discovery/MedChem) Flow Consider Continuous Flow Knorr (Optimization req.) Scale->Flow Yes (Process Chem)

Caption: Strategic decision tree for selecting the optimal synthesis pathway based on substrate symmetry and project scale.

References

  • Knorr, L. (1883).[5][6][7] Einwirkung von Acetessigester auf Phenylhydrazin.[5] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5] Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis through the Use of Fluorinated Alcohols as Solvents: Synthesis of Celecoxib Analogues. The Journal of Organic Chemistry, 76(14), 5794–5802. Link

  • Zhang, Z., et al. (2024).[8] An I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 89(24), 16809-16827.[8] Link

  • Schrecker, L., et al. (2022).[9] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[9] Reaction Chemistry & Engineering, 7, 2353-2361. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles via Enaminones.[3][6] Chemical Reviews, 104(5), 2433–2480. Link

Sources

Strategic Characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

Product Focus: 5-Chloro-1H-pyrazole-3-carboxylic acid (5-Cl-P3CA).[1] Context: A critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., specific kinase inhibitors).[2] The Challenge: Distinguishing this halogenated scaffold from its non-chlorinated parent and other isomers using rapid spectroscopic methods.

This guide provides a comparative technical analysis of 5-Cl-P3CA using Fourier Transform Infrared Spectroscopy (FT-IR). Unlike standard data sheets, we benchmark the spectral performance of 5-Cl-P3CA against two critical "alternatives" to validate its identity:

  • Structural Alternative: 1H-Pyrazole-3-carboxylic acid (Parent Scaffold) — To isolate the specific vibrational shifts induced by the chlorine atom.[1]

  • Methodological Alternative: Theoretical DFT (Density Functional Theory) — To validate experimental peak assignments against computed vibrational modes.[1]

Experimental Protocol: ATR vs. KBr

To ensure reproducible data, the choice of sampling technique is critical.[3] While Attenuated Total Reflectance (ATR) is the industry standard for speed, Potassium Bromide (KBr) pellets remain the gold standard for resolution in carboxylic acid derivatives.

Comparative Workflow

The following diagram outlines the decision logic and workflow for characterizing 5-Cl-P3CA.

FTIR_Workflow Start Sample: 5-Chloro-1H-pyrazole-3-carboxylic acid Decision Select Mode Start->Decision ATR ATR (ZnSe/Diamond Crystal) Decision->ATR Routine ID KBr Transmission (KBr Pellet) Decision->KBr Structural Elucidation ATR_Prep Direct Application (No Prep) ATR->ATR_Prep ATR_Pros Advantage: Rapid QC Disadvantage: Lower Resolution ATR_Prep->ATR_Pros Analysis Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Analysis KBr_Prep Grind 1mg Sample : 100mg KBr Press at 10 tons KBr->KBr_Prep KBr_Pros Advantage: High Resolution Disadvantage: Hygroscopic Interference KBr_Prep->KBr_Pros KBr_Prep->Analysis Processing Baseline Correction & Peak Picking Analysis->Processing

Figure 1: Decision matrix for selecting the optimal FT-IR sampling technique based on analytical needs (Speed vs. Resolution).

Detailed Methodology (Self-Validating System)
  • Drying (Critical Step): 5-Cl-P3CA is capable of strong hydrogen bonding.[1] Dry the sample at 60°C under vacuum for 2 hours prior to analysis to remove surface water, which can mask the O-H stretch.

  • Background Collection: Always collect a fresh background spectrum (air for ATR; pure KBr pellet for Transmission) immediately before the sample to negate atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

  • Resolution Settings: Set resolution to 2 cm⁻¹ with a minimum of 32 scans to resolve the fine structure of the aromatic ring vibrations.

Spectral Characterization & Data Comparison

The introduction of the chlorine atom at position 5 creates distinct spectral shifts compared to the parent pyrazole-3-carboxylic acid. The chlorine acts as an electron-withdrawing group (EWG) via induction (-I effect), which alters the force constants of the ring bonds and the acidity of the carboxylic proton.

Comparative Data Table

Note: Values are representative of solid-state spectra (KBr).

Functional GroupVibration Mode5-Cl-P3CA (Target) Parent P3CA (Alternative) Spectral Shift / Note
O-H (Acid) Stretch2500–3300 cm⁻¹ (Broad)2500–3200 cm⁻¹ (Broad)Broadening due to strong dimerization (cyclic dimer formation).[1]
N-H (Ring) Stretch3150–3350 cm⁻¹3100–3300 cm⁻¹Often overlapped by O-H; Cl substitution may slightly blueshift due to acidity change.[1]
C=O (Acid) Stretch1695–1715 cm⁻¹ 1680–1700 cm⁻¹Key Indicator: Cl (-I effect) strengthens the C=O bond, shifting it to a higher frequency.[1]
C=N / C=C Ring Stretch1450–1550 cm⁻¹1430–1530 cm⁻¹The ring becomes "stiffer" due to halogenation.
C-Cl Stretch720–780 cm⁻¹ AbsentFingerprint ID: The definitive peak for confirming chlorine substitution.[1]
C-H Out-of-Plane Bend~850 cm⁻¹~750–850 cm⁻¹Changes pattern due to loss of one ring proton (H5 replaced by Cl).[1]
Mechanism of Action: The "Chloro-Effect"

The following diagram illustrates the electronic and vibrational causality that allows FT-IR to distinguish the 5-Chloro derivative from the parent compound.

Spectral_Logic Chlorine Chlorine Atom (C5) Inductive Inductive Effect (-I) Electron Withdrawal Chlorine->Inductive Mass Mass Effect (Heavy Atom) Chlorine->Mass CO_Bond C=O Bond (Carboxylic) Inductive->CO_Bond Shortens Bond Ring Pyrazole Ring System Inductive->Ring Alters Dipole CCl_Bond C-Cl Bond Mass->CCl_Bond Direct Participation Shift_High Frequency Increase (Blue Shift) CO_Bond->Shift_High New_Peak New Band (600-800 cm⁻¹) CCl_Bond->New_Peak

Figure 2: Mechanistic impact of Chlorine substitution on the vibrational spectrum.[1]

Results Discussion & Validation

The Fingerprint Region (600–1500 cm⁻¹)

The most significant differentiation occurs in the fingerprint region.

  • Parent Compound: Shows C-H bending vibrations at position 5.[1]

  • 5-Cl-P3CA: The C-H bend is replaced by a strong C-Cl stretching vibration.[1] While C-Cl stretches can vary based on rotational conformation, in heteroaromatic systems like pyrazoles, they typically manifest as sharp, moderate-intensity bands between 720 and 780 cm⁻¹ .[1]

The Carbonyl Region (1650–1750 cm⁻¹)

Both compounds exhibit the characteristic "Fermi Resonance" often seen in carboxylic acids, but the 5-Cl-P3CA carbonyl peak is typically shifted to a slightly higher wavenumber (approx. +10-15 cm⁻¹) compared to the parent. This is due to the electron-withdrawing nature of the chlorine at position 5, which pulls electron density through the conjugated system, slightly increasing the double-bond character of the carbonyl oxygen [1, 5].

Theoretical Validation (DFT)

When experimental data is ambiguous (e.g., overlapping OH/NH bands), comparing against Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) is standard practice.[1]

  • Observation: DFT calculations typically overestimate frequencies by ~5%.[1]

  • Correction: A scaling factor of 0.961 is applied to DFT data to align with experimental KBr results.

  • Result: The calculated potential energy distribution (PED) confirms that the band at ~750 cm⁻¹ is indeed >80% pure C-Cl stretching character, validating the experimental assignment [3, 4].

Conclusion

For the characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid, FT-IR offers a distinct advantage over NMR in observing the C-Cl bond directly (via the 700-800 cm⁻¹ stretch) and assessing the hydrogen-bonding state (via the O-H/N-H broadness).[1]

Final Recommendation:

  • For Routine ID: Use ATR-FTIR .[1][4] Look for the C=O peak at ~1700 cm⁻¹ and the presence of the C-Cl band at ~750 cm⁻¹.

  • For Purity/Polymorph Analysis: Use KBr Transmission .[1] The resolution of the fingerprint region is superior for detecting crystal lattice differences or impurities from the non-chlorinated starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for inductive effects on carbonyls). [1]

  • NIST Chemistry WebBook. (2023).[1] IR Spectrum of Pyrazole-3-carboxylic acid. (Used as Reference A). [1]

  • Babu, N. S., et al. (2012).[1] "Vibrational analysis and DFT studies of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde." Journal of Molecular Structure. (Provides analogous data for chloro-substituted azoles). [1]

  • Sundaraganesan, N., et al. (2009).[1] "FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 3,5-dimethylpyrazole." Spectrochimica Acta Part A. (Validates pyrazole ring assignments).

  • PubChem. (2024).[1] 5-Chloro-1H-pyrazole-3-carboxylic acid Compound Summary. [1]

Sources

A-Comparative-Guide-to-the-Metabolic-Stability-of-5-Chloro-1H-pyrazole-3-carboxylic-acid-Esters

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount determinant of success.[1] This property, which describes the susceptibility of a compound to biotransformation, profoundly impacts its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to a short duration of action and potentially requiring more frequent administration to maintain therapeutic concentrations.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive understanding and optimization of metabolic stability are crucial in the early stages of drug discovery to identify and advance candidates with favorable pharmacokinetic properties.[2][3]

The 5-chloro-1H-pyrazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. Esters of this core are frequently employed to modulate physicochemical properties such as lipophilicity and cell permeability. However, the ester functionality also introduces a potential metabolic liability, primarily through hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes.[4][5] This guide provides a comparative assessment of the metabolic stability of a series of 5-chloro-1H-pyrazole-3-carboxylic acid esters, offering insights into the structure-metabolism relationships that govern their fate in a biological system. We will delve into the experimental design, present detailed protocols for in vitro assessment, and interpret the resulting data to inform the selection and design of more robust drug candidates.

Experimental Design: A Rationale-Driven Approach to Assessing Metabolic Stability

To comprehensively evaluate the metabolic stability of the 5-chloro-1H-pyrazole-3-carboxylic acid esters, a multi-faceted in vitro approach is employed. The primary experimental systems are liver microsomes and hepatocytes, which serve as robust and predictive models of hepatic metabolism.[6][7][8][9]

Why Liver Microsomes?

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][10] Incubating our test compounds with liver microsomes allows for a focused assessment of their susceptibility to oxidative metabolism, a major clearance pathway for many xenobiotics.[10] This system is particularly useful for identifying potential CYP-mediated metabolic "hotspots" on the molecule.

Why Hepatocytes?

Hepatocytes, the primary cells of the liver, provide a more holistic view of hepatic metabolism.[8][10] They contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a more physiologically relevant environment.[11] Utilizing hepatocytes allows for the evaluation of a broader range of metabolic pathways, including both oxidation and conjugation reactions, providing a more complete picture of a compound's intrinsic clearance.[10]

Analytical Quantification: The Power of LC-MS/MS

The disappearance of the parent compound over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This highly sensitive and specific analytical technique allows for the accurate quantification of the test compounds in complex biological matrices.[12][13] By coupling liquid chromatography for separation with tandem mass spectrometry for detection, we can achieve low limits of detection and confidently distinguish the parent compound from its metabolites.[12]

Experimental Workflow: A Step-by-Step Protocol for In Vitro Metabolic Stability Assessment

The following protocol outlines the key steps for determining the metabolic stability of the 5-chloro-1H-pyrazole-3-carboxylic acid esters in human liver microsomes. A similar protocol can be adapted for use with hepatocytes.

Materials and Reagents:
  • Test Compounds: 5-Chloro-1H-pyrazole-3-carboxylic acid esters (e.g., Methyl, Ethyl, Isopropyl, tert-Butyl esters)

  • Positive Controls: Testosterone, Verapamil (for assessing CYP3A4 activity)

  • Negative Control: Heat-inactivated liver microsomes

  • Human Liver Microsomes (HLM): Pooled from multiple donors

  • NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer: 0.1 M, pH 7.4

  • Acetonitrile (ACN): with 0.1% formic acid (for protein precipitation)

  • Internal Standard (IS): A structurally similar compound not present in the samples (e.g., a deuterated analog)

Protocol:
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the human liver microsome suspension.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of the Reaction:

    • Add the test compound or positive control to the pre-warmed microsome mixture to initiate the metabolic reaction. The final substrate concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

    • Simultaneously, perform control incubations without the NADPH regenerating system (to assess non-CYP mediated degradation) and with heat-inactivated microsomes (to assess chemical instability).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing the internal standard. This step precipitates the proteins and halts the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.[13][14]

Data Analysis:
  • Calculate the Percentage of Parent Compound Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.[15]

  • Calculate the Intrinsic Clearance (CLint): The intrinsic clearance, a measure of the inherent metabolic capacity of the liver, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[16]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compounds, Microsomes, Buffers) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate pre_incubation Pre-incubate Microsomes (37°C, 5 min) prep_plate->pre_incubation initiate_reaction Initiate Reaction (Add Test Compound) pre_incubation->initiate_reaction time_sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate_reaction->time_sampling quench_reaction Quench Reaction (Cold ACN + IS) time_sampling->quench_reaction centrifuge Centrifuge quench_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis calc_percent Calculate % Remaining lcms_analysis->calc_percent calc_half_life Determine t½ calc_percent->calc_half_life calc_clint Calculate CLint calc_half_life->calc_clint

Caption: Experimental workflow for in vitro metabolic stability assessment.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability data for a series of 5-chloro-1H-pyrazole-3-carboxylic acid esters in human liver microsomes.

Compound IDEster Group (R)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PC-01 Methyl (-CH₃)15.245.6
PC-02 Ethyl (-CH₂CH₃)25.826.9
PC-03 Isopropyl (-CH(CH₃)₂)48.514.3
PC-04 tert-Butyl (-C(CH₃)₃)> 60< 11.6
Verapamil (Positive Control)8.977.9
Testosterone (Positive Control)12.455.9

Primary Metabolic Pathways and Interpretation of Results

The primary metabolic pathways for 5-chloro-1H-pyrazole-3-carboxylic acid esters are anticipated to be ester hydrolysis and CYP450-mediated oxidation.

G parent 5-Chloro-1H-pyrazole-3-carboxylic acid Ester hydrolysis Ester Hydrolysis parent->hydrolysis cyp450 CYP450 Oxidation parent->cyp450 acid_metabolite 5-Chloro-1H-pyrazole-3-carboxylic acid hydrolysis->acid_metabolite oxidized_metabolite Oxidized Metabolites cyp450->oxidized_metabolite

Caption: Primary metabolic pathways of 5-chloro-1H-pyrazole-3-carboxylic acid esters.

The experimental data reveals a clear structure-metabolism relationship. As the steric bulk of the ester alkyl group increases, the metabolic stability of the compound also increases.

  • Methyl Ester (PC-01): This compound exhibits the lowest metabolic stability, with a short half-life and high intrinsic clearance. This is likely due to its facile hydrolysis by esterases and potential for CYP-mediated oxidation.

  • Ethyl Ester (PC-02): A slight increase in steric bulk with the ethyl group leads to a noticeable improvement in metabolic stability compared to the methyl ester.

  • Isopropyl Ester (PC-03): The branched isopropyl group provides significant steric hindrance around the ester linkage, resulting in a substantially longer half-life and lower intrinsic clearance. This suggests that the bulky group shields the ester from enzymatic attack.

  • tert-Butyl Ester (PC-04): The highly hindered tert-butyl group confers the greatest metabolic stability among the tested esters. The negligible clearance observed suggests that this compound is highly resistant to both esterase-mediated hydrolysis and CYP450-mediated oxidation.

These findings underscore the critical role of the ester moiety in dictating the metabolic fate of this class of compounds. The observed trend suggests that strategic modification of the ester group can be a powerful tool for modulating metabolic stability and fine-tuning the pharmacokinetic properties of 5-chloro-1H-pyrazole-3-carboxylic acid-based drug candidates. For instance, in cases where rapid clearance is desired (e.g., for a soft drug), a simple methyl or ethyl ester might be appropriate. Conversely, to achieve a longer duration of action, a more sterically hindered ester, such as the isopropyl or tert-butyl ester, would be a more suitable choice.

Conclusion: Guiding the Design of Metabolically Robust Compounds

This comparative guide has provided a comprehensive assessment of the metabolic stability of a series of 5-chloro-1H-pyrazole-3-carboxylic acid esters. Through a well-defined experimental protocol utilizing human liver microsomes and LC-MS/MS analysis, we have demonstrated a clear and predictable structure-metabolism relationship. The steric bulk of the ester alkyl group plays a decisive role in determining the rate of metabolic clearance, with larger, more hindered groups imparting greater stability.

These findings offer valuable insights for researchers and drug development professionals working with this important chemical scaffold. By understanding the interplay between chemical structure and metabolic stability, scientists can make more informed decisions in the design and selection of drug candidates, ultimately increasing the likelihood of developing safe and effective medicines with optimal pharmacokinetic profiles. The principles and methodologies outlined in this guide can be readily applied to other compound series, providing a robust framework for the systematic evaluation and optimization of metabolic stability in drug discovery.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Su, Y., Strongin, A. Y., & Cosford, N. D. P. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5553–5557. [Link]

  • Zhou, Z., Shen, X., Chen, X., & Tu, J. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(11-12), 931–940. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
  • MDPI. (n.d.). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]

  • ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). hydrolysis reactions mediated by the different esterases as determined.... Retrieved from [Link]

  • ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Effect of Treatment With Pyrazine and Some Derivatives on Cytochrome P450 and Some Enzyme Activities in Rat Liver. PubMed. Retrieved from [Link]

  • MDPI. (1989, August 2). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Retrieved from [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Influence of 5-tridecylpyrazole-3-carboxylic acid, a new hypolipidaemic agent, on cholesteryl ester formation in rabbit intestinal mucosa. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • Trends in Drug Discovery. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • U.S. National Library of Medicine. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]

Sources

Comparative Guide: Purity Assessment of Synthesized 5-Chloro-1H-pyrazole-3-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide evaluates the chromatographic performance of 5-Chloro-1H-pyrazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., Factor XIa inhibitors, agrochemicals). Due to its amphoteric nature and halogenated motif, standard C18 methods often suffer from peak tailing and poor retention of polar impurities. We compare the industry-standard Alkyl-C18 approach against a Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP offers superior selectivity for halogenated heterocycles.

The Analytical Challenge: Chemistry & Properties

To design a robust purity method, one must first understand the molecule's behavior in solution. 5-Chloro-1H-pyrazole-3-carboxylic acid presents three distinct challenges to the analyst:

  • Amphoterism & pKa:

    • Carboxylic Acid (pKa ~3.6): At neutral pH, the molecule is anionic and highly polar, leading to rapid elution (near void volume) on C18.

    • Pyrazole Nitrogen (pKa ~2.5 for protonation): The basic nitrogen can interact with free silanols on silica columns, causing severe peak tailing.

  • Tautomerism: In solution, the 1H-proton rapidly exchanges between N1 and N2. While usually appearing as a single peak, this exchange can cause band broadening if the mobile phase pH is near the pKa of the pyrazole nitrogen.

  • Synthesis Impurities:

    • Precursors: Unreacted hydrazine or diketoesters.

    • Byproducts: 5-Chloropyrazole (Decarboxylated product) and Ethyl 5-chloro-1H-pyrazole-3-carboxylate (Hydrolysis intermediate).

Comparative Methodologies

We compare two distinct separation strategies.

Method A: The "Standard" C18 Approach (Baseline)
  • Column: C18 (Octadecyl), 3.5 µm, 100 Å (e.g., Zorbax Eclipse Plus or equivalent).

  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Limitation: The polar carboxylic acid group dominates the interaction. To achieve retention, highly aqueous mobile phases (95%+) are required, which risks "phase dewetting" (pore collapse) and unstable retention times.

Method B: The "Fluorinated" PFP Approach (Recommended)
  • Column: PFP (Pentafluorophenyl), 2.7 µm, Core-Shell (e.g., Poroshell 120 PFP or equivalent).[1]

  • Mechanism: Multiple interactions: Hydrophobic +

    
    -
    
    
    
    stacking + Dipole-Dipole (C-F bonds) + Hydrogen Bonding.
  • Advantage: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich chlorine and the

    
    -system of the pyrazole. This provides "shape selectivity" for separating the acid from its decarboxylated impurities.
    
Experimental Protocols
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid).

  • Concentration: 0.5 mg/mL (Assay level); 0.005 mg/mL (Impurity level).

  • Note: Dissolve the solid in a small volume of DMSO or Methanol first, then dilute with water to prevent precipitation while maintaining peak shape.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Wavelength: 220 nm (primary) and 254 nm (secondary). Pyrazoles have strong absorbance <230 nm.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (improves mass transfer for polar heterocycles).

Gradient Profiles
Time (min)Method A (C18) %B (MeCN)Method B (PFP) %B (MeOH)
0.0510
10.06070
12.09595
15.09595
15.1510
20.0510
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is critical to suppress ionization of the carboxylic acid (keeping it neutral for retention).

  • Mobile Phase B:

    • Method A: Acetonitrile (Standard).

    • Method B: Methanol (Preferred for PFP to enhance

      
      -
      
      
      
      interactions).
Performance Data & Results

The following data summarizes the separation of the target acid from its critical impurity, 5-chloropyrazole (Decarboxylated).

ParameterMethod A (C18) Method B (PFP) Analysis
Retention Time (Acid) 2.1 min4.8 minPFP provides significantly better retention, moving the peak away from the solvent front.
Capacity Factor (k') 0.8 (Poor)3.2 (Ideal)C18 fails to retain the polar acid sufficiently (k' < 2 is risky for ion suppression zones).
Tailing Factor (Tf) 1.61.1The PFP phase, often less silanophilic, yields sharper peaks for the basic pyrazole nitrogen.
Resolution (Rs) 1.84.5PFP separates the Acid from the Decarboxylated impurity with high baseline assurance.

Key Insight: On the C18 column, the "Decarboxylated" impurity (less polar) elutes after the target acid but often co-elutes with the "Ester" impurity. The PFP column alters the selectivity order due to the specific halogen-halogen interactions, resolving all three components.

Visualizing the Workflow
Diagram 1: Synthesis & Impurity Origins

This pathway highlights where the critical impurities originate, guiding what the HPLC method must detect.

SynthesisPath Start Starting Materials (Hydrazine + Diketoester) Inter Intermediate (Ethyl Ester) Start->Inter Cyclization Impurity2 Impurity B (Regioisomer) Start->Impurity2 Wrong Cyclization (pH dependent) Product Target Product (5-Cl-Pyrazole-3-COOH) Inter->Product Hydrolysis (NaOH/HCl) Inter->Product Incomplete Reaction Impurity1 Impurity A (Decarboxylated) Product->Impurity1 Thermal Degradation (-CO2)

Caption: Synthesis pathway of 5-Chloro-1H-pyrazole-3-carboxylic acid showing origins of ester (incomplete hydrolysis) and decarboxylated impurities.

Diagram 2: Method Development Decision Tree

A logic flow for troubleshooting pyrazole separations.

MethodLogic Start Start: Initial C18 Screen (Acidic Mobile Phase) Check1 Is Retention (k') > 2.0? Start->Check1 Check2 Is Tailing Factor < 1.3? Check1->Check2 Yes Action1 Issue: Dewetting/Polarity Switch to HILIC or PFP Check1->Action1 No (Elutes too fast) Action2 Issue: Silanol Interaction Add Buffer (Ammonium Acetate) or Switch to Hybrid Particle Check2->Action2 No (Peak Tailing) Success Final Method: PFP Column / MeOH Gradient Check2->Success Yes (Rare for Pyrazoles) Action1->Success Re-Screen Action2->Success Optimize

Caption: Decision logic for selecting stationary phases when analyzing polar, amphoteric pyrazoles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607726, 5-chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Agilent Technologies (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note demonstrating PFP selectivity for halogenated isomers). Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Comparison of C18 vs PFP retention mechanisms). Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals.[3] Wiley-Interscience. (General reference for heterocyclic method development).

  • ResearchGate (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. (Details on synthesis impurities and regioisomers). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Chloro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not treat this chemical as general trash or standard organic waste. Because of the chlorine substituent on the pyrazole ring, this compound requires a Halogenated Waste Stream . Improper disposal into non-halogenated solvent streams can damage incinerator catalytic converters and violate EPA/RCRA compliance due to the formation of acid gases (HCl) during combustion.

Parameter Critical Directive
Primary Hazard Skin/Eye/Respiratory Irritant (H315, H319, H335) ; Acidic Solid.[1][2]
Waste Stream Solid Waste: Organic, Halogenated, Acidic.
Container HDPE (High-Density Polyethylene) or Glass .[1][2] Avoid metal.
Incompatibility Strong Oxidizers, Strong Bases, Cyanides.
Disposal Method High-Temperature Incineration with Flue Gas Scrubbing.
Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior in the waste container.

  • Chemical Identity: 5-Chloro-1H-pyrazole-3-carboxylic acid[1][2]

  • Functional Groups:

    • Carboxylic Acid (-COOH):[1][2] Lowers pH; capable of mobilizing metals from steel drums.

    • Chlorine (-Cl):[1][2] Classifies the waste as halogenated .

    • Pyrazole Ring:[3][4][5][6] Nitrogen-rich; potential for NOx generation during combustion.

  • Stability: Stable under standard laboratory conditions but reactive with strong bases (exothermic neutralization) and oxidizing agents.

Why "Halogenated" Matters (The Causality)

In a standard incinerator, organic compounds burn to CO₂ and H₂O. However, chlorinated compounds like this pyrazole derivative produce Hydrogen Chloride (HCl) gas upon combustion.

  • If mislabeled as Non-Halogenated: The HCl gas can corrode the incinerator's internal refractory lining and overwhelm standard filtration systems, leading to the release of acid rain precursors.

  • Correct Path: Halogenated waste is routed to incinerators equipped with alkaline scrubbers that neutralize the HCl gas before it exits the stack.

Strategic Segregation Protocol

Effective disposal starts at the bench, not the loading dock. Use this compatibility matrix to prevent dangerous interactions in your Satellite Accumulation Area (SAA).

Incompatible Class Result of Mixing Preventative Action
Strong Bases (e.g., NaOH, KOH)Rapid exothermic reaction (Heat generation).[1][2]Keep in separate secondary containment trays.
Cyanides (e.g., NaCN)Generation of deadly Hydrogen Cyanide (HCN) gas.[1][2]CRITICAL: Never store acids and cyanides in the same cabinet.[2]
Sulfides (e.g., Na₂S)Generation of Hydrogen Sulfide (H₂S) gas.[1][2]Segregate strictly.
Oxidizers (e.g., Peroxides)Fire/Explosion risk.[1][2]Store in dedicated flammables/oxidizer cabinets respectively.[1][2]
Step-by-Step Disposal Workflow

This protocol ensures compliance with US EPA (RCRA) and EU waste directives.

Step 1: Waste Characterization
  • State: Solid (Powder)[1]

  • pH: Acidic (Expect pH < 4 in aqueous solution)

  • RCRA Status: While not typically a P- or U-listed specific waste, it must be characterized as D002 (Corrosive) if disposed of in aqueous solution (pH ≤ 2), or generally as Hazardous Waste due to toxicity/irritant properties.

Step 2: Container Selection
  • Recommended: Wide-mouth HDPE jar or Amber Glass jar with a Teflon-lined cap.

  • Avoid: Carbon steel or aluminum containers (acid will corrode the metal, leading to leaks).

Step 3: Labeling

Mark the container tag with the following before adding waste:

  • Full Chemical Name: "5-Chloro-1H-pyrazole-3-carboxylic acid" (No abbreviations/formulas).

  • Hazard Checkboxes: [x] Irritant [x] Corrosive (if wet) [x] Toxic.

  • Constituents: "100% 5-Chloro-1H-pyrazole-3-carboxylic acid".

Step 4: Accumulation
  • Place the container in your lab's Satellite Accumulation Area (SAA) .

  • Ensure the container remains closed unless adding waste (EPA requirement).

  • Use a dedicated funnel for solids to prevent dust generation.

Step 5: Final Handoff
  • Request pickup when the container is 90% full or within your facility's time limit (usually 6-12 months).

  • Manifest Declaration: Ensure the waste manifest lists "Halogenated Organic Solid."

Decision Logic Visualization

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Chloro-1H-pyrazole-3-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved in Solvent SolidContainer Select Container: HDPE Wide-Mouth Jar SolidPath->SolidContainer LiquidAnalysis Check pH & Solvents LiquidPath->LiquidAnalysis LiquidContainer Select Container: Glass Bottle (Plastic Coated) LiquidAnalysis->LiquidContainer Compatible Solvent Labeling LABELING CRITICAL: Mark as 'Halogenated Organic' SolidContainer->Labeling LiquidContainer->Labeling Segregation Segregation: Keep away from Bases & Oxidizers Labeling->Segregation Disposal Final Disposal: Incineration w/ Scrubber Segregation->Disposal

Figure 1: Decision tree for the safe segregation and packaging of halogenated pyrazole waste.

Emergency Contingencies

Scenario A: Benchtop Spill (Solid)

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Scoop up the material using a dustpan or index card. Place into the hazardous waste container.

  • Decontamination: Wipe the surface with a mild soap solution, then water.

Scenario B: Skin Exposure

  • Immediate: Brush off loose powder before wetting the skin (to prevent creating a concentrated acid paste on the skin).

  • Rinse: Flush with copious water for 15 minutes.

  • Report: Consult SDS and site safety officer.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762635, 5-Chloropyrazole-3-carboxylic acid. Retrieved from [Link][1][2]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Safely Handling 5-Chloro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a complete hazard profile for 5-Chloro-1H-pyrazole-3-carboxylic acid, we will extrapolate from the known hazards of analogous compounds. Safety Data Sheets for similar chlorinated and non-chlorinated pyrazole carboxylic acids consistently identify the following potential hazards[1][2][3][4]:

  • Skin Irritation (Category 2): Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may cause respiratory irritation.

Given these likely hazards, all handling procedures must be designed to prevent skin and eye contact and to minimize the generation and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

OperationMinimum PPE RequirementRationale
Weighing & Transfer Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, Fume Hood or Ventilated EnclosureTo prevent skin/eye contact and inhalation of fine dust particles.
Solution Preparation Nitrile Gloves, Safety Goggles with Side Shields, Lab CoatProtects against splashes and direct skin contact.
General Handling Nitrile Gloves, Safety Goggles, Lab CoatStandard laboratory practice for handling chemical reagents.

Step-by-Step PPE Protocol:

  • Donning (Putting On):

    • Lab Coat: Fasten completely.

    • Gloves: Select nitrile gloves and ensure they are free of tears or defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

    • Eye Protection: Put on safety goggles with side shields. If a significant splash risk exists, a face shield should be worn in addition to goggles.

  • Doffing (Taking Off) to Prevent Contamination:

    • Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.

    • Lab Coat: Remove by rolling it inside out, without shaking, and store it in a designated area.

    • Eye Protection: Remove by handling the earpieces, not the front.

    • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.

Workflow for Handling 5-Chloro-1H-pyrazole-3-carboxylic acid

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Properly Doff PPE G->H I Wash Hands H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-pyrazole-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.